Product packaging for H-Leu-ser-phe-OH(Cat. No.:)

H-Leu-ser-phe-OH

Cat. No.: B1339969
M. Wt: 365.4 g/mol
InChI Key: IWMJFLJQHIDZQW-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leu-Ser-Phe is an oligopeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27N3O5 B1339969 H-Leu-ser-phe-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H27N3O5

Molecular Weight

365.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C18H27N3O5/c1-11(2)8-13(19)16(23)21-15(10-22)17(24)20-14(18(25)26)9-12-6-4-3-5-7-12/h3-7,11,13-15,22H,8-10,19H2,1-2H3,(H,20,24)(H,21,23)(H,25,26)/t13-,14-,15-/m0/s1

InChI Key

IWMJFLJQHIDZQW-KKUMJFAQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

sequence

LSF

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to H-Leu-Ser-Phe-OH (Leucyl-Seryl-Phenylalanine)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of the tripeptide H-Leu-Ser-Phe-OH, also known as Leucyl-Seryl-Phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Chemical Structure and Properties

This compound is a tripeptide composed of the amino acids L-leucine, L-serine, and L-phenylalanine, linked by peptide bonds. The N-terminus is leucine, and the C-terminus is phenylalanine.

Chemical Structure:

Physicochemical Properties:

While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its constituent amino acids and general peptide characteristics. The presence of the hydrophobic isobutyl side chain of leucine and the aromatic ring of phenylalanine, combined with the polar hydroxyl group of serine, gives the tripeptide an amphipathic character.

PropertyValueSource/Comment
Molecular Formula C₁₈H₂₇N₃O₅[1]
Molecular Weight 365.43 g/mol [1]
CAS Number 40290-77-5[1]
Appearance White to off-white powderInferred from similar peptides
Solubility Soluble in polar solvents like water, methanol, and ethanol. Soluble in DMSO. Poor solubility in non-polar solvents.[2]
Melting Point Not availableData for this specific tripeptide is not readily available.
pKa (estimated) pKa₁ (~3.1-3.5 for α-carboxyl), pKa₂ (~8.0-8.5 for α-amino)Estimated based on typical pKa values for peptide termini.
Isoelectric Point (pI) (estimated) ~5.5-6.0Estimated based on the pKa values of the terminal groups.

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. An alternative, though less common, approach is solution-phase synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline and may require optimization.

Materials:

  • Fmoc-Phe-Wang resin (or similar resin suitable for C-terminal carboxylic acid)

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Leu-OH

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA or NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 30 minutes.

  • First Deprotection: Remove the Fmoc group from phenylalanine by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Second Amino Acid Coupling (Serine):

    • Pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Second Deprotection: Repeat step 2 to remove the Fmoc group from serine.

  • Third Amino Acid Coupling (Leucine):

    • Pre-activate Fmoc-Leu-OH (3 eq.) as described in step 3.

    • Couple the activated leucine to the resin-bound dipeptide for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Final Deprotection: Repeat step 2 to remove the Fmoc group from leucine.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and methanol, and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Purification and Characterization:

    • Wash the peptide pellet with cold diethyl ether and dry.

    • Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (to confirm molecular weight) and analytical HPLC (to determine purity). Further characterization can be performed using NMR spectroscopy.

SPPS_Workflow Resin Fmoc-Phe-Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling_Ser Couple Fmoc-Ser(tBu)-OH Deprotection1->Coupling_Ser Deprotection2 Fmoc Deprotection Coupling_Ser->Deprotection2 Coupling_Leu Couple Fmoc-Leu-OH Deprotection2->Coupling_Leu Final_Deprotection Final Fmoc Deprotection Coupling_Leu->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC, NMR) Purification->Characterization

Fig. 1: Solid-Phase Peptide Synthesis Workflow for this compound.

Biological Activity and Signaling Pathways

The specific biological functions and signaling pathways directly involving this compound are not well-documented in current scientific literature. However, the peptide is noted for its use in the development of novel therapeutic agents, particularly in the areas of cancer treatment and metabolic disorders.[1] This suggests that it may interact with specific biological targets to modulate cellular pathways.

The constituent amino acids of the tripeptide are known to play significant roles in cellular signaling:

  • Leucine: As a branched-chain amino acid (BCAA), leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is central to regulating cell growth, proliferation, and protein synthesis.

  • Phenylalanine: This aromatic amino acid is a precursor for several neurotransmitters and can also influence cellular signaling, including the mTOR pathway.

  • Serine: This amino acid is crucial for the biosynthesis of purines, pyrimidines, and other amino acids. Its hydroxyl group makes it a key site for phosphorylation, a fundamental mechanism for regulating protein function and signal transduction.

Given its composition, this compound could potentially act as a signaling molecule itself, or as a modulator of protein-protein interactions. Further research is required to elucidate its specific biological roles.

Putative_Signaling cluster_extracellular Extracellular cluster_cell Cell H_Leu_Ser_Phe_OH This compound Receptor Unknown Receptor / Transporter H_Leu_Ser_Phe_OH->Receptor Binding/Transport Signaling_Cascade Intracellular Signaling Cascade (e.g., mTOR pathway modulation) Receptor->Signaling_Cascade Activation/Modulation Cellular_Response Cellular Response (e.g., Proliferation, Metabolism) Signaling_Cascade->Cellular_Response

Fig. 2: Hypothetical Signaling Pathway for this compound.

Conclusion

This compound is a tripeptide with potential applications in pharmaceutical and biotechnological research. While its specific physicochemical and biological properties are not yet extensively characterized, its synthesis can be readily achieved using standard solid-phase peptide synthesis protocols. The presence of leucine, serine, and phenylalanine suggests potential involvement in key cellular signaling pathways, making it an interesting candidate for further investigation in drug discovery and development. Future research should focus on determining its precise biological targets and mechanisms of action to fully realize its therapeutic potential.

References

The Biological Activity of Leucyl-Seryl-Phenylalanine: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide aims to provide a comprehensive overview of the biological activity of the tripeptide Leucyl-Seryl-Phenylalanine (LSF). A thorough review of publicly available scientific literature and databases was conducted to collate information on its functions, associated signaling pathways, and relevant experimental protocols. However, this extensive search revealed a significant gap in the current scientific knowledge regarding this specific tripeptide. At present, there is no direct evidence or published research detailing the biological activity of Leucyl-Seryl-Phenylalanine. This document summarizes the findings on related peptides and the constituent amino acids, while highlighting the lack of specific data for LSF.

Introduction to Leucyl-Seryl-Phenylalanine (LSF)

Leucyl-Seryl-Phenylalanine is a tripeptide composed of the amino acids Leucine (Leu), Serine (Ser), and Phenylalanine (Phe). The specific sequence of these amino acids dictates the three-dimensional structure of the peptide, which in turn determines its biological function. While the individual amino acids are well-characterized, the biological role of the LSF tripeptide remains uninvestigated in the current body of scientific literature.

Biological Activity of Related Peptides and Constituent Amino Acids

While no data exists for LSF, research on other tripeptides containing these amino acids in different arrangements offers some context into their potential, though not directly applicable, biological roles.

For instance, the tripeptide Leu-Ser-Trp (LSW) has been identified as a potent ACE inhibitory peptide and has shown protective effects against endothelial dysfunction.[1][2] It has been reported to modulate the phenotype switching of vascular endothelial cells by mediating the packaging of miR-145 in small extracellular vesicles derived from vascular smooth muscle cells.[1] Furthermore, LSW protects human vascular endothelial cells from TNFα-induced oxidative stress and inflammation by modulating TNFα receptors and SIRT1.[2]

Another related peptide, Glycyl-L-leucyl-L-phenylalanine, has been the subject of synthesis studies, but its biological activity is not detailed in the available literature.[3]

The individual constituent amino acids of LSF have well-documented biological roles:

  • Leucine: An essential amino acid, it plays a crucial role in protein synthesis and various metabolic functions.

  • Serine: A non-essential amino acid involved in the biosynthesis of purines, pyrimidines, and other amino acids.

  • Phenylalanine: An essential amino acid that serves as a precursor for tyrosine, which in turn is a precursor for catecholamines like dopamine and norepinephrine. Phenylalanine metabolism is critical, and its dysregulation is associated with the genetic disorder phenylketonuria (PKU). In bovine mammary epithelial cells, phenylalanine has been shown to regulate milk protein synthesis via the LAT1-mTOR signaling pathway.

It is crucial to reiterate that the biological activities of these related peptides and individual amino acids cannot be directly extrapolated to predict the function of Leucyl-Seryl-Phenylalanine.

Synthesis of Peptides

General methods for peptide synthesis are well-established and can be applied to the synthesis of LSF. Both chemical and enzymatic routes have been described for the synthesis of similar tripeptides. For example, the synthesis of Gly-L-Leu-L-Phe has been achieved using the DCC/HOBT technique for C-end elongation and also through an enzymatic route using papain. Non-enzymatic synthesis of dipeptides like Cbz-Phe-Leu has also been demonstrated in a reversed micellar system using DCC as a condensing agent.

A general workflow for solid-phase peptide synthesis, a common method for producing peptides, is outlined below.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow start Start with resin support deprotection1 Fmoc deprotection of the first amino acid start->deprotection1 coupling1 Coupling of the second amino acid (Serine) deprotection1->coupling1 deprotection2 Fmoc deprotection coupling1->deprotection2 coupling2 Coupling of the third amino acid (Leucine) deprotection2->coupling2 deprotection3 Final Fmoc deprotection coupling2->deprotection3 cleavage Cleavage from resin and deprotection of side chains deprotection3->cleavage purification Purification (e.g., by HPLC) cleavage->purification analysis Analysis (e.g., by Mass Spectrometry) purification->analysis end Pure Leucyl-Seryl-Phenylalanine analysis->end

A generalized workflow for solid-phase peptide synthesis.

Conclusion and Future Directions

The tripeptide Leucyl-Seryl-Phenylalanine remains a scientifically uncharted territory. The absence of data on its biological activity presents a clear opportunity for future research. Investigating the potential roles of LSF could involve a series of in vitro and in vivo studies. Initial steps could include:

  • Chemical Synthesis and Characterization: Synthesizing and purifying LSF to ensure a high-quality compound for biological assays.

  • In Vitro Screening: Testing the activity of LSF in a broad range of biological assays, such as enzyme inhibition assays, receptor binding assays, and cell-based functional assays.

  • Computational Modeling: Utilizing molecular docking and other computational tools to predict potential biological targets of LSF.

  • In Vivo Studies: Should in vitro studies reveal significant activity, subsequent in vivo studies in appropriate animal models would be warranted to understand its physiological effects.

Until such studies are conducted and published, the biological activity of Leucyl-Seryl-Phenylalanine will remain unknown. This guide, therefore, serves not as a repository of existing knowledge, but as a call to the scientific community to explore the potential of this uncharacterized tripeptide.

References

The Hypothesized Mechanism of Action of H-Leu-Ser-Phe-OH in Cancer Cells: A Framework for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the hypothesized mechanisms of action for the tripeptide H-Leu-Ser-Phe-OH in the context of cancer cell biology. While direct experimental evidence for this specific peptide is not yet available in the public domain, this document synthesizes the known roles of its constituent amino acids—Leucine, Serine, and Phenylalanine—to propose potential anti-cancer activities and signaling pathways for future investigation. This paper is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

Peptides and amino acid derivatives have emerged as a promising class of molecules for cancer therapy due to their potential for high specificity and favorable safety profiles. The tripeptide this compound is composed of L-leucine, L-serine, and L-phenylalanine. Understanding the individual roles of these amino acids in cancer cell metabolism and signaling provides a rational basis for postulating the anti-tumor activities of the tripeptide. It is hypothesized that this compound may exert its effects through the modulation of key signaling pathways, induction of apoptosis, and induction of cell cycle arrest.

Hypothesized Mechanisms of Action

Based on the functions of its constituent amino acids, this compound could potentially impact cancer cells through several mechanisms:

  • Modulation of mTOR Signaling: L-leucine is a well-established activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2] By influencing the mTOR pathway, this compound could potentially modulate protein synthesis and cell growth in cancer cells.

  • Induction of Apoptosis: Certain peptides have been shown to induce apoptosis in cancer cells.[3] The specific sequence of this compound may allow it to interact with cell surface receptors or intracellular targets that trigger programmed cell death.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Various therapeutic agents exert their anti-cancer effects by inducing cell cycle arrest, preventing cancer cells from proliferating.[4][5] It is plausible that this compound or its metabolites could interfere with the machinery that governs cell cycle progression.

Proposed Signaling Pathways for Investigation

The following signaling pathways are proposed as primary targets for investigating the mechanism of action of this compound.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in various cancers. Given the role of leucine in mTOR activation, this pathway is a prime candidate for modulation by this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis (Inhibition) AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth H_Leu_Ser_Phe_OH This compound (Hypothesized) H_Leu_Ser_Phe_OH->mTORC1 Modulates? Ras_MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors H_Leu_Ser_Phe_OH This compound (Hypothesized) H_Leu_Ser_Phe_OH->Ras Modulates? CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Experimental_Workflow start Start: Synthesize & Characterize this compound in_vitro In Vitro Screening (Cell Viability Assays) start->in_vitro mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) in_vitro->mechanism in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo toxicology Preclinical Toxicology in_vivo->toxicology end Lead Optimization & Further Development toxicology->end

References

Technical Whitepaper: The Role of Bioactive Peptides in Metabolic Disorders with a Focus on the H-Leu-Ser-Phe-OH Motif

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research specifically investigating the tripeptide H-Leu-Ser-Phe-OH (Leucyl-seryl-phenylalanine) and its role in metabolic disorders is not extensively available in public scientific literature. This guide, therefore, addresses the topic by examining the well-established roles of its constituent amino acids and the broader, highly relevant class of small bioactive peptides that influence metabolic pathways, particularly through Dipeptidyl Peptidase-IV (DPP-IV) inhibition.

Introduction: Bioactive Peptides in Metabolic Regulation

Metabolic disorders, including type 2 diabetes (T2D) and obesity, represent a growing global health crisis.[1][2] The management of these conditions often involves therapeutic interventions that target key enzymatic pathways. Bioactive peptides, which are short amino acid sequences derived from food proteins or synthesized, have emerged as promising therapeutic agents due to their potential to modulate physiological processes with high specificity and fewer side effects than traditional small molecule drugs.[1][3][4]

These peptides can influence metabolic health through various mechanisms, including inhibiting enzymes like angiotensin-converting enzyme (ACE), scavenging free radicals, and, most notably for glucose regulation, inhibiting Dipeptidyl Peptidase-IV (DPP-IV). This document explores these mechanisms, using the constituent amino acids of this compound as a reference point for potential bioactivity and focusing on the well-documented role of DPP-IV inhibitory peptides in managing metabolic diseases.

Metabolic Significance of Constituent Amino Acids: Leucine, Serine, and Phenylalanine

While the bioactivity of the tripeptide this compound cannot be solely predicted by its components, the individual amino acids have well-defined roles in metabolism.

  • Leucine (Leu): As an essential branched-chain amino acid (BCAA), leucine is a potent stimulator of insulin secretion from pancreatic β-cells. It also plays a crucial role in activating the mTOR signaling pathway, which is central to protein synthesis and cell growth. Studies have shown that leucine, when ingested with glucose, can enhance the insulin response and influence body composition by promoting lean body mass.

  • Serine (Ser): Serine is a non-essential amino acid involved in numerous metabolic pathways, including the synthesis of purines, pyrimidines, and other amino acids like cysteine and glycine. Its direct role in modulating major metabolic disorders is less pronounced than leucine's, but its importance in cellular biosynthesis is fundamental.

  • Phenylalanine (Phe): Phenylalanine is an essential aromatic amino acid and a precursor for tyrosine, which in turn is required for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine) and thyroid hormones. Like leucine, phenylalanine can stimulate insulin secretion and lower the plasma glucose response when ingested with carbohydrates. However, its metabolism is critical, as genetic disorders like Phenylketonuria (PKU), characterized by phenylalanine accumulation, lead to severe neurological and metabolic disturbances.

The logical relationship and known metabolic effects of these amino acids are depicted below.

cluster_0 Constituent Amino Acids of this compound cluster_1 Metabolic Effects & Pathways Leu Leucine Insulin ↑ Insulin Secretion Leu->Insulin mTOR mTOR Pathway Activation (Protein Synthesis) Leu->mTOR Glucose ↓ Plasma Glucose Leu->Glucose Ser Serine Biosynthesis Precursor for Biosynthesis (e.g., Purines, Cysteine) Ser->Biosynthesis Phe Phenylalanine Phe->Insulin Phe->Glucose Tyrosine Precursor for Tyrosine (Neurotransmitters, Hormones) Phe->Tyrosine DPP-IV Signaling Pathway and Inhibition Gut Gut L-Cells GLP1 Active GLP-1 / GIP (Incretins) Gut->GLP1 releases DPPIV DPP-IV Enzyme GLP1->DPPIV is substrate for Pancreas Pancreatic β-Cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive Metabolites DPPIV->Inactive_GLP1 degrades to Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Peptide Bioactive Peptide (e.g., this compound motif) Peptide->DPPIV INHIBITS A 1. Protein Source (e.g., Casein, Soy) B 2. Enzymatic Hydrolysis (Alcalase, Neutrase) A->B C 3. Fractionation (Gel Filtration, RP-HPLC) B->C D 4. In Vitro Screening (DPP-IV Inhibition Assay) C->D E 5. Peptide Identification (LC-MS/MS) D->E Active Fractions F 6. Peptide Synthesis & IC50 Determination E->F G 7. Mechanistic Studies (Kinetics, Molecular Docking) F->G H 8. In Vivo Validation (Animal Models) G->H I Identified Active Peptide (e.g., this compound) H->I

References

H-Leu-Ser-Phe-OH: A Versatile Tripeptide Building Block in Convergent Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Leu-Ser-Phe-OH is a valuable fragment for the convergent synthesis of complex polypeptides and peptide-based therapeutics. This technical guide details the strategic importance of utilizing this compound as a building block, focusing on its synthesis, purification, and application in both solid-phase and solution-phase peptide synthesis strategies. By employing pre-synthesized fragments like this compound, researchers can mitigate challenges associated with stepwise synthesis of difficult sequences, improve overall yields, and simplify purification processes. This document provides detailed experimental protocols, quantitative data from analogous synthetic strategies, and visualizations of relevant workflows and biological pathways to serve as a comprehensive resource for professionals in peptide chemistry and drug development.

Introduction

Chemical peptide synthesis is a cornerstone of modern drug discovery and biochemical research.[1] While stepwise solid-phase peptide synthesis (SPPS) is a widely adopted and powerful technique, it can encounter significant challenges with longer or "difficult" sequences, leading to deletion byproducts and purification complexities.[2][3] An effective alternative is the convergent or fragment condensation approach, where smaller, purified peptide fragments are coupled together.[4][5]

The tripeptide this compound (Leucyl-Seryl-Phenylalanine) represents a key building block for such strategies. Its sequence is found in various bioactive peptides and can be a valuable component in the design of novel therapeutics, including treatments for cancer and metabolic disorders. This guide presents the technical considerations for the synthesis of this compound and its subsequent use as a building block in larger peptide assembly.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the tripeptide is essential for its synthesis, purification, and application.

PropertyValueSource
Molecular Formula C₁₈H₂₇N₃O₅[PubChem]
Molecular Weight 365.43 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid[PubChem]
Sequence Leu-Ser-Phe (LFS)[PubChem]
Appearance White to off-white powder (Expected)-
Storage Conditions ≤ -4 °C

Synthesis of the this compound Building Block

The tripeptide fragment can be synthesized using either solid-phase or solution-phase methods. The choice depends on the desired scale, purity requirements, and available resources.

Exemplary Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS offers a streamlined approach where the peptide is assembled on a resin support, simplifying the removal of excess reagents and byproducts through washing. The following protocol is an exemplary method based on the widely used Fmoc/tBu strategy.

  • Resin Selection and Loading:

    • Start with a 2-chlorotrityl chloride (2-CTC) resin, which is ideal for preparing peptides with a C-terminal carboxylic acid.

    • Swell the resin (1.0 g, 1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 30 minutes.

    • In a separate vessel, dissolve Fmoc-Phe-OH (2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Cap any unreacted sites on the resin by adding methanol (0.8 mL/g resin) and agitating for 30 minutes.

    • Wash the resin sequentially with DCM, DMF, and DCM, then dry under vacuum.

  • Iterative Deprotection and Coupling Cycles:

    • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in dimethylformamide (DMF) (1 x 5 min, 1 x 15 min) to remove the Fmoc protecting group from Phenylalanine.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine.

    • Amino Acid Activation & Coupling (Serine): In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) to activate the carboxyl group. Immediately add this solution to the resin and agitate for 2 hours.

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

    • Repeat for Leucine: Repeat the deprotection, washing, activation, and coupling steps using Fmoc-Leu-OH.

  • Cleavage from Resin:

    • After the final Fmoc deprotection and washing, dry the resin thoroughly.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin (10 mL/g) and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Concentrate the TFA filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise to ice-cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

    • Pool the pure fractions and lyophilize to obtain this compound as a white powder.

spss_workflow Resin 2-CTC Resin Load Load Fmoc-Phe-OH Resin->Load Deprotect1 Fmoc Deprotection (Piperidine/DMF) Load->Deprotect1 Couple_Ser Couple Fmoc-Ser(tBu)-OH (HBTU/HOBt/DIPEA) Deprotect1->Couple_Ser Deprotect2 Fmoc Deprotection (Piperidine/DMF) Couple_Ser->Deprotect2 Couple_Leu Couple Fmoc-Leu-OH (HBTU/HOBt/DIPEA) Deprotect2->Couple_Leu Deprotect3 Final Fmoc Deprotection Couple_Leu->Deprotect3 Cleave Cleavage (TFA/TIS/H₂O) Deprotect3->Cleave Purify RP-HPLC Purification Cleave->Purify Final This compound Purify->Final

Figure 1: SPPS workflow for this compound.

Exemplary Solution-Phase Synthesis of this compound

Solution-phase synthesis is highly suitable for large-scale production and allows for the purification of intermediates at each step, potentially leading to a higher purity final product. The following is a representative protocol.

  • C-Terminal Protection: Protect the C-terminus of Phenylalanine by converting it to a methyl or benzyl ester (e.g., H-Phe-OMe).

  • First Coupling (Ser-Phe):

    • Protect the N-terminus of Serine with a Boc group (Boc-Ser(tBu)-OH).

    • Dissolve Boc-Ser(tBu)-OH (1 eq) and H-Phe-OMe (1 eq) in DMF.

    • Add a coupling reagent such as HBTU (1 eq) and a base like DIPEA (2 eq).

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup to remove excess reagents and purify the resulting dipeptide, Boc-Ser(tBu)-Phe-OMe.

  • N-Terminal Deprotection:

    • Remove the Boc group from the dipeptide using a solution of TFA in DCM (e.g., 50% TFA/DCM).

    • Evaporate the solvent to yield H-Ser(tBu)-Phe-OMe.

  • Second Coupling (Leu-Ser-Phe):

    • Couple Boc-Leu-OH (1 eq) to H-Ser(tBu)-Phe-OMe (1 eq) using the same coupling conditions as in step 2.

    • Purify the resulting protected tripeptide, Boc-Leu-Ser(tBu)-Phe-OMe.

  • Final Deprotection:

    • Simultaneously cleave the N-terminal Boc group, the Serine tert-butyl side-chain protecting group, and the C-terminal methyl ester.

    • Treat the protected tripeptide with a strong acid such as TFA. Saponification with a base like LiOH can be used for ester cleavage prior to acid treatment for the other protecting groups.

    • Purify the final product, this compound, by RP-HPLC.

This compound in Fragment Condensation

The primary application of pre-synthesized this compound is in fragment condensation, where it is coupled to another peptide fragment (either resin-bound or in solution) to form a larger polypeptide. This approach is particularly advantageous for long peptides or sequences prone to aggregation during stepwise synthesis.

Quantitative Data on Fragment Condensation Efficiency
Fragment Coupling ExampleSynthesis PhaseCoupling YieldReference
Coupling of a hexapeptide to a resin-bound pentapeptideSolid-Phase~21%
Same coupling as above using a "swelling volume" methodSolid-Phase~81%
Repetitive solution-phase synthesis (individual coupling steps)Solution-Phase>85%
Overall yield for a pentapeptide via repetitive solution-phase synthesisSolution-Phase67%

These data highlight that coupling efficiency in fragment condensation can be highly variable and is heavily dependent on the specific fragments, coupling reagents, and reaction conditions. The "swelling volume" method, which involves using a minimal amount of solvent to swell the resin, has been shown to dramatically improve yields in SPPS fragment condensation.

Experimental Protocol: Solid-Phase Fragment Condensation

The following protocol describes the coupling of the synthesized this compound building block to a resin-bound peptide chain (H-Peptide-Resin).

  • Preparation of Fragments:

    • Synthesize and purify this compound as described in Section 3. The N-terminus must be protected (e.g., with Fmoc or Boc) and the C-terminal carboxyl group must be free.

    • Synthesize the N-terminally deprotected peptide on a solid support (H-Peptide-Resin) using standard SPPS protocols.

  • Fragment Coupling:

    • Swell the H-Peptide-Resin in a suitable solvent like DMF.

    • In a separate vessel, activate the carboxyl group of Fmoc-Leu-Ser-Phe-OH (1.5 to 3 equivalents relative to resin loading) using a coupling reagent cocktail (e.g., DIC/HOBt or HATU/DIPEA) in DMF.

    • Add the activated tripeptide solution to the swollen resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 12-24 hours). The reaction can be monitored using a colorimetric test like the Kaiser test to check for the presence of free amines.

  • Post-Coupling Workup:

    • Wash the resin thoroughly to remove excess activated tripeptide and coupling byproducts.

    • If desired, continue peptide chain elongation using standard stepwise SPPS.

    • Once the full sequence is assembled, cleave the peptide from the resin and purify as previously described.

fragment_condensation cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 on Solid Support Fmoc_LSP Fmoc-Leu-Ser(tBu)-Phe-OH (Synthesized & Purified) Activate Activate Carboxyl Group (e.g., DIC/HOBt) Fmoc_LSP->Activate Peptide_Resin H-Peptide-Resin (N-terminus deprotected) Couple Fragment Condensation (Couple Fragments on Resin) Peptide_Resin->Couple Activate->Couple Continue Continue SPPS or Cleave Couple->Continue Final Final Polypeptide Continue->Final

Figure 2: Workflow for fragment condensation.

Biological Context: Potential Role in Inflammatory Signaling

While the specific biological activity of this compound has not been extensively characterized, peptides containing similar sequences, such as Leu-Ser-Trp, have been shown to possess antioxidant and anti-inflammatory properties. These peptides can modulate key inflammatory pathways, such as the one initiated by Tumor Necrosis Factor-alpha (TNFα).

TNFα is a pro-inflammatory cytokine that binds to its receptors (TNFR1/2), initiating a signaling cascade that can lead to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression of pro-inflammatory genes, including adhesion molecules and cyclooxygenase-2 (COX-2), contributing to oxidative stress and inflammation. Some bioactive peptides are thought to interfere with this pathway, potentially by modulating receptor activity or downstream signaling components like SIRT1.

tnfa_pathway cluster_nucleus Nucleus TNFa TNFα TNFR TNFR1/2 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB Nucleus Nucleus DNA DNA Genes Pro-inflammatory Genes (e.g., VCAM-1, COX-2) Inflammation Inflammation & Oxidative Stress Peptide This compound (Potential Modulator) Peptide->TNFR Inhibits?

Figure 3: Simplified TNFα signaling pathway.

Conclusion

The tripeptide this compound is a strategically valuable building block in modern peptide synthesis. Its use in a convergent, fragment-based approach can circumvent common issues associated with the stepwise synthesis of long or complex peptides, such as low yields and difficult purifications. This technical guide has provided exemplary, detailed protocols for both the synthesis of the this compound fragment and its subsequent application in solid-phase fragment condensation. While specific quantitative data for this exact tripeptide remains to be published, the provided data from analogous systems offers a strong foundation for experimental design and optimization. For researchers and drug developers, leveraging fragments like this compound is a powerful strategy to enhance the efficiency and success rate of producing high-purity, complex peptide-based molecules for therapeutic and research applications.

References

A Technical Guide to the Predicted Secondary Structure of H-Leu-Ser-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The prediction of secondary structure in short peptides such as the tripeptide H-Leu-Ser-Phe-OH presents a unique challenge. Unlike larger proteins, these molecules do not typically form stable, canonical secondary structures like α-helices or β-sheets. Instead, they exist as a dynamic ensemble of interconverting conformations.[1] This guide provides a comprehensive analysis of the predicted conformational landscape of this compound. It integrates theoretical predictions based on amino acid propensities with detailed protocols for experimental validation using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. The content is structured to provide actionable insights for researchers in structural biology and drug development, where understanding the conformational preferences of small peptides is crucial for rational design.[2]

Introduction to Short Peptide Conformation

While the concept of secondary structure is well-defined for proteins, short oligopeptides inhabit a more fluid conformational space.[1] The structure of a tripeptide like this compound is not a static arrangement but rather a manifold of dynamically interconverting structures.[1] Recent spectroscopic evidence reveals that even di- and tripeptides exhibit structural preferences that are more ordered than a true "random coil," influenced by the specific amino acid sequence and solvent interactions.[1] Understanding these intrinsic conformational preferences is a foundational challenge in biophysics and a critical step for designing peptide-based therapeutics.

Analysis of Constituent Amino Acid Propensities

The conformational tendencies of this compound are governed by the intrinsic properties of its constituent residues: Leucine (Leu), Serine (Ser), and Phenylalanine (Phe).

  • Leucine (Leu): As a nonpolar, aliphatic amino acid, Leucine's bulky isobutyl side chain influences its conformational freedom. It is considered a strong helix-former in larger proteins.

  • Serine (Ser): This polar, uncharged amino acid contains a hydroxyl group that can act as both a hydrogen bond donor and acceptor. This capability allows for potential stabilizing interactions with the peptide backbone or solvent molecules.

  • Phenylalanine (Phe): Characterized by its large, aromatic phenyl side chain, Phenylalanine is hydrophobic and tends to be buried within protein interiors. It has a high propensity for β-sheet structures.

A summary of the physicochemical properties and classical secondary structure propensities for these amino acids is presented in Table 1.

Table 1: Properties and Conformational Parameters of Constituent Amino Acids
Amino Acid3-Letter Code1-Letter CodeSide Chain PropertyChou-Fasman P(α-helix)Chou-Fasman P(β-sheet)Chou-Fasman P(β-turn)
LeucineLeuLNonpolar, Aliphatic12113059
SerineSerSPolar, Uncharged7775143
PhenylalaninePheFNonpolar, Aromatic11313860

Data sourced from Chou & Fasman, 1974. Note: While historically significant, these parameters are derived from globular proteins and are less accurate for predicting stable structures in short peptides. They are presented here for illustrative purposes.

Predicted Conformational Ensemble of this compound

For a tripeptide, a stable secondary structure is not expected. The peptide will likely exist in a dynamic equilibrium of conformations, primarily resembling a random coil or exhibiting transient, partially formed turn-like structures. The conformational landscape can be visualized using a Ramachandran plot, which shows the sterically allowed combinations of backbone dihedral angles (φ and ψ). The individual residues of Leu-Ser-Phe will predominantly occupy the "allowed" regions of the plot, corresponding to extended (β-strand like) and polyproline II (PII) conformations. The high turn propensity of Serine suggests that β-turn-like conformations may be transiently populated.

The overall conformational preference is a result of competing intramolecular hydrogen bonds, side-chain interactions, and solvation effects. A definitive structural description requires computational modeling and experimental validation.

G Factors Influencing this compound Conformation A Primary Sequence (Leu-Ser-Phe) B Intrinsic Propensities (φ/ψ angles) A->B determines C Side Chain Interactions (Hydrophobic / H-Bonding) A->C determines E Conformational Ensemble (Dynamic Equilibrium) B->E C->E D Solvent Interactions (Water) D->E modulates

Caption: Logical diagram of factors determining the peptide's conformational ensemble.

Experimental Protocols for Structural Validation

To empirically characterize the conformational ensemble of this compound, a combination of spectroscopic techniques is required.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique ideal for qualitatively assessing the secondary structure content of peptides in solution. The far-UV spectrum (190-260 nm) is sensitive to the peptide backbone conformation. For this compound, a spectrum dominated by a strong negative band around 200 nm would indicate a predominantly random coil conformation.

Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should have minimal absorbance in the far-UV region. A typical peptide concentration for initial measurements is 100 µM.

  • Blank Measurement: Record a CD spectrum of the buffer solution alone in a 1 mm path-length quartz cuvette from 260 nm down to 195 nm.

  • Sample Measurement: Thoroughly clean the cuvette, then record the spectrum of the peptide solution using identical instrument settings.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum to correct for background absorbance.

  • Conversion to Molar Ellipticity: Convert the raw data (typically in millidegrees) to Mean Residue Molar Ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution data on peptide structure and dynamics in solution. For a short peptide, 2D NMR experiments like COSY, TOCSY, and NOESY are essential.

Protocol for 2D NMR Spectroscopy:

  • Sample Preparation: Dissolve the purified (>95%) peptide to a concentration of 0.5-1.0 mM in a buffered solution (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH < 7.5). The D₂O provides the lock signal for the spectrometer.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to optimize spectral width and observe the general quality of the sample.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify protons within the same amino acid spin system. A mixing time of 60-80 ms is typical.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation. A mixing time of 100-200 ms is a common starting point.

  • Resonance Assignment: Use the TOCSY and NOESY data to sequentially assign each proton resonance to its specific position in the Leu-Ser-Phe sequence.

  • Structural Restraint Generation:

    • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the backbone φ angle via the Karplus equation.

    • Integrate NOESY cross-peak volumes and convert them into upper-limit distance restraints between proton pairs.

  • Structure Calculation: Use the collected distance and dihedral angle restraints as input for molecular dynamics-based structure calculation programs to generate an ensemble of structures consistent with the NMR data.

G cluster_exp Experimental Workflow A Peptide Synthesis & Purification (>95%) B CD Spectroscopy (Qualitative Fold Assessment) A->B C NMR Sample Prep (0.5-1.0 mM in H2O/D2O) A->C G Structure Calculation & Ensemble Generation B->G informs D 2D NMR Data Acquisition (TOCSY, NOESY) C->D E Resonance Assignment D->E F Generate Restraints (Distances, Dihedral Angles) E->F F->G H Structural Ensemble of This compound G->H

Caption: Experimental workflow for peptide structure determination.

Relevance in Drug Development

Even short peptides can exhibit significant biological activity. The specific conformational preferences of this compound, while dynamic, dictate how it can interact with biological targets such as receptors or enzymes. For example, a transient β-turn conformation might be the specific bioactive structure required to fit into an enzyme's active site. Understanding the peptide's conformational ensemble is therefore crucial for structure-activity relationship (SAR) studies and the rational design of peptidomimetics with enhanced stability and activity.

G Hypothetical Signaling Pathway Inhibition cluster_pathway Cell Signaling Ligand Ligand Receptor Receptor Ligand->Receptor binds Kinase Kinase Cascade Receptor->Kinase activates Response Cellular Response Kinase->Response triggers Peptide This compound (Competitive Inhibitor) Peptide->Receptor blocks binding

Caption: Hypothetical inhibition of a signaling pathway by the tripeptide.

References

An In-depth Technical Guide to H-Leu-Ser-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic methodologies related to the tripeptide H-Leu-Ser-Phe-OH, also known as Leucyl-Seryl-Phenylalanine. While the nomenclature "H-" and "-OH" denote the terminal free amine and carboxyl groups respectively, the core structure consists of three amino acid residues: Leucine, Serine, and Phenylalanine.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C₁₈H₂₇N₃O₅[1]
Molecular Weight 365.43 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid
Synonyms Leu-Ser-Phe-OH, Leucyl-Seryl-Phenylalanine[1]

Experimental Protocols

The synthesis and purification of this compound are critical for obtaining high-purity material for research and development. The following sections detail standard protocols for solid-phase peptide synthesis (SPPS) and subsequent purification by high-performance liquid chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the preferred method for producing peptides in a laboratory setting. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a commonly employed approach.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Leu-OH

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)

  • Cold diethyl ether

Methodology:

  • Resin Preparation: The synthesis begins with Fmoc-phenylalanine pre-loaded onto a Wang resin. The resin is swelled in DMF within a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the phenylalanine residue is removed by treating the resin with a 20% piperidine solution in DMF. This exposes the free amine group for the next coupling step.

  • Amino Acid Coupling: The next amino acid, Fmoc-Ser(tBu)-OH, is activated using a coupling reagent and then added to the reaction vessel. The activated carboxyl group of the serine derivative reacts with the free amine on the resin-bound phenylalanine to form a peptide bond.

  • Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: The deprotection, coupling, and washing steps are repeated for the final amino acid, Fmoc-Leu-OH.

  • Final Deprotection: Once the peptide chain is fully assembled, the terminal Fmoc group on leucine is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin support, and the tert-butyl (tBu) side-chain protecting group on serine is simultaneously removed by treatment with a strong acid cleavage cocktail, typically containing TFA.

  • Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide is then collected by centrifugation and washed to remove residual cleavage reagents.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained from SPPS contains impurities that must be removed to achieve high purity. RP-HPLC is a powerful technique for purifying peptides based on their hydrophobicity.

Materials:

  • Crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column

Methodology:

  • Sample Preparation: The crude peptide is dissolved in a small amount of the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).

  • Mobile Phase Preparation: Two mobile phases are prepared: Mobile Phase A (typically 0.1% TFA in water) and Mobile Phase B (typically 0.1% TFA in acetonitrile).

  • Chromatographic Separation: The dissolved peptide is injected onto a C18 column. A gradient of increasing Mobile Phase B is used to elute the peptide and impurities. The hydrophobicities of the peptide and impurities will determine their retention times on the column.

  • Fraction Collection: Fractions are collected as the peptide elutes from the column, detected by UV absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

  • Lyophilization: Fractions containing the pure peptide are pooled and lyophilized (freeze-dried) to obtain a stable, powdered final product.

Characterization by Mass Spectrometry

Mass spectrometry is a crucial analytical technique to confirm the identity and integrity of the synthesized peptide.

Methodology:

  • Sample Preparation: A small amount of the purified peptide is dissolved in a suitable solvent, often the same as the initial HPLC mobile phase.

  • Analysis: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular weight of this compound. For this tripeptide, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin Fmoc-Phe-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Ser(tBu)-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Leu-OH Deprotection2->Coupling2 Final_Deprotection Final Fmoc Deprotection Coupling2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Analysis Purity Analysis HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide

Caption: Workflow for the synthesis and purification of this compound.

SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection 1. Washing1 Wash (DMF/DCM) Deprotection->Washing1 2. Coupling Couple Activated Fmoc-Amino Acid Washing1->Coupling 3. Washing2 Wash (DMF/DCM) Coupling->Washing2 4. Repeat Repeat for next Amino Acid Washing2->Repeat 5.

Caption: The iterative cycle of solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Aqueous Solubility and Stability of H-Leu-Ser-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the aqueous solubility and stability of the tripeptide H-Leu-Ser-Phe-OH (Leucyl-Seryl-Phenylalanine). While specific experimental data for this tripeptide is not extensively documented in public literature, this document outlines the theoretical physicochemical properties, established experimental protocols for characterization, and potential degradation pathways based on its constituent amino acids.

Physicochemical Properties of this compound

The solubility and stability of a peptide are intrinsically linked to its physicochemical properties, which are determined by its amino acid sequence.

Amino Acid Composition and Predicted Properties

This compound is a tripeptide with the following sequence:

  • Leucine (Leu): A nonpolar, hydrophobic amino acid with an aliphatic isobutyl side chain.

  • Serine (Ser): A polar, hydrophilic amino acid with a hydroxyl group in its side chain.

  • Phenylalanine (Phe): A nonpolar, hydrophobic amino acid with an aromatic phenyl group in its side chain.

The combination of two hydrophobic residues (Leu, Phe) and one hydrophilic residue (Ser) suggests that this compound will have limited but measurable aqueous solubility. The overall charge of the peptide is a critical determinant of its solubility and is pH-dependent.

Theoretical Isoelectric Point (pI) and Charge Calculation:

The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge. This can be estimated by averaging the pKa values of the ionizable groups. For this compound, the relevant groups are the N-terminal amine (-NH3+) and the C-terminal carboxyl (-COOH).

  • The approximate pKa of the N-terminal α-amino group is ~9.6.

  • The approximate pKa of the C-terminal α-carboxyl group is ~2.3.

The estimated pI is therefore: pI ≈ (2.3 + 9.6) / 2 = 5.95

At a pH below the pI, the peptide will have a net positive charge, and at a pH above the pI, it will have a net negative charge. At the pI, the peptide is zwitterionic with a net charge of zero, which is often the point of minimum solubility.[1]

Predicted Solubility Behavior

Based on its structure, the solubility of this compound can be predicted as follows:

  • Neutral pH (~7.0): The peptide will have a net negative charge, which should aid in its solubility in aqueous solutions.

  • Acidic pH (< 5.0): The peptide will be positively charged, which may also enhance solubility.

  • At the pI (~5.95): Solubility is expected to be at its minimum.

Due to the presence of the hydrophobic Leucine and Phenylalanine residues, the peptide is not expected to be highly soluble. Organic co-solvents such as dimethyl sulfoxide (DMSO) followed by dilution with an aqueous buffer may be necessary for preparing stock solutions.[2]

Quantitative Data Summary

Table 1: Equilibrium Solubility of this compound

pHTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
4.025Experimental DataCalculated Data
7.425Experimental DataCalculated Data
9.025Experimental DataCalculated Data
7.437Experimental DataCalculated Data

Table 2: Stability of this compound in Aqueous Solution (pH 7.4, 37°C)

Time (hours)Parent Peptide Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
010000
24Experimental DataExperimental DataExperimental Data
48Experimental DataExperimental DataExperimental Data
72Experimental DataExperimental DataExperimental Data

Experimental Protocols

The following sections detail the standard methodologies for determining the aqueous solubility and stability of peptides like this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][4]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved peptide using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or molarity at the specified pH and temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess this compound to buffer B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by RP-HPLC F->G H Calculate concentration G->H

Caption: Workflow for the shake-flask solubility determination method.

Protocol for Assessing Peptide Stability (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[5]

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store at elevated temperatures (e.g., 50°C, 70°C) in a neutral buffer.

    • Photolytic: Expose to light according to ICH Q1B guidelines.

  • Incubation: Incubate the solutions for defined time points. The duration should be sufficient to achieve a target degradation of 10-30%.

  • Sample Quenching: At each time point, withdraw an aliquot and quench the reaction if necessary (e.g., neutralize acidic/basic solutions).

  • Analysis: Analyze the samples using a stability-indicating RP-HPLC method to separate the parent peptide from its degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent peptide and the formation of major degradants over time.

G cluster_stress Stress Conditions Start Prepare this compound Solution A Acidic (HCl) Start->A B Basic (NaOH) Start->B C Oxidative (H2O2) Start->C D Thermal (Heat) Start->D Incubate Incubate at Time Points (t=0, t=x, t=y) A->Incubate B->Incubate C->Incubate D->Incubate Quench Quench Reaction Incubate->Quench Analyze Analyze by Stability-Indicating HPLC Quench->Analyze End Identify Degradation Pathways Analyze->End

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to ensure the separation of the polar degradants from the more hydrophobic parent peptide. An example gradient could be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide bond) and 254 nm (for the phenylalanine aromatic ring).

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the forced degradation samples to ensure that all degradation peaks are resolved from the main peptide peak.

Potential Degradation Pathways

Based on the amino acid sequence, this compound may be susceptible to the following degradation pathways:

  • Peptide Bond Hydrolysis: Cleavage of the peptide bonds between Leu-Ser and Ser-Phe, especially under strong acidic or basic conditions.

  • Oxidation: While none of the residues are highly susceptible to oxidation, trace metal ions can catalyze the oxidation of the peptide backbone.

  • Modifications of Serine: The hydroxyl group of serine can undergo side reactions, although this is less common than degradation pathways involving more reactive residues.

The exact degradation products would need to be identified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This technical guide provides a framework for the systematic evaluation of the aqueous solubility and stability of the tripeptide this compound. By applying the detailed experimental protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies coupled with a validated stability-indicating HPLC method, researchers can generate the critical data necessary for its application in drug development and other scientific endeavors. The theoretical predictions based on the peptide's amino acid composition serve as a valuable starting point for experimental design.

References

The Therapeutic Potential of H-Leu-Ser-Phe-OH: A Landscape of Unexplored Promise

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – The tripeptide H-Leu-Ser-Phe-OH, composed of the amino acids Leucine, Serine, and Phenylalanine, is a molecule of interest within the biotechnology and pharmaceutical sectors. While commercially available and noted for its potential applications in research areas such as oncology and metabolic disorders, a comprehensive review of publicly available scientific literature reveals a significant gap in empirical data regarding its specific therapeutic efficacy and mechanism of action. This whitepaper aims to provide a transparent overview of the current, albeit limited, state of knowledge and to highlight the extensive research required to substantiate its therapeutic potential.

Current Understanding

This compound is recognized as a tripeptide with potential utility in drug development and biochemical research.[1] It is often positioned as a building block for the synthesis of more complex peptide structures and is suggested to have the ability to modulate biological pathways.[1] However, specific details regarding which pathways it modulates or the nature of its biological targets are not available in peer-reviewed literature.

Analysis of Available Data

A thorough search of scientific databases has not yielded any published studies that provide quantitative data on the biological activity of this compound. Consequently, there is no information available to populate tables concerning its efficacy, such as:

  • In Vitro Efficacy: Data including half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values from cell-based assays are not publicly documented.

  • In Vivo Efficacy: Reports on animal model studies, including pharmacokinetic and pharmacodynamic data, are absent from the scientific literature.

  • Binding Affinities: There is no available data on the binding affinity of this compound to any specific biological target.

Due to the absence of this fundamental data, it is not possible to construct the detailed comparative tables as initially intended for this technical guide.

Methodological Frameworks for Future Investigation

The lack of established experimental protocols for this compound necessitates that future research would need to develop and validate assays to characterize its activity. Based on general principles of peptide therapeutic development, a logical experimental workflow would involve the following stages:

Synthesis and Characterization

The initial step would be the chemical synthesis of the tripeptide, followed by purification and characterization to ensure high purity and correct sequence and structure. A generalized workflow for solid-phase peptide synthesis (SPPS), a common method for this purpose, is depicted below.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Workflow Resin_Preparation Resin Swelling and Preparation First_AA_Coupling Coupling of Fmoc-Phe-OH Resin_Preparation->First_AA_Coupling Deprotection_1 Fmoc Deprotection First_AA_Coupling->Deprotection_1 Second_AA_Coupling Coupling of Fmoc-Ser(tBu)-OH Deprotection_1->Second_AA_Coupling Deprotection_2 Fmoc Deprotection Second_AA_Coupling->Deprotection_2 Third_AA_Coupling Coupling of Fmoc-Leu-OH Deprotection_2->Third_AA_Coupling Final_Deprotection Final Fmoc Deprotection Third_AA_Coupling->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: Generalized workflow for the synthesis of this compound via SPPS.

In Vitro Screening

A logical next step would be to screen this compound against various cancer cell lines and in models of metabolic disorders. A hypothetical experimental workflow for an initial cytotoxicity screening is outlined below.

G cluster_1 In Vitro Cytotoxicity Screening Workflow Cell_Culture Cell Line Seeding (e.g., Cancer Cell Lines) Peptide_Treatment Treatment with Varying Concentrations of this compound Cell_Culture->Peptide_Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Peptide_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis

Caption: A potential workflow for assessing the in vitro cytotoxicity of this compound.

Postulated Mechanisms and Signaling Pathways

Without experimental evidence, any description of signaling pathways would be purely speculative. Based on the constituent amino acids, one could hypothesize potential interactions. For instance, Leucine is known to be involved in the mTOR signaling pathway, which is crucial for cell growth and proliferation. Phenylalanine is a precursor for several neurotransmitters and signaling molecules. However, it is crucial to emphasize that the activity of the tripeptide cannot be reliably inferred from its individual components.

A diagram illustrating a hypothetical relationship between this compound and a generic signaling pathway is presented below for conceptual purposes only.

G cluster_2 Hypothetical Signaling Pathway Interaction Peptide This compound Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Change) Signaling_Cascade->Cellular_Response Modulation

Caption: A speculative diagram of this compound interacting with a cellular signaling pathway.

Conclusion and Future Directions

The tripeptide this compound represents a molecule with commercially suggested, yet scientifically unproven, therapeutic potential. The creation of a detailed technical guide as requested is not feasible at this time due to the profound lack of primary research data.

To unlock the potential of this compound, the scientific community is encouraged to undertake foundational research to:

  • Synthesize and characterize the peptide to establish a benchmark for purity and identity.

  • Conduct comprehensive in vitro screening to identify potential biological activities and therapeutic targets.

  • Perform in vivo studies in relevant animal models to assess efficacy, safety, and pharmacokinetic profiles.

  • Elucidate the mechanism of action through detailed molecular and cellular biology studies.

Until such data becomes available, the therapeutic potential of this compound will remain a matter of speculation. This whitepaper serves as a call to action for the research community to investigate this and other similarly under-characterized small peptides that may hold promise for future therapeutic development.

References

An In-Depth Technical Guide to Target Identification and Validation for the Tripeptide H-Leu-Ser-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying and validating the molecular targets of the tripeptide H-Leu-Ser-Phe-OH. Given the limited direct biological data on this specific peptide, this document outlines a systematic approach employing established and cutting-edge techniques, framed within the context of a plausible and well-characterized signaling pathway potentially modulated by amino acid-based molecules: the mTOR signaling pathway.

Introduction to this compound

This compound is a tripeptide composed of Leucine, Serine, and Phenylalanine. While its specific biological functions are not extensively documented in publicly available literature, its constituent amino acids are known to play crucial roles in various cellular processes. Leucine, in particular, is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it a prime area of investigation for novel therapeutics.

This guide will therefore use the mTOR signaling pathway as a hypothetical framework to illustrate the application of target identification and validation methods for this compound.

Target Identification Strategies

The initial step in understanding the mechanism of action of this compound is to identify its direct molecular binding partners. A multi-pronged approach combining computational and experimental methods is recommended.

Computational Approaches

Before embarking on laboratory experiments, in silico methods can predict potential protein targets, helping to narrow down the search space.

  • Molecular Docking: This method predicts the preferred orientation of the peptide when bound to a protein target. A library of known protein structures, particularly those in the mTOR pathway, can be screened.

  • Pharmacophore Modeling: Based on the structure of this compound, a pharmacophore model can be generated to search for proteins with complementary features.

  • Machine Learning and AI: Algorithms trained on known peptide-protein interactions can predict potential targets for novel peptides.[1]

Experimental Approaches

This is a powerful and widely used method for isolating and identifying binding partners from complex biological mixtures like cell lysates.[2][3]

Experimental Workflow for AC-MS:

cluster_prep Preparation cluster_capture Target Capture cluster_analysis Analysis Immobilize\nthis compound\non beads Immobilize This compound on beads Incubate beads\nwith cell lysate Incubate beads with cell lysate Immobilize\nthis compound\non beads->Incubate beads\nwith cell lysate Wash to remove\nnon-specific binders Wash to remove non-specific binders Incubate beads\nwith cell lysate->Wash to remove\nnon-specific binders Elute bound\nproteins Elute bound proteins Wash to remove\nnon-specific binders->Elute bound\nproteins Digest proteins\ninto peptides Digest proteins into peptides Elute bound\nproteins->Digest proteins\ninto peptides LC-MS/MS\nanalysis LC-MS/MS analysis Digest proteins\ninto peptides->LC-MS/MS\nanalysis Identify proteins Identify proteins LC-MS/MS\nanalysis->Identify proteins

Affinity Chromatography-Mass Spectrometry Workflow

Detailed Protocol for Affinity Chromatography-Mass Spectrometry:

  • Immobilization of this compound:

    • Synthesize this compound with a terminal functional group (e.g., an amine or carboxyl group with a linker) suitable for covalent coupling.

    • Activate affinity chromatography beads (e.g., NHS-activated sepharose) according to the manufacturer's instructions.

    • Incubate the functionalized peptide with the activated beads to achieve covalent immobilization.

    • Block any remaining active sites on the beads.

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line with a constitutively active mTOR pathway) to 80-90% confluency.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the immobilized peptide beads with the cell lysate to allow for binding of target proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

    • Concentrate and buffer-exchange the eluted proteins.

    • Perform in-solution or in-gel tryptic digestion of the eluted proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Parameter Typical Value
Bead Type NHS-activated Sepharose
Peptide Concentration for Immobilization 1-5 mg/mL
Cell Lysate Protein Concentration 1-10 mg/mL
Incubation Time (Binding) 2-4 hours at 4°C
Wash Steps 3-5 washes with lysis buffer
Elution Buffer 0.1 M Glycine-HCl, pH 2.5

The Y2H system is a genetic method to detect protein-protein and peptide-protein interactions in vivo.[4][5]

Yeast Two-Hybrid Workflow:

Construct Bait\n(this compound\n-DNA Binding Domain) Construct Bait (this compound -DNA Binding Domain) Transform Yeast\nwith Bait Transform Yeast with Bait Construct Bait\n(this compound\n-DNA Binding Domain)->Transform Yeast\nwith Bait Mate Bait and\nPrey Strains Mate Bait and Prey Strains Transform Yeast\nwith Bait->Mate Bait and\nPrey Strains Screen Prey Library\n(cDNA Library\n-Activation Domain) Screen Prey Library (cDNA Library -Activation Domain) Screen Prey Library\n(cDNA Library\n-Activation Domain)->Mate Bait and\nPrey Strains Select for Diploids Select for Diploids Mate Bait and\nPrey Strains->Select for Diploids Screen for Reporter\nGene Activation Screen for Reporter Gene Activation Select for Diploids->Screen for Reporter\nGene Activation Isolate and Sequence\nPositive Prey Plasmids Isolate and Sequence Positive Prey Plasmids Screen for Reporter\nGene Activation->Isolate and Sequence\nPositive Prey Plasmids Identify Interacting\nProtein Identify Interacting Protein Isolate and Sequence\nPositive Prey Plasmids->Identify Interacting\nProtein

Yeast Two-Hybrid Screening Workflow

Detailed Protocol for Yeast Two-Hybrid Screening:

  • Bait and Prey Plasmid Construction:

    • Synthesize a DNA sequence encoding this compound and clone it into a "bait" vector, in-frame with a DNA-binding domain (e.g., LexA or GAL4).

    • Use a pre-made cDNA library cloned into a "prey" vector, where the cDNAs are fused to a transcriptional activation domain.

  • Yeast Transformation and Mating:

    • Transform a suitable yeast reporter strain with the bait plasmid.

    • Transform another yeast strain of the opposite mating type with the prey cDNA library.

    • Mate the bait and prey strains and select for diploid yeast cells.

  • Screening for Interactions:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) that require the activation of reporter genes for growth.

    • Perform a secondary screen, such as a β-galactosidase assay, to confirm positive interactions.

  • Identification of Interacting Proteins:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the interacting proteins.

Target Validation

Once potential targets are identified, it is crucial to validate the interaction and its biological relevance.

Biophysical Validation of Direct Binding

SPR is a label-free optical technique that measures the binding kinetics and affinity of interactions in real-time.

Detailed Protocol for Surface Plasmon Resonance:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize the purified potential target protein (ligand) onto the chip surface via amine coupling.

    • Deactivate the remaining active sites with ethanolamine.

  • Analyte Interaction:

    • Prepare a series of dilutions of this compound (analyte) in a suitable running buffer.

    • Inject the analyte solutions over the chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units) over time to observe association and dissociation.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Parameter Typical Value
Ligand (Target Protein) Concentration 10-100 µg/mL
Analyte (Peptide) Concentration Range 0.1x to 10x estimated KD
Flow Rate 10-30 µL/min
Association Time 120-300 seconds
Dissociation Time 300-600 seconds

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Detailed Protocol for Isothermal Titration Calorimetry:

  • Sample Preparation:

    • Dialyze both the purified target protein and the this compound peptide into the same buffer to minimize buffer mismatch effects.

    • Degas the solutions to prevent air bubbles.

    • Accurately determine the concentrations of the protein and peptide solutions.

  • ITC Experiment:

    • Load the target protein into the sample cell and the peptide into the titration syringe.

    • Perform a series of small injections of the peptide into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Fit the binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Parameter Typical Value
Protein Concentration in Cell 10-50 µM
Peptide Concentration in Syringe 100-500 µM (10-20 fold excess)
Injection Volume 2-10 µL
Number of Injections 20-30
Temperature 25°C
Cellular Target Engagement

CETSA assesses whether a compound binds to its target in a cellular environment by measuring changes in the thermal stability of the target protein.

Cellular Thermal Shift Assay Workflow:

Treat cells with\nthis compound\nor vehicle Treat cells with This compound or vehicle Heat cells at\nvarious temperatures Heat cells at various temperatures Treat cells with\nthis compound\nor vehicle->Heat cells at\nvarious temperatures Lyse cells Lyse cells Heat cells at\nvarious temperatures->Lyse cells Separate soluble and\naggregated proteins Separate soluble and aggregated proteins Lyse cells->Separate soluble and\naggregated proteins Quantify soluble\ntarget protein\n(e.g., Western Blot) Quantify soluble target protein (e.g., Western Blot) Separate soluble and\naggregated proteins->Quantify soluble\ntarget protein\n(e.g., Western Blot) Plot melting curves Plot melting curves Quantify soluble\ntarget protein\n(e.g., Western Blot)->Plot melting curves

Cellular Thermal Shift Assay Workflow

Detailed Protocol for Cellular Thermal Shift Assay:

  • Cell Treatment:

    • Treat cultured cells with either this compound at various concentrations or a vehicle control.

  • Heat Challenge:

    • Aliquot the cell suspensions and heat them at a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the peptide indicates target engagement and stabilization.

Functional Validation in a Biological Context

To confirm that the identified target is responsible for the biological effects of this compound, genetic methods can be employed.

  • RNA interference (RNAi) or CRISPR/Cas9-mediated knockout: Deplete the expression of the target protein in cells.

  • Phenotypic Assay: Treat the knockdown/knockout cells and control cells with this compound and assess a relevant cellular phenotype (e.g., cell proliferation, phosphorylation of downstream effectors in the mTOR pathway).

  • Analysis: If the peptide's effect is diminished or abolished in the knockdown/knockout cells, it provides strong evidence that the identified protein is the functionally relevant target.

Hypothetical Signaling Pathway: mTOR

As a conceptual framework, the mTOR (mechanistic Target of Rapamycin) signaling pathway is presented here as a plausible system in which this compound might act, given the role of Leucine as a key activator.

mTOR Signaling Pathway Diagram:

cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Amino Acids\n(e.g., this compound) Amino Acids (e.g., this compound) mTORC1 mTORC1 Amino Acids\n(e.g., this compound)->mTORC1 ? Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt TSC Complex TSC Complex Akt->TSC Complex Rheb Rheb TSC Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Hypothetical mTOR Signaling Pathway for this compound

In this hypothetical pathway, this compound could potentially interact with an upstream sensor or directly with the mTORC1 complex to promote its activation, leading to downstream effects on protein synthesis and cell growth. The experimental approaches outlined in this guide would be essential to identify the specific binding partner and validate this proposed mechanism.

Conclusion

The identification and validation of the molecular target(s) of this compound are critical for understanding its mechanism of action and for its potential development as a therapeutic agent. This guide provides a comprehensive and systematic framework for researchers to approach this challenge. By combining computational predictions with robust experimental techniques for target identification and validation, the specific biological role of this tripeptide can be elucidated, paving the way for future drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of H-Leu-Ser-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and controlled synthesis of peptides by assembling amino acids on an insoluble polymer support.[1][2] The most prevalent method, the Fmoc/tBu strategy, utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for permanent side-chain protection.[3] This orthogonal system allows for the selective removal of protecting groups under mild conditions, ensuring high-yield synthesis.[1][3]

These application notes provide a detailed protocol for the manual synthesis of the tripeptide H-Leu-Ser-Phe-OH using Fmoc-based SPPS. The synthesis is conducted on Wang resin, which is designed to yield a C-terminal carboxylic acid upon acid-mediated cleavage. This protocol is intended for researchers and professionals in chemical biology and drug development, offering a step-by-step guide from resin preparation to final peptide purification.

Experimental Workflow

The synthesis of this compound follows a sequential, three-stage process: (1) Preparation and functionalization of the solid support, (2) iterative cycles of deprotection and coupling to elongate the peptide chain, and (3) cleavage of the peptide from the resin, followed by purification.

SPPS_Workflow Figure 1: Experimental Workflow for this compound Synthesis cluster_prep 1. Resin Preparation & Anchoring cluster_cycle 2. SPPS Elongation Cycles cluster_final 3. Cleavage & Purification Resin Wang Resin Swelling in DMF Phe_Load First Amino Acid Loading (Fmoc-Phe-OH) Resin->Phe_Load Cap Capping Unreacted Sites (Acetic Anhydride) Phe_Load->Cap Deprot1 Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprot1 Wash1 Wash (DMF) Deprot1->Wash1 Ser_Couple Coupling (Fmoc-Ser(tBu)-OH) Wash1->Ser_Couple Wash2 Wash (DMF) Ser_Couple->Wash2 Kaiser_Check1 Kaiser Test (Confirm Completion) Wash2->Kaiser_Check1 Deprot2 Fmoc Deprotection (20% Piperidine/DMF) Kaiser_Check1->Deprot2 If Negative Wash3 Wash (DMF) Deprot2->Wash3 Leu_Couple Coupling (Fmoc-Leu-OH) Wash3->Leu_Couple Wash4 Wash (DMF) Leu_Couple->Wash4 Kaiser_Check2 Kaiser Test (Confirm Completion) Wash4->Kaiser_Check2 Final_Deprot Final Fmoc Deprotection Kaiser_Check2->Final_Deprot If Negative Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprot->Cleavage Precipitate Precipitation (Cold Diethyl Ether) Cleavage->Precipitate Purify Purification & Analysis (RP-HPLC, MS) Precipitate->Purify Final_Peptide This compound Purify->Final_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Materials and Reagents

Reagent Purpose
Wang Resin (100-200 mesh, ~1.0 mmol/g)Solid support for peptide synthesis yielding a C-terminal acid.
Fmoc-Phe-OHFirst amino acid to be coupled to the resin.
Fmoc-Ser(tBu)-OHSecond amino acid; side-chain protected with tert-butyl.
Fmoc-Leu-OHThird (N-terminal) amino acid.
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagent for loading the first amino acid.
4-(Dimethylamino)pyridine (DMAP)Catalyst for loading the first amino acid.
HBTU / HOBtCoupling reagents for subsequent amino acid additions.
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactions.
PiperidineBase for Fmoc-group removal.
N,N-Dimethylformamide (DMF)Primary solvent for washing, deprotection, and coupling.
Dichloromethane (DCM)Solvent for resin swelling and washing.
Acetic Anhydride / Pyridine in DMFCapping solution to block unreacted sites.
Trifluoroacetic Acid (TFA)Reagent for cleavage from resin and side-chain deprotection.
Triisopropylsilane (TIS)Scavenger to prevent side reactions during cleavage.
DDI Water (ddH₂O)Scavenger and component of the cleavage cocktail.
Diethyl Ether (cold)For precipitation of the crude peptide.
Kaiser Test Reagents (Ninhydrin)For monitoring the completion of coupling reactions.

Experimental Protocols

The following protocols are based on a standard synthesis scale of 0.1 mmol.

Protocol 1: Resin Preparation and First Amino Acid Loading

  • Resin Swelling: Place 100 mg of Wang resin (~0.1 mmol) into a fritted reaction vessel. Add 2 mL of DMF and gently agitate for 30-60 minutes to swell the resin beads. Drain the DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 eq., ~0.3 mmol, 116 mg) and HOBt (3 eq., ~0.3 mmol, 46 mg) in 1 mL of DMF. Add DIC (3 eq., ~0.3 mmol, 47 µL) and mix for 10 minutes.

  • Loading: Add the activated amino acid solution to the swollen resin. Add DMAP (0.1 eq., ~0.01 mmol, 1.2 mg). Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride/pyridine/DMF (1:2:3 ratio, 2 mL) and agitate for 30 minutes.

  • Final Wash: Drain the capping solution and wash the resin with DMF (5 x 2 mL).

Protocol 2: SPPS Cycle for Serine and Leucine

This cycle is performed first for Fmoc-Ser(tBu)-OH and then repeated for Fmoc-Leu-OH.

  • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the next amino acid (Fmoc-Ser(tBu)-OH or Fmoc-Leu-OH, 3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in 1 mL of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and immediately add the solution to the resin.

    • Agitate the reaction for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

  • Monitoring: Perform a Kaiser test (Protocol 3) to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.

Protocol 3: Monitoring with the Kaiser (Ninhydrin) Test

The Kaiser test is used to detect free primary amines on the peptide-resin.

  • Sample Preparation: Withdraw a small sample of resin beads (5-10 beads) and place them in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Reaction: Heat the test tube at 100-110°C for 5 minutes.

  • Interpretation: Observe the color of the beads and the solution.

Result Bead Color Solution Color Interpretation
Positive Intense BlueBlueIncomplete coupling (free amines present).
Negative Colorless/YellowYellowComplete coupling (no free amines).

Protocol 4: Final Deprotection, Cleavage, and Side-Chain Deprotection

  • Final Fmoc Deprotection: After the final coupling (Leucine), perform the deprotection step as described in Protocol 2, Step 1.

  • Final Washing: Wash the peptide-resin thoroughly with DMF (5 x 2 mL), followed by DCM (5 x 2 mL), and dry the resin under vacuum for at least 1 hour.

  • Cleavage: Prepare the cleavage cocktail: 95% TFA, 2.5% ddH₂O, 2.5% TIS. Add 2 mL of this cocktail to the dry peptide-resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

Protocol 5: Peptide Precipitation and Washing

  • Precipitation: Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Pelleting: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (MS).

Summary of Synthesis Parameters

Step Reagents & Solvents Equivalents (relative to resin capacity) Reaction Time
Resin Swelling DMF-30-60 min
Phe Loading Fmoc-Phe-OH / DIC / HOBt / DMAP3 / 3 / 3 / 0.12-4 hours
Capping Acetic Anhydride / Pyridine / DMF-30 min
Fmoc Deprotection 20% Piperidine in DMF-5 + 10 min
Ser/Leu Coupling Fmoc-AA / HBTU / HOBt / DIPEA3 / 2.9 / 3 / 61-2 hours
Cleavage TFA / H₂O / TIS (95:2.5:2.5)-2-3 hours

References

Application Notes: H-Leu-Ser-Phe-OH in Cell-Based Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

H-Leu-Ser-Phe-OH, a tripeptide composed of Leucine, Serine, and Phenylalanine, presents a promising avenue for investigation in cancer research. While direct studies on this specific peptide are limited, the known biological roles of its constituent amino acids and the broader class of short peptides in cancer biology provide a strong rationale for its exploration as a potential therapeutic agent. Leucine is a known activator of the mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer. Phenylalanine is an essential amino acid with increased uptake in many cancer types through overexpressed amino acid transporters. Serine plays a crucial role in nucleotide synthesis and cellular proliferation. This document provides detailed protocols for utilizing this compound in various cell-based assays to elucidate its potential anti-cancer effects and mechanism of action.

Hypothetical Applications in Cancer Research

  • Modulation of mTOR Signaling: Investigate the ability of this compound to influence the mTOR pathway, potentially acting as a modulator of cancer cell proliferation.

  • Induction of Apoptosis: Assess the potential of the tripeptide to trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Determine if this compound can halt the progression of the cell cycle in cancerous cells.

  • Targeted Delivery: Explore the potential for this compound to be preferentially taken up by cancer cells through overexpressed amino acid transporters, suggesting a possible role as a targeting moiety.

Data Presentation

The following tables present hypothetical data that could be generated from the experimental protocols described below. This data is for illustrative purposes to guide potential research.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Cancer150
A549Lung Cancer220
PC-3Prostate Cancer180
HCT116Colon Cancer250
HEK293Normal Kidney> 500

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48h treatment)

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis% Total Apoptosis
Control02.51.84.3
This compound758.25.113.3
This compound15015.610.325.9
This compound30028.918.747.6

Table 3: Cell Cycle Analysis of PC-3 Cells Treated with this compound (24h)

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control055.228.116.7
This compound9068.419.512.1
This compound18075.115.39.6

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, A549, PC-3) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium.

    • Treat the cells with serial dilutions of this compound (e.g., 0, 10, 50, 100, 250, 500 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Seed cancer cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the determined IC50 for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

3. Cell Cycle Analysis

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Methodology:

    • Culture cancer cells in 6-well plates and treat with this compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

4. Western Blot Analysis of mTOR Pathway Proteins

  • Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Methodology:

    • Culture cancer cells to 70-80% confluency in 6-well plates.

    • Treat cells with this compound at various concentrations for different time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amino Acid Transporter Amino Acid Transporter H-Leu-Ser-Phe-OH_in This compound Amino Acid Transporter->H-Leu-Ser-Phe-OH_in PI3K PI3K H-Leu-Ser-Phe-OH_in->PI3K ? Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation H-Leu-Ser-Phe-OH_out This compound (extracellular) H-Leu-Ser-Phe-OH_out->Amino Acid Transporter Uptake

Caption: Proposed signaling pathway of this compound in cancer cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Treat with this compound Treat with this compound Prepare this compound Stock->Treat with this compound Culture Cancer Cells Culture Cancer Cells Seed Cells in Plates Seed Cells in Plates Culture Cancer Cells->Seed Cells in Plates Seed Cells in Plates->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubate (24-72h)->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Incubate (24-72h)->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Incubate (24-72h)->Cell Cycle Analysis (Flow Cytometry) Western Blot (mTOR pathway) Western Blot (mTOR pathway) Incubate (24-72h)->Western Blot (mTOR pathway) Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay (MTT)->Data Analysis & Interpretation Apoptosis Assay (Flow Cytometry)->Data Analysis & Interpretation Cell Cycle Analysis (Flow Cytometry)->Data Analysis & Interpretation Western Blot (mTOR pathway)->Data Analysis & Interpretation

Application Notes and Protocols: H-Leu-Ser-Phe-OH for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Leu-Ser-Phe-OH is a molecule of significant interest in the study of protein-protein interactions (PPIs). PPIs are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Small molecules and peptides that can modulate these interactions are therefore valuable tools for basic research and drug discovery. This compound, with its specific sequence of amino acids, has the potential to mimic or disrupt key binding motifs in protein complexes, making it a valuable probe for elucidating the mechanisms of these interactions and for screening for novel therapeutic agents.[1]

These application notes provide a comprehensive overview of the chemical properties of this compound and detailed protocols for its use in studying PPIs. The methodologies described herein are intended to serve as a guide for researchers in designing and executing experiments to investigate the role of this and similar peptides in modulating biological pathways.

Chemical Properties and Data Presentation

This compound is a tripeptide composed of Leucine, Serine, and Phenylalanine. Its structure and physicochemical properties are critical for its biological activity and experimental handling.

PropertyValueReference
Molecular Formula C18H27N3O5--INVALID-LINK--
Molecular Weight 365.43 g/mol --INVALID-LINK--
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid--INVALID-LINK--
Amino Acid Sequence Leu-Ser-Phe--INVALID-LINK--
Solubility Soluble in aqueous solutions. The presence of the TFA salt from HPLC purification can enhance solubility.[2]
Storage Store lyophilized peptide at -20°C or below.[2]

Key Applications in Protein-Protein Interaction Studies

This compound can be utilized in a variety of assays to investigate its effect on PPIs. Below are detailed protocols for key experimental approaches.

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of a ligand (in this case, this compound) for a receptor or protein by measuring its ability to displace a known labeled ligand. A common format is the radioligand binding assay.

Protocol: Radioligand Binding Assay

This protocol is adapted from standard methodologies for peptide-receptor binding studies and uses a tritiated version of a similar peptide, [3H]Gly-Leu-Phe, as a representative example to determine the binding affinity of this compound to its target protein on cell membranes.

Materials:

  • This compound (unlabeled competitor)

  • Tritiated ligand (e.g., [3H]Gly-Leu-Phe)

  • Cell membranes expressing the target receptor/protein

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well filter plates with glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Vacuum filtration manifold

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target protein or from primary cells known to express the target. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, a known concentration of the tritiated ligand, and the cell membrane preparation.

    • Non-specific Binding: Add assay buffer, the tritiated ligand, a high concentration of unlabeled this compound (e.g., 10 µM), and the cell membrane preparation.

    • Competition: Add assay buffer, the tritiated ligand, varying concentrations of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁵ M), and the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition experiment, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (e.g., one-site fit logIC50) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Example Data (from a study on the closely related peptide Gly-Leu-Phe):

A study on the immunostimulating tripeptide Gly-Leu-Phe (GLF) identified specific binding sites on human polymorphonuclear leukocytes (PMNLs) and monocytes.[2]

Cell TypeBinding SitesDissociation Constant (Kd)Maximum Binding Capacity (Bmax)
Human PMNLsHigh-affinity2.3 ± 1.0 nM60 ± 9 fmol/mg protein
Low-affinity26.0 ± 3.5 nM208 ± 45 fmol/mg protein
Human MonocytesSingle class3.7 ± 0.3 nM150 ± 6 fmol/mg protein

This data for the analogous peptide GLF suggests that this compound may also exhibit high-affinity binding to specific cellular receptors.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to pull down a specific protein (the "bait") and its binding partners (the "prey") from a cell lysate. This compound can be used to determine if it disrupts a known protein-protein interaction.

Protocol: Co-Immunoprecipitation to Test for PPI Disruption

Materials:

  • Cells expressing the bait and prey proteins

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the bait protein

  • Protein A/G magnetic beads or agarose resin

  • This compound

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for both bait and prey proteins for Western blot detection

Procedure:

  • Cell Lysis: Culture and harvest cells. Lyse the cells in ice-cold lysis buffer.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Incubation with Peptide: Divide the pre-cleared lysate into two tubes. To one tube, add this compound to the desired final concentration. To the other (control) tube, add vehicle (e.g., assay buffer). Incubate for 1-2 hours at 4°C with gentle rotation.

  • Immunoprecipitation: Add the bait-specific antibody to both tubes and incubate for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complex: Add pre-washed protein A/G beads to each tube and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the blot with antibodies against both the bait and prey proteins. A decrease in the amount of co-precipitated prey protein in the presence of this compound indicates that the peptide disrupts the interaction.

Signaling Pathway Analysis

Peptides can act as modulators of signaling pathways by interfering with key protein-protein interactions within the cascade. The effect of this compound on a specific pathway can be investigated by monitoring the phosphorylation status or activity of downstream effector proteins.

Example Application: Investigating the Effect on the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids, particularly leucine, are known to activate mTORC1 signaling. This compound, containing leucine, could potentially modulate this pathway.

Protocol: Western Blot Analysis of mTORC1 Signaling

Materials:

  • Cell line of interest (e.g., HEK293T, MCF-7)

  • This compound

  • Cell culture medium (with and without amino acids)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against: phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Starve the cells of amino acids for a defined period (e.g., 1-2 hours).

  • Stimulation: Treat the starved cells with:

    • Vehicle control (amino acid-free medium)

    • Complete medium (positive control)

    • This compound at various concentrations in amino acid-free medium.

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities for the phosphorylated and total proteins. An increase in the ratio of phosphorylated to total p70S6K and 4E-BP1 in the presence of this compound would suggest activation of the mTORC1 pathway.

Visualizations

Experimental_Workflow_for_PPI_Inhibition cluster_CoIP Co-Immunoprecipitation cluster_BindingAssay Competitive Binding Assay A Cell Lysate B Incubate with This compound A->B Test Condition C Add Bait Antibody A->C Control Condition B->C D Immunoprecipitate with Protein A/G Beads C->D E Wash and Elute D->E F Western Blot Analysis E->F G Cell Membranes H Incubate with Labeled Ligand and this compound G->H I Separate Bound/ Unbound Ligand H->I J Quantify Bound Ligand I->J K Determine IC50/Ki J->K

Caption: Workflow for studying PPI inhibition.

mTOR_Signaling_Pathway AminoAcids Amino Acids (e.g., Leucine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates LeuSerPhe This compound LeuSerPhe->mTORC1 Modulates? p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis Promotes fourEBP1->ProteinSynthesis Inhibits (when unphosphorylated)

Caption: Potential modulation of the mTOR pathway.

Conclusion

This compound is a valuable tool for investigating the complex landscape of protein-protein interactions. The protocols outlined in these application notes provide a framework for characterizing the binding properties of this tripeptide and for elucidating its effects on cellular signaling pathways. By employing these methodologies, researchers can gain deeper insights into the molecular mechanisms governing PPIs and potentially identify novel starting points for the development of therapeutic interventions.

References

Application Notes and Protocols for Fmoc-Based Synthesis of Peptides Containing the Leu-Ser-Phe Sequence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis. Its robustness and versatility enable the construction of complex peptide sequences with high fidelity. This document provides detailed application notes and protocols specifically for the synthesis of peptides containing the Leu-Ser-Phe (Leucine-Serine-Phenylalanine) sequence.

The Leu-Ser-Phe motif is of interest in various fields of biomedical research. While its specific biological roles are an active area of investigation, related sequences such as Leu-Ser-Trp have demonstrated antioxidant and anti-inflammatory properties. Furthermore, the hydrophobic nature of Leucine and Phenylalanine, combined with the polar hydroxyl group of Serine, makes this sequence a common constituent of signal peptides, which are crucial for protein translocation.

These application notes address the potential challenges associated with synthesizing peptides containing serine, such as on-resin aggregation, and provide strategies to ensure a high-purity final product. The protocols outlined below are intended to serve as a comprehensive guide, from resin preparation to final peptide characterization.

Data Presentation

The successful synthesis of a peptide is evaluated by its yield and purity. While these parameters are highly sequence-dependent, the following table summarizes typical quantitative data expected from a well-optimized Fmoc-SPPS of a short peptide like Leu-Ser-Phe.[1][2]

ParameterExpected ValueMethod of Determination
Resin Loading 0.3 - 0.8 mmol/gSpectrophotometric (Fmoc cleavage)
Coupling Efficiency (per step) >99%Kaiser Test / TNBS Test
Crude Peptide Purity >70%Analytical RP-HPLC
Purified Peptide Purity >95% - 99%Analytical RP-HPLC
Overall Yield (purified) 15% - 30%Gravimetric/Spectrophotometric

Experimental Protocols

The following protocols provide a step-by-step guide for the manual Fmoc-SPPS of a peptide containing the Leu-Ser-Phe sequence on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials and Reagents
  • Fmoc-Rink Amide resin (0.3-0.8 mmol/g substitution)

  • Fmoc-Phe-OH

  • Fmoc-Ser(tBu)-OH

  • Fmoc-Leu-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), HPLC-grade acetonitrile, HPLC-grade water

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol

  • Cold diethyl ether

Experimental Workflow Diagram

SPPS_Workflow Resin 1. Resin Preparation (Swelling) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 3. Washing (DMF, DCM) Deprotection1->Wash1 Coupling1 4. Amino Acid Coupling (Fmoc-Phe-OH) Wash1->Coupling1 Wash2 5. Washing Coupling1->Wash2 Deprotection2 6. Fmoc Deprotection Wash2->Deprotection2 Wash3 7. Washing Deprotection2->Wash3 Coupling2 8. Amino Acid Coupling (Fmoc-Ser(tBu)-OH) Wash3->Coupling2 Wash4 9. Washing Coupling2->Wash4 Deprotection3 10. Fmoc Deprotection Wash4->Deprotection3 Wash5 11. Washing Deprotection3->Wash5 Coupling3 12. Amino Acid Coupling (Fmoc-Leu-OH) Wash5->Coupling3 Wash6 13. Washing Coupling3->Wash6 FinalDeprotection 14. Final Fmoc Deprotection Wash6->FinalDeprotection Wash7 15. Washing FinalDeprotection->Wash7 Cleavage 16. Cleavage and Side-Chain Deprotection Wash7->Cleavage Precipitation 17. Precipitation and Washing Cleavage->Precipitation Purification 18. Purification (RP-HPLC) Precipitation->Purification Characterization 19. Characterization (LC-MS, MS/MS) Purification->Characterization

Caption: Fmoc-SPPS workflow for Leu-Ser-Phe-NH2.

Step 1: Resin Preparation (Swelling)
  • Place the Fmoc-Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add DMF (~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

Step 2: First Amino Acid Coupling (Fmoc-Phe-OH)
  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Wash the resin with DMF (3 x 5 mL).

Step 3: Subsequent Amino Acid Couplings (Fmoc-Ser(tBu)-OH and Fmoc-Leu-OH)

Repeat the deprotection, washing, activation, and coupling steps for Fmoc-Ser(tBu)-OH and then for Fmoc-Leu-OH. The use of a tert-butyl (tBu) protecting group on the serine side chain is crucial to prevent side reactions during synthesis.

Step 4: Final Fmoc Deprotection

After the final coupling of Fmoc-Leu-OH, perform a final Fmoc deprotection step as described above to reveal the N-terminal amine of the tripeptide.

Step 5: Cleavage and Side-Chain Deprotection
  • Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (Reagent K). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Add the cleavage cocktail (~5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

Step 6: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (~40 mL).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

Step 7: Characterization
  • Analytical RP-HPLC: Confirm the purity of the final peptide using an analytical C18 column.

  • Mass Spectrometry: Determine the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm its identity.

Potential Signaling Pathway Involvement

While a specific signaling pathway for the Leu-Ser-Phe tripeptide is not yet fully elucidated, peptides with similar compositions have been shown to exert biological effects. For instance, the Leu-Ser-Trp tripeptide has been reported to have antioxidant and anti-inflammatory activities by modulating TNFα receptors and SIRT1. The structural similarity suggests that Leu-Ser-Phe could be investigated for similar bioactivities.

The diagram below illustrates a hypothetical signaling pathway based on the known effects of related peptides, providing a potential framework for future research into the biological function of Leu-Ser-Phe.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Leu-Ser-Phe Leu-Ser-Phe Receptor Cell Surface Receptor (e.g., GPCR, RTK) Leu-Ser-Phe->Receptor Binding SIRT1 SIRT1 Activation Receptor->SIRT1 MAPK MAPK Pathway Modulation (p38/JNK) Receptor->MAPK NFkB NF-κB Inhibition SIRT1->NFkB Inhibits Antioxidant Antioxidant Response SIRT1->Antioxidant Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory MAPK->Anti_inflammatory Antioxidant->Anti_inflammatory Contributes to

Caption: Hypothetical signaling cascade for Leu-Ser-Phe.

Conclusion

The Fmoc-based solid-phase synthesis of peptides containing the Leu-Ser-Phe sequence is a well-established and reliable method. By employing appropriate side-chain protection for serine and utilizing standard coupling and cleavage protocols, high-purity peptides can be obtained efficiently. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize and investigate the biological properties of this and other related peptide sequences. Careful monitoring of each step and thorough purification and characterization are paramount to ensuring the quality and reliability of the final product for research and drug development applications.

References

Application Notes and Protocols for Coupling Hindered Amino acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development. However, the incorporation of sterically hindered amino acids, such as Phenylalanine (Phe) and Leucine (Leu), often presents a significant challenge. The bulky side chains of these residues can impede the approach of the activated amino acid to the growing peptide chain, leading to incomplete coupling reactions, lower yields, and the formation of deletion sequences. This document provides a detailed overview of common coupling reagents, strategies to mitigate these challenges, and standardized protocols for the efficient incorporation of hindered amino acids in SPPS.

Challenges in Coupling Hindered Amino Acids

The primary difficulty in coupling hindered amino acids lies in the steric hindrance posed by their bulky side chains. This steric clash can slow down the rate of the coupling reaction significantly, often requiring longer reaction times or more potent activation methods to achieve complete acylation of the N-terminal amine. Incomplete couplings result in the formation of deletion peptides, which can be difficult to separate from the target peptide during purification.

Furthermore, the forcing conditions sometimes employed to drive these reactions to completion, such as elevated temperatures or highly reactive reagents, can increase the risk of side reactions. A significant concern is epimerization, the loss of stereochemical integrity at the α-carbon of the amino acid, which can lead to the formation of diastereomeric impurities that are often challenging to separate and can have altered biological activity.[1][2][3][4]

Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical for the successful incorporation of hindered amino acids. Modern coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. Each class offers distinct advantages in terms of reactivity, cost, and side reaction profile.

Overview of Common Coupling Reagents
Reagent Class Examples Advantages Disadvantages
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)Cost-effective; resulting urea byproduct is soluble in common washing solvents.[5]Slower than aminium/uronium salts; requires an additive (e.g., Oxyma) to suppress racemization and improve efficiency.
Phosphonium Salts PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Effective for sterically hindered couplings.Can be less efficient than HATU for some sequences; solutions in DMF have moderate stability.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUFast and highly efficient; widely used. HATU is particularly effective for difficult couplings. COMU is a safer alternative to HOBt/HOAt-based reagents.Can cause racemization, especially with sensitive amino acids like Cys and His. HBTU is a known allergen. Higher cost compared to carbodiimides.
Comparative Efficiency of Coupling Reagents

While exact efficiencies can be sequence-dependent, the following table summarizes the general performance of common coupling reagents for hindered amino acids based on literature and empirical data.

Coupling Reagent Typical Coupling Time for Hindered Amino Acids Relative Efficiency Racemization Risk Notes
DIC/Oxyma 1 - 2 hoursGoodLowA cost-effective and low-racemization option, though slower.
PyBOP 30 - 60 minutesVery GoodModerateOften used for challenging couplings.
HBTU 20 - 45 minutesHighModerateA widely used workhorse reagent.
HCTU 15 - 30 minutesVery HighLow to ModerateOften faster and more efficient than HBTU.
HATU 15 - 30 minutesVery HighLow to ModerateConsidered one of the most powerful reagents for hindered couplings.
COMU 15 - 30 minutesVery HighLowHigh efficiency with a better safety profile than HOBt/HOAt-based reagents.

Experimental Protocols

The following protocols provide a general framework for manual Fmoc-based SPPS. Adjustments may be necessary based on the specific peptide sequence, resin, and amino acid derivatives used.

Protocol 1: General Solid-Phase Peptide Synthesis Cycle

This protocol outlines the fundamental steps of a single coupling cycle in Fmoc-SPPS.

SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA + Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Proceed to Next Cycle or Final Cleavage Wash2->Next_Cycle

Caption: General workflow of a single cycle in Fmoc-SPPS.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the solvent.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling (See specific protocols below):

  • Perform the coupling of the desired Fmoc-protected amino acid using the chosen activation method.

4. Washing:

  • After the coupling reaction, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

5. (Optional) Capping:

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF for 10-20 minutes. This prevents the formation of deletion peptides in the subsequent cycles.

Protocol 2: Coupling of Hindered Amino Acids using HATU

This protocol describes a highly efficient method for coupling sterically hindered amino acids like Phe and Leu.

HATU_Coupling_Workflow Start Start with Deprotected Peptide-Resin Preactivation Pre-activate Amino Acid: Fmoc-AA-OH + HATU + Base (DIPEA) in DMF for 1-2 minutes Start->Preactivation Addition Add Activated Amino Acid Solution to the Resin Preactivation->Addition Reaction Agitate for 30-60 minutes at Room Temperature Addition->Reaction Monitoring Optional: Perform Ninhydrin (Kaiser) Test Reaction->Monitoring Wash Wash Resin with DMF Monitoring->Wash Negative Double_Couple Repeat Coupling Step Monitoring->Double_Couple Positive End Coupling Complete Wash->End Double_Couple->Reaction

Caption: Workflow for coupling hindered amino acids using HATU.

Reagents:

  • Fmoc-protected amino acid (e.g., Fmoc-Phe-OH or Fmoc-Leu-OH) (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • DMF

Procedure:

  • In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.

  • Add DIPEA to the amino acid solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 30-60 minutes at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • (Optional) Perform a ninhydrin (Kaiser) test to check for complete coupling. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated (double coupling).

Protocol 3: Coupling of Hindered Amino Acids using DIC/Oxyma

This protocol provides a cost-effective and low-racemization method for coupling hindered amino acids.

Reagents:

  • Fmoc-protected amino acid (4 equivalents)

  • Oxyma Pure (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • DMF

Procedure:

  • In a separate vessel, dissolve the Fmoc-protected amino acid and Oxyma in DMF.

  • Add DIC to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • (Optional) Perform a ninhydrin test to confirm complete coupling.

Strategies to Improve Coupling of Hindered Amino Acids

Beyond the choice of coupling reagent, several other strategies can be employed to enhance the efficiency of incorporating hindered residues:

  • Double Coupling: Repeating the coupling step is a straightforward and often effective method to ensure the reaction goes to completion, especially for difficult residues like Arginine and Proline, as well as for sterically hindered amino acids.

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, driving even difficult couplings to completion in a shorter time frame.

  • Elevated Temperature: Increasing the reaction temperature can enhance the speed and efficiency of coupling steps. However, this must be done with caution as it can also increase the risk of side reactions like racemization for sensitive amino acids.

  • Solvent Choice: While DMF is the most common solvent, for sequences prone to aggregation, alternative solvents or solvent mixtures can be beneficial. A "magic mixture" of DCM, DMF, and NMP (1:1:1) has been shown to be effective for synthesizing hydrophobic peptides.

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can help to disrupt secondary structures that may form on the resin and impede coupling.

Troubleshooting Common Issues

Issue Possible Cause Recommended Solution
Incomplete Coupling (Positive Ninhydrin Test) Steric hindrance of the amino acid; peptide aggregation.Perform a double coupling. Switch to a more potent coupling reagent like HATU or HCTU. Increase the reaction temperature.
Low Crude Purity Incomplete coupling or deprotection; side reactions.Optimize coupling and deprotection times. Consider using capping steps to terminate deletion sequences. Choose a coupling reagent and conditions known to minimize racemization.
Epimerization Use of a strong base; prolonged activation times; high temperatures.Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. Minimize pre-activation time. Use additives like Oxyma to suppress racemization.

Conclusion

The successful incorporation of hindered amino acids such as Phenylalanine and Leucine in SPPS is achievable through the careful selection of coupling reagents and the optimization of reaction conditions. High-efficiency aminium/uronium reagents like HATU and COMU are often the preferred choice for these challenging couplings. By employing strategies such as double coupling, microwave assistance, and optimized solvent systems, researchers can significantly improve yields and obtain high-purity peptides containing these critical residues. The protocols and guidelines presented in this document serve as a valuable resource for scientists engaged in peptide synthesis, enabling them to overcome the challenges associated with sterically demanding amino acids.

References

Application Notes and Protocols: H-Leu-Ser-Phe-OH Cell Permeability and Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide H-Leu-Ser-Phe-OH is a small peptide with potential applications in various fields of biological research and drug development. Understanding its ability to cross cell membranes is crucial for evaluating its therapeutic potential and mechanism of action. These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability and cellular uptake of this compound.

The methodologies described herein are established assays for characterizing the transport of peptides across biological membranes. They include the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion and cell-based assays, such as the Caco-2 permeability assay and cellular uptake studies, to investigate transport in a biological context.

I. Cell Permeability Assays

Cell permeability of a peptide like this compound can be evaluated using both artificial membrane and cell-based models.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive membrane permeability.[1] It utilizes a 96-well plate format where a filter plate is coated with an artificial membrane lipid, separating a donor and an acceptor well.

Principle: The peptide is introduced into the donor well, and after an incubation period, the concentration in the acceptor well is measured. The rate of appearance in the acceptor well is used to calculate the permeability coefficient (Pe).

Data Presentation:

CompoundConcentration (µM)Incubation Time (h)Permeability Coefficient (Pe) (x 10⁻⁶ cm/s)Classification
This compounde.g., 100e.g., 4Insert Experimental Datae.g., Low, Medium, High
Control (High Permeability)e.g., 100e.g., 4Insert Experimental DataHigh
Control (Low Permeability)e.g., 100e.g., 4Insert Experimental DataLow

Experimental Protocol:

  • Prepare Artificial Membrane: Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., 2% (w/v) lecithin in dodecane).

  • Prepare Solutions: Dissolve this compound and control compounds in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration.

  • Fill Acceptor Wells: Add buffer to the wells of a 96-well acceptor plate.

  • Assemble Assay Plate: Place the lipid-coated filter plate on top of the acceptor plate.

  • Add Compounds to Donor Wells: Add the peptide and control solutions to the donor wells of the filter plate.

  • Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability Coefficient (Pe): Use the following equation to calculate Pe:

    Pe = (VA * VC) / (Area * Time * (VD * [Drug]donor - VA * [Drug]acceptor)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))

    Where: VA is the volume of the acceptor well, VC is the volume of the donor well, Area is the effective surface area of the membrane, Time is the incubation time, [Drug]donor is the initial concentration in the donor well, [Drug]acceptor is the concentration in the acceptor well, and [Drug]equilibrium is the concentration at equilibrium.

Workflow for PAMPA Assay:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_membrane Prepare Artificial Membrane fill_acceptor Fill Acceptor Wells prep_membrane->fill_acceptor prep_solutions Prepare Peptide and Control Solutions add_donor Add Compounds to Donor Wells prep_solutions->add_donor assemble_plate Assemble Assay Plate fill_acceptor->assemble_plate assemble_plate->add_donor incubate Incubate add_donor->incubate quantify Quantify Peptide Concentration incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is considered the gold standard for in vitro prediction of oral drug absorption.[2]

Principle: Caco-2 cells are cultured on a semi-permeable filter support, separating an apical (AP) and a basolateral (BL) chamber. The peptide is added to the apical side, and its appearance on the basolateral side is monitored over time to determine the apparent permeability coefficient (Papp). Transport can also be assessed in the basolateral-to-apical direction to investigate efflux mechanisms.

Data Presentation:

DirectionCompoundConcentration (µM)Incubation Time (min)Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
A -> BThis compounde.g., 10e.g., 120Insert Experimental DataCalculate from Data
B -> AThis compounde.g., 10e.g., 120Insert Experimental Data
A -> BControl (High Perm.)e.g., 10e.g., 120Insert Experimental Data
A -> BControl (Low Perm.)e.g., 10e.g., 120Insert Experimental Data

Experimental Protocol:

  • Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).

  • Prepare Solutions: Prepare a solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Permeability Assay (A -> B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the peptide solution to the apical (AP) chamber and fresh buffer to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (B -> A): To assess efflux, add the peptide solution to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the peptide in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate Papp using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where: dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Workflow for Caco-2 Permeability Assay:

Caco2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis culture_cells Culture Caco-2 Cells on Filter Supports check_integrity Check Monolayer Integrity (TEER) culture_cells->check_integrity prep_solutions Prepare Peptide Solution check_integrity->prep_solutions wash_monolayer Wash Monolayer prep_solutions->wash_monolayer add_peptide Add Peptide to Donor Chamber wash_monolayer->add_peptide incubate Incubate at 37°C add_peptide->incubate collect_samples Collect Samples from Receiver Chamber incubate->collect_samples quantify Quantify Peptide Concentration collect_samples->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow of the Caco-2 Cell Permeability Assay.

II. Cellular Uptake Assays

Cellular uptake assays are designed to quantify the amount of a peptide that enters cells.

Fluorescence-Based Uptake Assay

This method involves labeling the peptide with a fluorescent dye and measuring the intracellular fluorescence.

Principle: Cells are incubated with the fluorescently labeled this compound. After incubation, extracellular fluorescence is removed, and the intracellular fluorescence is quantified using a plate reader or flow cytometry.

Data Presentation:

Cell LineCompoundConcentration (µM)Incubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)
e.g., HeLaLabeled this compounde.g., 5e.g., 60Insert Experimental Data
e.g., HeLaUnlabeled this compound (Control)e.g., 5e.g., 60Insert Experimental Data
e.g., HeLaLabeled this compound + Inhibitore.g., 5e.g., 60Insert Experimental Data

Experimental Protocol:

  • Peptide Labeling: Synthesize this compound with a fluorescent label (e.g., FITC, TAMRA) at the N-terminus or a non-critical position.

  • Cell Culture: Seed cells (e.g., HeLa, HEK293) in a multi-well plate and allow them to adhere overnight.

  • Incubation: Replace the culture medium with a serum-free medium containing the fluorescently labeled peptide. Incubate at 37°C for a specific time. To distinguish between active and passive transport, a parallel experiment can be conducted at 4°C, which inhibits energy-dependent uptake.[3]

  • Washing: After incubation, wash the cells multiple times with cold PBS to remove extracellular peptide.

  • Fluorescence Quenching (Optional): To quench the fluorescence of any remaining surface-bound peptide, incubate the cells with a quenching agent like Trypan Blue.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • Plate Reader: Measure the fluorescence of the cell lysate in a fluorescence plate reader.

    • Flow Cytometry: For a more detailed analysis of the cell population, detach the cells and analyze them using a flow cytometer.[4]

  • Data Normalization: Normalize the fluorescence intensity to the total protein concentration in the cell lysate.

LC-MS/MS-Based Uptake Assay

This is a highly sensitive and specific method for quantifying the intracellular concentration of the unlabeled peptide.

Principle: Cells are incubated with this compound. After incubation and thorough washing, the cells are lysed, and the intracellular peptide concentration is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation:

Cell LineConcentration (µM)Incubation Time (min)Intracellular Concentration (pmol/mg protein)
e.g., Caco-2e.g., 10e.g., 30Insert Experimental Data
e.g., Caco-2e.g., 10e.g., 60Insert Experimental Data
e.g., Caco-2e.g., 10e.g., 120Insert Experimental Data

Experimental Protocol:

  • Cell Culture: Culture cells to a confluent monolayer in a multi-well plate.

  • Incubation: Treat the cells with a known concentration of this compound in a suitable buffer for various time points.

  • Washing: Wash the cells extensively with ice-cold PBS to stop uptake and remove any extracellular peptide.

  • Cell Lysis: Lyse the cells with a lysis buffer compatible with mass spectrometry analysis (e.g., containing an internal standard).

  • Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Data Normalization: Normalize the amount of intracellular peptide to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

III. Mechanistic Studies of Cellular Uptake

To elucidate the mechanism of uptake, various inhibitors of endocytic pathways can be used.

Principle: Cells are pre-incubated with known inhibitors of specific endocytosis pathways before the addition of the peptide. A significant reduction in peptide uptake in the presence of an inhibitor suggests the involvement of that particular pathway.[5]

Common Endocytosis Inhibitors:

InhibitorConcentrationTarget Pathway
Chlorpromazine10-30 µMClathrin-mediated endocytosis
Filipin1-5 µg/mLCaveolae-mediated endocytosis
Amiloride50-100 µMMacropinocytosis
Cytochalasin D1-10 µMMacropinocytosis/Phagocytosis

Experimental Protocol:

  • Follow the protocol for either the fluorescence-based or LC-MS/MS-based uptake assay.

  • Prior to adding this compound, pre-incubate the cells with the respective inhibitors for 30-60 minutes.

  • Perform the uptake assay in the continued presence of the inhibitors.

  • Compare the peptide uptake in the presence and absence of each inhibitor to determine the relative contribution of each pathway.

Potential Cellular Uptake Pathways for Peptides:

Uptake_Pathways cluster_membrane Cell Membrane cluster_endocytosis Endocytosis cluster_cytosol Cytosol extracellular Extracellular this compound clathrin Clathrin-mediated extracellular->clathrin Inhibited by Chlorpromazine caveolae Caveolae-mediated extracellular->caveolae Inhibited by Filipin macro Macropinocytosis extracellular->macro Inhibited by Amiloride direct Direct Translocation extracellular->direct endosome Endosome clathrin->endosome caveolae->endosome macro->endosome cytosolic_peptide Intracellular This compound direct->cytosolic_peptide endosome->cytosolic_peptide Endosomal Escape

Caption: Potential mechanisms of cellular uptake for peptides like this compound.

By following these detailed protocols and application notes, researchers can effectively characterize the cell permeability and uptake mechanisms of this compound, providing valuable insights for its further development and application.

References

Application Notes and Protocols: Determining the Secondary Structure of H-Leu-Ser-Phe-OH using Circular Dichroism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique widely used for investigating the secondary structure of peptides and proteins in solution.[1] The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides, the amide bonds of the backbone are the primary chromophores, and their spatial arrangement in secondary structures like α-helices, β-sheets, and random coils gives rise to distinct CD spectra in the far-UV region (190-250 nm). This application note provides a detailed protocol for utilizing CD spectroscopy to characterize the secondary structure of the tripeptide H-Leu-Ser-Phe-OH. While short peptides of this nature are unlikely to form stable, canonical secondary structures, CD spectroscopy can reveal their conformational tendencies, such as a preference for a disordered state or other transient structures.[2][3][4]

Data Presentation: Characteristic CD Signals of Peptide Secondary Structures

The following table summarizes the characteristic CD spectral features for common peptide secondary structures. It is important to note that for a short and flexible tripeptide like this compound, the observed spectrum is most likely to resemble that of a random coil or a polyproline II (PPII) helix, which is a more ordered, extended conformation often found in unfolded peptides.[2]

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum/Minima (nm)Typical Mean Residue Molar Ellipticity ([θ]) (deg cm²/dmol)
α-Helix ~192~208 and ~222 (two distinct minima)Strong negative bands at 208 and 222 nm
β-Sheet ~195~218Weaker negative band compared to α-helix
Random Coil ~212~198Strong negative band below 200 nm and weak ellipticity elsewhere
Polyproline II (PPII) Helix ~228~206Strong negative band around 206 nm and a weak positive band

Experimental Protocol: CD Spectroscopy of this compound

This protocol outlines the steps for acquiring and analyzing the CD spectrum of the tripeptide this compound.

1. Materials and Reagents:

  • This compound peptide (lyophilized powder)

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen gas for purging the CD instrument

2. Equipment:

  • Circular dichroism spectrometer

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • Micropipettes

  • Analytical balance

3. Sample Preparation:

  • Peptide Dissolution: Accurately weigh a small amount of lyophilized this compound and dissolve it in the phosphate buffer to create a stock solution.

  • Concentration Determination: Determine the precise concentration of the peptide stock solution. Since this compound contains a phenylalanine residue, its concentration can be determined by measuring the UV absorbance at 280 nm. Alternatively, a peptide concentration assay can be used.

  • Working Solution: Prepare a working solution of the peptide in the phosphate buffer with a final concentration in the range of 0.1 - 0.5 mg/mL. The optimal concentration may need to be determined empirically to ensure the absorbance is within the linear range of the instrument.

  • Blank Solution: Prepare a blank solution using the same phosphate buffer without the peptide.

4. Instrument Setup and Data Acquisition:

  • Instrument Purging: Purge the CD spectrometer with high-purity nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.

  • Parameter Setup: Set the data acquisition parameters. Typical parameters for peptide secondary structure analysis are:

    • Wavelength Range: 190 nm to 260 nm

    • Data Pitch (Step Size): 0.5 nm or 1.0 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time/Integration Time: 1 s or 2 s

    • Accumulations (Scans): 3-5 scans to improve the signal-to-noise ratio.

  • Blank Spectrum: Record the spectrum of the buffer blank using the same parameters.

  • Sample Spectrum: Rinse the cuvette thoroughly with the peptide working solution, then fill the cuvette and record the sample spectrum.

5. Data Processing and Analysis:

  • Baseline Correction: Subtract the blank spectrum from the sample spectrum to correct for any background signal from the buffer.

  • Conversion to Molar Ellipticity: Convert the raw CD signal (typically in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation:

    [θ] = (θ * 100 * M) / (c * l * n)

    Where:

    • θ is the observed ellipticity in degrees

    • M is the molar mass of the peptide (365.43 g/mol for this compound)

    • c is the peptide concentration in mg/mL

    • l is the path length of the cuvette in cm

    • n is the number of amino acid residues (3 for this tripeptide)

  • Secondary Structure Estimation: The resulting spectrum of [θ] versus wavelength can be qualitatively analyzed by comparing its features (positions of maxima and minima) to the characteristic spectra of known secondary structures (see table above). For a more quantitative analysis, the data can be deconvoluted using various algorithms available in specialized software to estimate the percentage of different secondary structural elements. Given the short length of this compound, it is anticipated that the spectrum will be dominated by features characteristic of a random coil or disordered conformation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide_Dissolution Dissolve this compound in Buffer Concentration_Determination Determine Peptide Concentration Peptide_Dissolution->Concentration_Determination Working_Solution Prepare Working Solution Concentration_Determination->Working_Solution Sample_Spectrum Record Sample Spectrum Working_Solution->Sample_Spectrum Blank_Solution Prepare Buffer Blank Blank_Spectrum Record Blank Spectrum Blank_Solution->Blank_Spectrum Instrument_Setup Instrument Setup & Purging Instrument_Setup->Blank_Spectrum Blank_Spectrum->Sample_Spectrum Baseline_Correction Baseline Correction Sample_Spectrum->Baseline_Correction Molar_Ellipticity Convert to Molar Ellipticity Baseline_Correction->Molar_Ellipticity Structure_Analysis Secondary Structure Analysis Molar_Ellipticity->Structure_Analysis

Caption: Experimental workflow for CD analysis of this compound.

Logical_Relationship cluster_peptide Peptide in Solution cluster_conformation Conformational Ensemble cluster_cd Circular Dichroism Peptide This compound Random_Coil Random Coil Peptide->Random_Coil adopts Transient_Structures Transient Structures (e.g., PPII, β-turns) Peptide->Transient_Structures may form CD_Signal Observed CD Spectrum Random_Coil->CD_Signal results in Transient_Structures->CD_Signal contributes to

Caption: Conformational states of this compound and the resulting CD spectrum.

References

Application Notes and Protocols: H-Leu-Ser-Phe-OH Conjugation to Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a paramount objective in modern drug development. Conjugating targeting ligands, such as peptides, to nanoparticle surfaces is a promising strategy to enhance drug accumulation at the site of action, thereby increasing therapeutic efficacy and reducing off-target side effects. This document provides detailed application notes and protocols for the conjugation of the tripeptide H-Leu-Ser-Phe-OH to nanoparticles for drug delivery applications.

Disclaimer: The following protocols are representative and based on common methodologies for conjugating short, neutral peptides to nanoparticles. Due to the limited availability of published data specifically for the this compound peptide, these guidelines should be considered a starting point for experimental design and may require optimization for specific nanoparticle systems and applications.

Overview of the this compound Peptide

The peptide Leucine-Serine-Phenylalanine (this compound) is a short, neutral tripeptide. While its specific targeting capabilities are not extensively documented in the context of nanoparticle drug delivery, its constituent amino acids possess properties that could be leveraged for this purpose. Leucine is a hydrophobic amino acid that can facilitate interactions with cell membranes, while serine provides a hydrophilic and polar group, and phenylalanine offers an aromatic ring that can engage in π-π stacking interactions.

Nanoparticle Selection

A variety of nanoparticles can be utilized as carriers for peptide-drug conjugates. The choice of nanoparticle will depend on the specific drug, target, and desired release profile. Common examples include:

  • Polymeric Nanoparticles: (e.g., PLGA, PLA) offer biodegradability and sustained drug release.

  • Lipid-Based Nanoparticles: (e.g., liposomes, solid lipid nanoparticles) are biocompatible and can encapsulate both hydrophilic and hydrophobic drugs.

  • Inorganic Nanoparticles: (e.g., gold nanoparticles, iron oxide nanoparticles) provide unique imaging and therapeutic properties.

  • Protein-Based Nanoparticles: (e.g., human serum albumin (HSA) nanoparticles) are biodegradable and have low immunogenicity.[1]

Conjugation Chemistry

The conjugation of this compound to nanoparticles typically involves the formation of a stable covalent bond. A common and versatile method is the use of carbodiimide chemistry, which facilitates the formation of an amide bond between the carboxylic acid group of the peptide and primary amine groups on the nanoparticle surface (or vice versa).

General Workflow for Peptide-Nanoparticle Conjugation

The following diagram illustrates a typical workflow for the synthesis and characterization of peptide-conjugated nanoparticles.

G cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_drug_delivery Drug Delivery Studies NP_synth Nanoparticle Synthesis NP_activation Nanoparticle Surface Activation NP_synth->NP_activation Conjugation Peptide Conjugation NP_activation->Conjugation Peptide_prep Peptide Preparation Peptide_prep->Conjugation Purification Purification Conjugation->Purification Size_Zeta Size & Zeta Potential (DLS) Purification->Size_Zeta Morphology Morphology (TEM/SEM) Purification->Morphology Conjugation_confirm Conjugation Confirmation (FTIR/NMR) Purification->Conjugation_confirm Peptide_quant Peptide Quantification (BCA/HPLC) Purification->Peptide_quant Drug_loading Drug Loading Peptide_quant->Drug_loading Release_kinetics In Vitro Drug Release Drug_loading->Release_kinetics Cellular_uptake Cellular Uptake Studies Release_kinetics->Cellular_uptake In_vivo_eval In Vivo Evaluation Cellular_uptake->In_vivo_eval

Caption: Experimental workflow for peptide-nanoparticle conjugate development.

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized PLGA Nanoparticles

This protocol describes the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with surface amine groups for subsequent peptide conjugation.

Materials:

  • PLGA (50:50, MW 10,000-25,000 Da)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM)

  • Poly(ethylene imine) (PEI), low molecular weight

  • Deionized water

Procedure:

  • Oil Phase Preparation: Dissolve 100 mg of PLGA in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Emulsification: Add the oil phase to 10 mL of the aqueous phase and sonicate on ice for 2 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water.

  • Surface Functionalization: Resuspend the nanoparticles in a 0.1% (w/v) PEI solution and stir for 1 hour.

  • Final Washing: Centrifuge the nanoparticles and wash three times with deionized water to remove excess PEI.

  • Storage: Resuspend the amine-functionalized nanoparticles in deionized water and store at 4°C.

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the conjugation of the peptide to the prepared nanoparticles using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (from Protocol 4.1)

  • This compound peptide

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Peptide Activation: Dissolve 5 mg of this compound in 1 mL of MES buffer. Add a 5-fold molar excess of EDC and a 2.5-fold molar excess of NHS. Incubate for 15 minutes at room temperature to activate the carboxylic acid group of the peptide.

  • Conjugation Reaction: Add the activated peptide solution to 10 mg of amine-functionalized nanoparticles suspended in 1 mL of PBS. React for 2 hours at room temperature with gentle stirring.

  • Quenching: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.

  • Purification: Centrifuge the peptide-conjugated nanoparticles at 15,000 rpm for 20 minutes. Wash the pellet three times with PBS to remove unreacted peptide and coupling reagents.

  • Storage: Resuspend the purified this compound-nanoparticles in PBS and store at 4°C.

Characterization of Peptide-Conjugated Nanoparticles

Thorough characterization is crucial to ensure the successful synthesis and functionality of the peptide-nanoparticle conjugates.

Parameter Method Purpose Representative Values
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.150 - 250 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To assess the homogeneity of the nanoparticle population.< 0.2
Zeta Potential Dynamic Light Scattering (DLS)To measure the surface charge, which influences stability and cellular interaction.+10 to +30 mV (for amine-functionalized)
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface morphology of the nanoparticles.Spherical
Peptide Conjugation Fourier-Transform Infrared Spectroscopy (FTIR) / Nuclear Magnetic Resonance (NMR)To confirm the presence of peptide on the nanoparticle surface through characteristic peaks.Amide I and II bands in FTIR
Peptide Quantification Bicinchoninic Acid (BCA) Assay / High-Performance Liquid Chromatography (HPLC)To determine the amount of peptide conjugated to the nanoparticles.5 - 20 µg peptide per mg nanoparticle

Drug Loading and In Vitro Release

Protocol 3: Drug Loading into Peptide-Conjugated Nanoparticles

This protocol describes a common method for loading a model hydrophobic drug (e.g., Paclitaxel) into the nanoparticles.

Materials:

  • This compound-nanoparticles

  • Paclitaxel

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v)

Procedure:

  • Drug Encapsulation: Dissolve 10 mg of this compound-nanoparticles and 1 mg of Paclitaxel in 1 mL of DCM.

  • Emulsification: Add the organic phase to 5 mL of 1% PVA solution and sonicate on ice for 2 minutes.

  • Solvent Evaporation: Stir the emulsion for 4 hours at room temperature.

  • Collection: Centrifuge the drug-loaded nanoparticles at 15,000 rpm for 20 minutes.

  • Washing: Wash the pellet twice with deionized water to remove unloaded drug.

  • Quantification of Drug Loading: Lyophilize the nanoparticles. Dissolve a known weight of the lyophilized powder in a suitable solvent (e.g., acetonitrile) and determine the drug concentration using HPLC.

Calculations:

  • Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug) x 100

Parameter Representative Values
Drug Loading 1 - 5% (w/w)
Encapsulation Efficiency 50 - 80%
Protocol 4: In Vitro Drug Release Study

This protocol outlines a dialysis-based method to evaluate the release of the drug from the nanoparticles.

Materials:

  • Drug-loaded this compound-nanoparticles

  • Dialysis membrane (MWCO 10 kDa)

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)

Procedure:

  • Sample Preparation: Suspend 5 mg of drug-loaded nanoparticles in 1 mL of PBS (pH 7.4).

  • Dialysis: Place the nanoparticle suspension in a dialysis bag and immerse it in 50 mL of release buffer (PBS at pH 7.4 or pH 5.5) at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer.

  • Analysis: Determine the concentration of the released drug in the collected samples by HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Cellular Uptake and Biological Evaluation

The conjugation of peptides to nanoparticles is intended to enhance their interaction with and uptake by target cells.

Cellular Uptake Mechanism

Peptide-mediated cellular uptake often occurs via receptor-mediated endocytosis. The peptide on the nanoparticle surface binds to specific receptors on the cell membrane, triggering the internalization of the nanoparticle within an endosome.

G cluster_cellular_uptake Receptor-Mediated Endocytosis NP Peptide-NP Conjugate Binding Binding NP->Binding Receptor Cell Surface Receptor Receptor->Binding Membrane Cell Membrane Invagination Membrane Invagination Binding->Invagination Endosome Early Endosome Invagination->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Drug_Release Drug Release to Cytosol Endosome->Drug_Release Endosomal Escape Lysosome Lysosome Late_Endosome->Lysosome Lysosome->Drug_Release Lysosomal Release

Caption: Generalized pathway of receptor-mediated endocytosis for nanoparticles.

Protocol 5: In Vitro Cellular Uptake Study

This protocol uses a fluorescently labeled nanoparticle to visualize and quantify cellular uptake.

Materials:

  • Fluorescently labeled this compound-nanoparticles (e.g., encapsulating coumarin-6)

  • Target cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Paraformaldehyde (PFA)

Procedure:

  • Cell Seeding: Seed the target cells in a 24-well plate with glass coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently labeled nanoparticles at a concentration of 100 µg/mL for 4 hours.

  • Washing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fixation: Fix the cells with 4% PFA for 15 minutes.

  • Staining: Stain the cell nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on glass slides and visualize the cellular uptake using fluorescence microscopy.

  • Quantification (Optional): For quantitative analysis, lyse the cells after washing and measure the fluorescence intensity using a plate reader.

Conclusion

The conjugation of the this compound peptide to nanoparticles represents a viable strategy for developing targeted drug delivery systems. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and evaluation of these promising nanocarriers. Researchers are encouraged to adapt and optimize these methods to suit their specific nanoparticle platforms and therapeutic goals. Further investigation into the specific receptor interactions and in vivo efficacy of this compound-conjugated nanoparticles is warranted to fully elucidate their therapeutic potential.

References

Application Note: In Vitro Metabolic Stability of H-Leu-Ser-Phe-OH in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The metabolic stability of therapeutic peptides is a critical determinant of their pharmacokinetic profile, influencing dosing frequency and overall efficacy. Peptides are susceptible to degradation by proteases and other metabolic enzymes, primarily in the liver, kidneys, gastrointestinal tract, and blood.[1][2] This application note describes a detailed protocol for assessing the in vitro metabolic stability of the tripeptide H-Leu-Ser-Phe-OH using human liver microsomes. Liver microsomes are a subcellular fraction of hepatocytes that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them a valuable tool for early-stage drug discovery.[3][4] Understanding the metabolic fate of this compound can provide crucial insights for lead optimization and the design of more stable peptide drug candidates.[5]

Principle of the Assay

The in vitro metabolic stability assay measures the rate of disappearance of a parent compound over time when incubated with a metabolically active system, such as liver microsomes. The assay for this compound involves incubating the peptide with human liver microsomes in the presence of the necessary cofactor, NADPH, which is essential for CYP enzyme activity. Aliquots are taken at various time points, and the metabolic reaction is quenched. The concentration of the remaining this compound is then quantified using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be determined.

Experimental Protocols

Materials and Reagents

  • This compound (Test Article)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable peptide)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well incubation plates and collection plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, NADPH, Peptide) prepare_plates Prepare Incubation Plate (Add Buffer, Microsomes, Peptide) prep_reagents->prepare_plates pre_incubation Pre-incubate at 37°C prepare_plates->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction time_sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_sampling quench_reaction Quench Reaction (Add cold ACN with IS) time_sampling->quench_reaction centrifuge Centrifuge and Collect Supernatant quench_reaction->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_processing Data Processing and Calculation lcms_analysis->data_processing

Caption: Experimental workflow for the in vitro metabolic stability assay of this compound.

Protocol Steps

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • Thaw the pooled human liver microsomes on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution: Acetonitrile containing a suitable internal standard.

  • Incubation Procedure:

    • In a 96-well plate, add the diluted human liver microsomes.

    • Add the this compound stock solution to the wells to achieve a final concentration of 1 µM. Include control compounds in separate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing the cold acetonitrile quenching solution.

  • Sample Processing and Analysis:

    • After the final time point, vortex the collection plate and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of this compound relative to the internal standard.

Data Analysis

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Data Presentation

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

CompoundTime (min)% Remaining (Mean ± SD, n=3)
This compound0100 ± 0.0
585.2 ± 3.1
1560.7 ± 4.5
3035.1 ± 2.8
6010.3 ± 1.9
Verapamil (High Clearance)60< 5
Warfarin (Low Clearance)60> 90

Table 2: Calculated Pharmacokinetic Parameters

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound25.853.7
Verapamil< 10> 138.6
Warfarin> 120< 11.6

Potential Metabolic Signaling Pathway

While the primary metabolic fate of small peptides is often hydrolysis by proteases into their constituent amino acids, CYP-mediated metabolism can also occur, leading to hydroxylated or other modified metabolites.

peptide_metabolism cluster_peptide Parent Peptide cluster_metabolism Metabolic Pathways cluster_metabolites Metabolites parent This compound hydrolysis Hydrolysis (Proteases/Peptidases) parent->hydrolysis oxidation Oxidation (CYP Enzymes) parent->oxidation amino_acids Amino Acids (Leu, Ser, Phe) hydrolysis->amino_acids fragments Peptide Fragments (e.g., Leu-Ser, Ser-Phe) hydrolysis->fragments oxidized_metabolites Oxidized Metabolites (e.g., Hydroxylated peptide) oxidation->oxidized_metabolites

Caption: Potential metabolic pathways for this compound in vitro.

This application note provides a comprehensive protocol for evaluating the in vitro metabolic stability of the tripeptide this compound using human liver microsomes. The results from this assay, including the in vitro half-life and intrinsic clearance, are essential for predicting the in vivo pharmacokinetic behavior of the peptide. Such data are invaluable for guiding the selection and optimization of peptide-based drug candidates in the early stages of drug development. Further studies may involve using other in vitro systems like hepatocytes or S9 fractions to explore a broader range of metabolic pathways, including conjugation reactions.

References

Application Notes and Protocols for Investigating H-Leu-Ser-Phe-OH in Novel Therapeutics for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic disorders, including type 2 diabetes, obesity, and dyslipidemia, represent a significant global health challenge. The tripeptide H-Leu-Ser-Phe-OH, composed of the amino acids Leucine, Serine, and Phenylalanine, presents a novel avenue for therapeutic exploration. While direct research on this specific tripeptide in metabolic disorders is nascent, the well-documented roles of its constituent amino acids in metabolic regulation provide a strong rationale for its investigation. Leucine is a potent stimulator of insulin secretion and a modulator of the mTOR signaling pathway.[1][2][3] Phenylalanine also influences insulin and glucagon secretion and can attenuate postprandial glucose excursions.[4][5] Serine plays a crucial role in cellular metabolism, and its dysregulation has been implicated in diabetic complications. This document outlines potential applications and detailed experimental protocols to investigate the therapeutic potential of this compound in metabolic disorders.

Introduction

The rising prevalence of metabolic syndrome necessitates the development of innovative therapeutic strategies. Small peptides offer a promising class of molecules due to their potential for high specificity and potency. This compound combines the known metabolic effects of its constituent amino acids, suggesting a potential for synergistic or unique activities in the regulation of glucose homeostasis, insulin sensitivity, and lipid metabolism. These application notes provide a framework for the systematic evaluation of this compound as a potential therapeutic agent for metabolic disorders.

Potential Applications

  • Insulin Secretagogue: Investigation of the ability of this compound to stimulate insulin secretion from pancreatic β-cells.

  • Insulin Sensitizer: Assessment of the peptide's potential to enhance insulin signaling and glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue.

  • Glucagon Modulation: Evaluation of the effect of this compound on glucagon secretion, which plays a critical role in glucose homeostasis.

  • Treatment for Dyslipidemia: Exploring the peptide's impact on lipid profiles in preclinical models of metabolic disease.

Quantitative Data Summary

As direct quantitative data for this compound is not yet available in the literature, the following table summarizes the known effects of its constituent amino acids on key metabolic parameters, providing a basis for hypothesizing the potential effects of the tripeptide.

Amino AcidParameterModel SystemObserved EffectReference
Leucine Insulin SecretionPancreatic β-cellsPotent stimulation
Insulin SignalingHepatocytes, Muscle cellsFacilitates signaling via mTOR and Gαi protein-dependent pathways
Glucose ProductionPrimary hepatocytesIn combination with insulin, completely prevents cAMP and dexamethasone-stimulated glucose production
Phenylalanine Insulin SecretionHealthy human subjectsModest stimulation
Glucagon SecretionHealthy human subjectsStimulation
Postprandial GlucoseHealthy human subjectsMarkedly attenuates the rise in plasma glucose when co-ingested with glucose
Serine NeuropathyDiabetic modelsL-serine supplementation shows therapeutic benefits in diabetic neuropathy
Cellular MetabolismGeneralEssential for synthesis of sphingolipids, phospholipids, and other amino acids

Experimental Protocols

In Vitro Glucose Uptake Assay in Adipocytes

This protocol details a method to assess the effect of this compound on insulin-stimulated glucose uptake in a 3T3-L1 adipocyte cell line.

Materials:

  • This compound

  • 3T3-L1 preadipocytes

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)

  • Insulin

  • 2-Deoxy-D-[³H]glucose

  • Krebs-Ringer Phosphate (KRP) buffer

  • Phloretin (glucose transport inhibitor)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.

    • Induce differentiation by treating confluent cells with differentiation medium for 48 hours.

    • Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.

    • Culture for an additional 4-6 days in DMEM with 10% FBS until mature adipocytes are formed.

  • Glucose Uptake Assay:

    • Serum-starve differentiated adipocytes for 2-4 hours in serum-free DMEM.

    • Wash cells twice with KRP buffer.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for 30 minutes.

    • Add insulin (100 nM) to stimulate glucose uptake for 20 minutes. A set of wells without insulin will serve as the basal uptake control.

    • To measure non-specific uptake, add phloretin (200 µM) to a set of control wells.

    • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (0.5 µCi/mL) for 5 minutes.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity of the cell lysates using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all other measurements.

    • Normalize the data to protein concentration.

    • Express results as fold-change over basal glucose uptake.

Experimental_Workflow_Glucose_Uptake cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture 3T3-L1 Preadipocytes Differentiate Differentiate into Adipocytes Culture->Differentiate Starve Serum Starve Differentiate->Starve PreIncubate Pre-incubate with This compound Starve->PreIncubate Stimulate Stimulate with Insulin PreIncubate->Stimulate AddTracer Add 2-Deoxy-D-[³H]glucose Stimulate->AddTracer StopUptake Stop Uptake & Wash AddTracer->StopUptake Lyse Lyse Cells StopUptake->Lyse Measure Measure Radioactivity Lyse->Measure Analyze Analyze Data Measure->Analyze Experimental_Workflow_In_Vivo Induction Induce Obesity in Mice (High-Fat Diet) Treatment Daily Treatment with This compound or Vehicle Induction->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT ITT Insulin Tolerance Test (ITT) Treatment->ITT Collection Terminal Blood and Tissue Collection Treatment->Collection Analysis Biochemical and Molecular Analysis Collection->Analysis Signaling_Pathway_Leucine cluster_mTOR mTOR Pathway cluster_G_protein G-protein Pathway cluster_pancreas Pancreatic β-cell Leucine This compound (via Leucine) mTORC1 mTORC1 Leucine->mTORC1 Gai1 Gαi1 protein Leucine->Gai1 Insulin_Secretion Insulin Secretion Leucine->Insulin_Secretion S6K1 S6K1 mTORC1->S6K1 Protein_Synthesis Protein Synthesis (Positive Regulation) mTORC1->Protein_Synthesis IRS1_Ser IRS-1 (Serine Phosphorylation) (Negative Regulation) S6K1->IRS1_Ser Insulin_Signaling_Facilitation Facilitation of Insulin Signaling Gai1->Insulin_Signaling_Facilitation

References

Troubleshooting & Optimization

Troubleshooting H-Leu-ser-phe-OH synthesis low yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the tripeptide H-Leu-Ser-Phe-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during solid-phase peptide synthesis (SPPS), specifically focusing on challenges that can lead to low yield and purity.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?

A1: Low overall yield in the synthesis of this compound can stem from several factors throughout the SPPS process. The most probable causes include:

  • Incomplete Coupling Reactions: The formation of peptide bonds, particularly involving the sterically hindered Fmoc-Ser(tBu)-OH, may be inefficient.[1][2] This can be due to suboptimal activation of the amino acid, steric hindrance from the bulky tert-butyl protecting group, or aggregation of the growing peptide chain on the resin.[1]

  • Side Reactions Involving Serine: The hydroxyl group of serine is reactive and can lead to side reactions if not properly protected.[3][4] Common side reactions include O-acylation and β-elimination (dehydration).

  • Premature Peptide Cleavage: The linkage between the peptide and the resin may be unstable under the repeated cycles of deprotection and coupling, leading to loss of peptide chains.

  • Losses During Purification: Significant amounts of the target peptide can be lost during the final purification steps, especially if the crude product is of low purity.

Q2: I am observing a significant peak with a mass of +56 Da in my crude product's mass spectrum. What is this impurity?

A2: A mass increase of +56 Da is a strong indicator of S-tert-butylation of a cysteine residue. However, in the context of this compound synthesis, if any sulfur-containing scavengers (like ethanedithiol) are used in the cleavage cocktail, this could point to an unexpected side reaction. A more likely scenario for this peptide is the incomplete removal of the tert-butyl (tBu) protecting group from the serine side chain, which also has a mass of 56 Da. During cleavage, the released tert-butyl cation can also alkylate other nucleophilic residues, though this is less common for this specific sequence.

Q3: My Kaiser test is positive after the coupling step for Serine. What should I do?

A3: A positive Kaiser test (indicated by a blue or purple color) signifies the presence of free primary amines on the resin, meaning the coupling reaction is incomplete. Here are the recommended steps to address this:

  • Double Coupling: The simplest and often most effective solution is to repeat the coupling step with a fresh solution of the activated amino acid.

  • Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., to 4-12 hours) or increasing the temperature (e.g., to 35-50°C) can help drive the reaction to completion, although elevated temperatures may increase the risk of racemization.

  • Change Coupling Reagent: If double coupling is ineffective, consider using a more potent coupling reagent such as HATU or HCTU.

Q4: The purity of my crude this compound is very low, with many deletion sequences observed in the HPLC. What could be the cause?

A4: Low purity with the presence of deletion sequences is often a result of peptide chain aggregation on the solid support. The growing peptide chains can form secondary structures, such as β-sheets, which hinder the access of reagents to the reactive sites. This leads to incomplete Fmoc deprotection and poor coupling efficiency, resulting in peptides that are missing one or more amino acids. The presence of consecutive serine residues is known to sometimes induce this aggregation.

Q5: I am observing a mass loss of 18 Da in my final product. What is the likely cause?

A5: A mass loss of 18 Da is characteristic of a dehydration event. In the case of serine-containing peptides, this is most likely due to β-elimination of the serine residue to form dehydroalanine (Dha). This side reaction is more prevalent if the serine hydroxyl group becomes activated, for instance, through unwanted side reactions.

Data Presentation

The following tables summarize key quantitative data to aid in optimizing your synthesis protocol.

Table 1: Comparative Performance of Coupling Reagents for Fmoc-Ser(tBu)-OH

Coupling ReagentAdditiveBaseCoupling EfficiencyPotential for RacemizationNotes
HBTUHOBtDIPEA/CollidineHighProne to significant racemization, especially at elevated temperatures.A common and effective coupling reagent.
HATUHOAtDIPEA/CollidineVery HighCan be prone to side reactions if used in excess.A very potent coupling reagent, often used for difficult couplings.
DICHOBt/Oxyma-HighLowA cost-effective choice with low racemization potential.
TBTUHOBtDIPEA/CollidineHighModerateAnother common and effective coupling reagent.

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

Reagent CocktailCompositionApplication Notes
Standard (TFA/TIS/H₂O)95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OA general-purpose cocktail suitable for peptides without sensitive residues like Cys, Met, or Trp.
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for complex peptides containing sensitive residues.
Reagent B88% TFA, 5% Phenol, 5% H₂O, 2% TISA lower-odor alternative to cocktails containing thiols, effective for scavenging trityl groups.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound via Fmoc-SPPS.

Protocol 1: Solid-Phase Peptide Synthesis (Manual)

This protocol is based on a 0.1 mmol synthesis scale using a Wang resin pre-loaded with Fmoc-Phe-OH.

  • Resin Swelling:

    • Place Fmoc-Phe-Wang resin (0.1 mmol) in a reaction vessel.

    • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 3 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes and drain.

    • Add another 3 mL of 20% piperidine in DMF, agitate for 10-15 minutes, and drain.

    • Wash the resin with DMF (5 x 5 mL).

  • Amino Acid Coupling (Fmoc-Ser(tBu)-OH and Fmoc-Leu-OH):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents, 0.3 mmol) and a coupling agent like HBTU (2.9 equivalents, 0.29 mmol) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution and vortex for 1 minute to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step (double coupling).

    • Once coupling is complete, drain the solution and wash the resin with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

  • Repeat Step 2 and 3 for the next amino acid in the sequence (Leu).

  • Final Fmoc Deprotection:

    • After the final coupling, perform the Fmoc deprotection as described in Step 2.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Prepare a fresh cleavage cocktail. For this compound, a standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is generally sufficient.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification by RP-HPLC
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • Chromatography:

    • The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration in water, with 0.1% TFA in both solvents.

    • Monitor the elution of the peptide and impurities at a wavelength of 210-220 nm.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the main peptide peak.

    • Confirm the identity and purity of the collected fractions by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.

Visualizations

The following diagrams illustrate key workflows and potential issues in the synthesis of this compound.

SPPS_Workflow Start Start: Fmoc-Phe-Wang Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple_Ser 3. Couple Fmoc-Ser(tBu)-OH (HBTU/DIPEA) Wash1->Couple_Ser Kaiser1 Kaiser Test Couple_Ser->Kaiser1 Kaiser1->Couple_Ser Positive (Double Couple) Wash2 Wash (DMF/DCM) Kaiser1->Wash2 Negative Deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF) Deprotect2->Wash3 Couple_Leu 5. Couple Fmoc-Leu-OH (HBTU/DIPEA) Wash3->Couple_Leu Kaiser2 Kaiser Test Couple_Leu->Kaiser2 Kaiser2->Couple_Leu Positive (Double Couple) Wash4 Wash (DMF/DCM) Kaiser2->Wash4 Negative Final_Deprotect 6. Final Fmoc Deprotection Wash4->Final_Deprotect Cleave 7. Cleave & Deprotect (TFA/TIS/H2O) Final_Deprotect->Cleave Purify 8. Purify (RP-HPLC) Cleave->Purify End This compound Purify->End

Caption: Workflow for the solid-phase synthesis of this compound.

Troubleshooting_Logic Problem Problem: Low Yield / Purity IncompleteCoupling Incomplete Coupling? Problem->IncompleteCoupling SideReactions Side Reactions? Problem->SideReactions Aggregation Aggregation? Problem->Aggregation PurificationLoss Purification Issues? Problem->PurificationLoss Sol_Coupling Solution: - Double Couple - Change Reagent - Increase Time/Temp IncompleteCoupling->Sol_Coupling Check Kaiser Test Sol_SideReactions Solution: - Use Ser(tBu) - Optimize Cleavage  Cocktail SideReactions->Sol_SideReactions Analyze MS Data Sol_Aggregation Solution: - Use Chaotropic Agents - Modify Sequence (if possible) Aggregation->Sol_Aggregation Observe Resin Swelling Sol_Purification Solution: - Optimize HPLC Gradient - Alternative Purification PurificationLoss->Sol_Purification Review HPLC Profile

Caption: Troubleshooting logic for low yield and purity in peptide synthesis.

References

Preventing aggregation of H-Leu-ser-phe-OH during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of H-Leu-Ser-Phe-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on preventing on-resin aggregation during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Symptom Potential Cause Solutions
Incomplete coupling or deprotection On-resin aggregation of the growing peptide chains. The presence of Phenylalanine can contribute to hydrophobic interactions, while Serine can participate in hydrogen bonding, potentially leading to the formation of secondary structures that hinder reagent access.[1][2]Optimize Synthesis Parameters: - Double Coupling: Repeat the coupling step to ensure the reaction proceeds to completion. - Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents. - Extended Reaction Times: Increase the duration of both coupling and deprotection steps. Improve Solvation: - Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or add 10-20% dimethyl sulfoxide (DMSO) to the synthesis solvent to disrupt secondary structures.[3][4][5] - Chaotropic Salts: Introduce a wash step with a solution of a chaotropic salt like 0.8 M NaClO₄ or LiCl in DMF before coupling to break up secondary structures. Modify Solid Support: - Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains and reduce interchain interactions. - High-Swelling Resins: Employ resins with enhanced swelling properties, such as polyethylene glycol (PEG)-based resins (e.g., TentaGel), to improve solvent and reagent accessibility.
Resin shrinking or poor swelling This is a primary physical indicator of on-resin aggregation. The peptide chains are collapsing and preventing the resin beads from swelling adequately in the synthesis solvent.All solutions listed for "Incomplete coupling or deprotection" are applicable here, as they are designed to disrupt the aggregated state and improve solvation of the peptide-resin matrix.
False negative or unreliable amine test results (e.g., Kaiser, TNBS) The N-terminus of the peptide chain is inaccessible to the test reagents due to steric hindrance caused by aggregation. This can misleadingly suggest that a coupling or deprotection step is complete when it is not.Rely on alternative monitoring techniques if possible, such as monitoring the UV absorbance of the Fmoc-deprotection solution in continuous flow systems. If aggregation is suspected, it is often best to proceed with a double coupling or extended deprotection time regardless of the amine test result.

Frequently Asked Questions (FAQs)

Q1: Is aggregation common for a short peptide like this compound?

A: While severe aggregation is more common in longer peptides (typically after the fifth or sixth residue), it cannot be entirely ruled out for shorter sequences, especially those containing hydrophobic residues like Phenylalanine and hydrogen-bonding residues like Serine. The likelihood of aggregation also increases with higher resin loading.

Q2: What is the underlying cause of peptide aggregation during SPPS?

A: Peptide aggregation during SPPS is primarily caused by the self-association of growing peptide chains attached to the solid support. This association is driven by the formation of intermolecular hydrogen bonds, which leads to the creation of stable secondary structures, most notably β-sheets. These structures can render the N-terminus of the peptide inaccessible to reagents for subsequent coupling and deprotection steps.

Q3: How can I proactively prevent aggregation before I even start the synthesis of this compound?

A: A proactive approach is highly recommended. For the synthesis of this compound, consider the following from the outset:

  • Resin Selection: Opt for a low-loading resin (0.1-0.4 mmol/g) or a PEG-based resin to minimize interchain interactions.

  • Solvent System: Using NMP as the primary solvent instead of DMF can be beneficial for hydrophobic sequences.

Q4: Are there any chemical modifications I can make to the peptide backbone to prevent aggregation?

A: Yes, for longer and more "difficult" sequences, incorporating structure-disrupting elements is a powerful strategy. These include:

  • Pseudoproline Dipeptides: Replacing a Ser or Thr residue with a corresponding pseudoproline dipeptide introduces a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures. This is generally introduced as a dipeptide to avoid difficult coupling to the modified residue.

  • Backbone Protecting Groups: Attaching a temporary protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to the backbone amide nitrogen physically prevents the hydrogen bonding that leads to aggregation.

For a short tripeptide like this compound, these methods are likely unnecessary but are important tools for more complex syntheses.

Q5: When should I consider using microwave-assisted peptide synthesis?

A: Microwave irradiation is an effective method for mitigating aggregation. The application of microwave energy can increase the kinetic energy of the peptide chains, helping to break up aggregates and accelerate both coupling and deprotection steps. It is a valuable tool when you encounter difficulties with conventional room temperature synthesis.

Experimental Protocols

Protocol 1: Use of Chaotropic Salts to Disrupt Aggregation

This protocol describes the use of a chaotropic salt wash to disrupt secondary structures prior to a difficult coupling step.

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino acid and subsequent solvent washes (e.g., with DMF), proceed with the chaotropic wash.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ in DMF (2 x 1 minute). This step helps to break apart existing aggregates.

  • Solvent Wash: Thoroughly wash the resin with DMF (3-5 x 1 minute) to completely remove the chaotropic salt. Residual salt can interfere with coupling reagents.

  • Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Ser(ΨPro)-OH dipeptide, which would be relevant if the Serine in this compound were part of a longer, aggregation-prone sequence.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 minute).

  • Activation: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Leu-Ser(Ψ(Me,Me)pro)-OH) (5 equivalents) and a coupling reagent such as HBTU (5 equivalents) in a minimal volume of DMF or NMP.

  • Coupling Reaction: Add DIPEA (10 equivalents) to the activation mixture and immediately add the solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Check for completion of the coupling reaction using a qualitative test such as the TNBS test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 minute) to remove excess reagents before proceeding to the next deprotection step.

Visualizations

Aggregation_Troubleshooting_Workflow cluster_synthesis SPPS Cycle cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies Start Start Synthesis of This compound Coupling Coupling Step Start->Coupling Wash Wash Steps Coupling->Wash Problem Incomplete Reaction? (e.g., Positive Kaiser Test, Resin Shrinking) Coupling->Problem Check Completion Deprotection Deprotection Step Deprotection->Wash End Synthesis Complete Deprotection->End Final Deprotection Wash->Coupling Wash->Deprotection Problem->Coupling No Solutions Implement Anti-Aggregation Strategy Problem->Solutions Solutions->Coupling Retry Step Solvent Switch to NMP or add DMSO Solutions->Solvent Temp Increase Temperature / Use Microwave Solutions->Temp Salts Add Chaotropic Salt Wash Solutions->Salts Resin Use Low-Load / PEG Resin Solutions->Resin

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Prevention_Strategies cluster_main Strategies to Prevent Peptide Aggregation cluster_conditions Modify Synthesis Conditions cluster_backbone Incorporate Backbone Modifications cluster_support Change Solid Support Solvents Solvent Choice (NMP, DMSO) Temperature Elevated Temperature (Conventional or Microwave) Additives Chaotropic Salts (LiCl, NaClO₄) Pseudoprolines Pseudoproline Dipeptides Protection Backbone Protection (Hmb, Dmb) ResinType High-Swelling Resins (e.g., PEG-based) ResinLoad Low-Loading Resins

Caption: Overview of strategies to prevent peptide aggregation.

References

Optimizing coupling efficiency for bulky amino acids in H-Leu-ser-phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of peptides containing bulky amino acids, with a specific focus on the tripeptide H-Leu-Ser-Phe-OH.

Troubleshooting Guide: Synthesis of this compound

This guide addresses specific issues that may arise during the synthesis of this compound, a peptide containing the bulky amino acids Leucine (Leu) and Phenylalanine (Phe), as well as Serine (Ser), which is prone to side reactions.

Q1: I am observing low coupling efficiency when adding Phe to the resin-bound Ser. What could be the cause and how can I improve it?

A1: Low coupling efficiency at this stage is likely due to the steric hindrance of Phenylalanine's bulky side chain. Additionally, the hydroxyl group of Serine can sometimes interfere with the coupling reaction.

Potential Causes:

  • Steric Hindrance: The bulky nature of Phe can physically block the N-terminal amine of Serine, slowing down the coupling reaction.[1]

  • Peptide Aggregation: The growing peptide chain, especially with hydrophobic residues like Phe, can aggregate on the resin, limiting reagent access.[2][3]

  • Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.[4]

Recommended Solutions:

  • Choice of Coupling Reagent: Employ a more powerful coupling reagent. Onium salt-based reagents like HATU, HCTU, or COMU are highly effective for sterically hindered amino acids. Phosphonium salts such as PyBOP and PyAOP are also excellent choices.

  • Double Coupling: Perform the coupling step twice. After the initial coupling, wash the resin and repeat the coupling with a fresh solution of the activated amino acid.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction kinetics.

  • Elevated Temperature: Performing the coupling at a higher temperature can help overcome the activation energy barrier, but caution is advised to avoid racemization.

  • Solvent Choice: Using solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl to DMF, can improve reagent accessibility.

Q2: During the addition of Leu to the Ser-Phe dipeptide, I am seeing a significant amount of deletion product (Ser-Phe). What steps can I take to improve the Leu coupling?

A2: Similar to the Phe coupling, the addition of the bulky and hydrophobic Leucine residue can be challenging. The existing dipeptide on the resin may also be prone to aggregation.

Potential Causes:

  • Incomplete Deprotection: The Fmoc protecting group on the N-terminus of Phenylalanine may not have been completely removed, preventing Leu from coupling.

  • Steric Hindrance and Aggregation: The combination of two bulky, hydrophobic residues (Phe and Leu) increases the likelihood of steric hindrance and peptide aggregation.

  • Insufficient Reaction Time: The coupling time may not be sufficient for the sterically hindered Leu to react completely.

Recommended Solutions:

  • Confirm Complete Deprotection: Use a colorimetric test like the Kaiser test to ensure complete removal of the Fmoc group before coupling Leu. A positive test indicates free amines are available for coupling.

  • Utilize a Stronger Coupling Reagent: As with Phe, use a highly efficient coupling reagent like HATU, HCTU, or COMU.

  • Extended Coupling Time and Double Coupling: Increase the coupling reaction time and consider performing a double coupling to drive the reaction to completion.

  • Incorporate Pseudoproline Dipeptides: If synthesizing a longer peptide containing this sequence, consider incorporating a pseudoproline dipeptide at the Ser-Phe junction to disrupt aggregation.

Q3: I am observing a side product with the same mass as my target peptide but with a different retention time on HPLC. What is the likely cause and how can I prevent it?

A3: This is a classic sign of epimerization (racemization) of one of the amino acid residues, where the stereochemistry at the alpha-carbon is inverted. Serine is particularly susceptible to epimerization, but it can also occur with Phenylalanine.

Potential Causes:

  • Prolonged Activation Time: Leaving the amino acid to activate with the coupling reagent for too long before adding it to the resin can lead to the formation of an oxazolone intermediate, which is prone to racemization.

  • Excess Base: Using too much base (e.g., DIPEA) can promote epimerization.

  • Coupling Reagent Choice: Some coupling reagents have a higher propensity to cause racemization than others.

Recommended Solutions:

  • Minimize Pre-activation Time: Add the activated amino acid mixture to the resin immediately after it is prepared.

  • Optimize Base Concentration: Use the minimum amount of base required for the reaction. Typically, 2 equivalents of a non-nucleophilic base like DIPEA are sufficient.

  • Add Racemization Suppressants: Include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) in the coupling reaction. These additives are known to suppress racemization.

  • Choice of Coupling Reagent: Reagents like COMU have been shown to have a lower risk of racemization compared to some other uronium/aminium salts.

Frequently Asked Questions (FAQs)

Q1: What are "bulky" or "sterically hindered" amino acids?

A1: Sterically hindered amino acids are those with large side chains that can physically impede the chemical reactions at the amino or carboxyl groups. Examples include Valine, Isoleucine, Leucine, Phenylalanine, Tryptophan, and Tyrosine. These amino acids often lead to lower coupling efficiencies and may require optimized synthesis protocols.

Q2: Why is Serine considered a "difficult" amino acid in peptide synthesis?

A2: Serine's side chain contains a hydroxyl (-OH) group which can cause side reactions such as O-acylation, where the incoming activated amino acid couples to the hydroxyl group instead of the N-terminal amine. Additionally, Serine is more prone to racemization than many other amino acids.

Q3: How do I choose the best coupling reagent for my peptide synthesis?

A3: The choice of coupling reagent depends on the specific peptide sequence. For routine couplings of non-hindered amino acids, standard reagents like HBTU or DIC/HOBt are often sufficient. For difficult couplings involving sterically hindered amino acids or sequences prone to aggregation, more potent reagents like HATU, HCTU, PyAOP, or COMU are recommended.

Q4: What is peptide aggregation and how can I prevent it?

A4: Peptide aggregation occurs when growing peptide chains on the solid support interact with each other, often through hydrogen bonding to form secondary structures like beta-sheets. This is common with hydrophobic sequences and can block reactive sites, leading to incomplete reactions. To prevent aggregation, you can use low-substitution resins, incorporate pseudoproline dipeptides, use aggregation-disrupting solvents, or perform the synthesis at an elevated temperature.

Q5: How can I monitor the completeness of the coupling reaction?

A5: A common method is to perform a qualitative colorimetric test, such as the Kaiser test, on a small sample of resin beads after the coupling step. A blue color indicates the presence of free primary amines and an incomplete reaction, necessitating a recoupling step. For a more quantitative assessment, a small amount of the resin-bound peptide can be cleaved and analyzed by HPLC and mass spectrometry.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRacemization RiskNotes
DIC/HOBt CarbodiimideModerateLow to ModerateA classic and cost-effective choice. HOBt is added to suppress racemization.
HBTU/TBTU Aminium/UroniumHighLow to ModerateWidely used and effective for many sequences.
HATU Aminium/UroniumVery HighLowHighly efficient for sterically hindered amino acids due to the presence of HOAt.
HCTU Aminium/UroniumVery HighLowSimilar in reactivity to HATU and often more cost-effective.
PyBOP PhosphoniumHighLowA good choice for cyclization and fragment condensation.
COMU Aminium/UroniumVery HighVery LowIncorporates OxymaPure, which is safer than HOBt/HOAt and effectively suppresses racemization.

Experimental Protocols

Protocol 1: Standard Coupling using HATU

  • Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF).

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Coupling: Immediately add the activation mixture to the resin and agitate at room temperature. Reaction times can range from 30 minutes to several hours, depending on the steric hindrance of the amino acid.

  • Monitoring: After the desired time, take a small sample of resin beads and perform a Kaiser test to check for completeness.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Coupling using DIC/OxymaPure

  • Resin Preparation: Swell the resin-bound peptide in DMF as described in Protocol 1.

  • Activation Mixture: Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add the carbodiimide (e.g., DIC, 3 equivalents) to the resin, followed by the pre-dissolved amino acid and OxymaPure solution. Agitate at room temperature.

  • Monitoring and Washing: Follow the same procedures as in Protocol 1.

Visualizations

G Troubleshooting Workflow for Low Coupling Efficiency cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Causes & Solutions Low_Yield Low Yield or Deletion Product Observed Kaiser_Test Perform Kaiser Test on Resin Low_Yield->Kaiser_Test MS_Analysis Analyze Crude Product by MS Low_Yield->MS_Analysis Incomplete_Deprotection Incomplete Deprotection Kaiser_Test->Incomplete_Deprotection Positive (Blue) Steric_Hindrance Steric Hindrance or Aggregation Kaiser_Test->Steric_Hindrance Negative MS_Analysis->Steric_Hindrance Solution_Deprotection Extend deprotection time or use stronger base Incomplete_Deprotection->Solution_Deprotection Suboptimal_Coupling Suboptimal Coupling Conditions Steric_Hindrance->Suboptimal_Coupling Solution_Hindrance Use aggregation-disrupting solvents (NMP, LiCl) Steric_Hindrance->Solution_Hindrance Solution_Coupling Use stronger coupling reagent (HATU, COMU) Double couple Increase concentration Suboptimal_Coupling->Solution_Coupling

Caption: A troubleshooting workflow for low coupling efficiency in SPPS.

G Peptide Coupling Mechanism with an Onium Salt Reagent (HATU) Amino_Acid Fmoc-AA-COOH Active_Ester Activated OAt-Ester (Fmoc-AA-OAt) Amino_Acid->Active_Ester Activation HATU HATU + Base HATU->Active_Ester New_Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->New_Peptide_Bond Coupling Peptide_Resin H2N-Peptide-Resin Peptide_Resin->New_Peptide_Bond Byproducts Byproducts New_Peptide_Bond->Byproducts

Caption: General mechanism of peptide bond formation using HATU.

References

Technical Support Center: Fmoc-SPPS of Serine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Fmoc-Solid Phase Peptide Synthesis (SPPS) of serine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving serine during Fmoc-SPPS?

A1: Due to its hydroxyl side chain, serine is susceptible to several side reactions during Fmoc-SPPS. The most frequently encountered issues include:

  • Racemization: Loss of the stereochemical integrity at the α-carbon of serine, leading to the incorporation of D-serine instead of the intended L-serine.[1][2]

  • β-Elimination: A base-catalyzed side reaction where the hydroxyl group of serine is eliminated, forming a dehydroalanine (Dha) residue.[1][2] This can be followed by the addition of nucleophiles, such as piperidine from the deprotection solution, to form piperidinyl-alanine adducts.[1]

  • O-Acylation: The acylation of the serine hydroxyl group by the activated carboxyl group of the incoming amino acid. This results in the formation of a depsipeptide (ester bond) instead of a peptide bond (amide bond).

  • N→O Acyl Shift: An acid-catalyzed intramolecular rearrangement where the peptide bond preceding the serine residue migrates from the amide nitrogen to the side-chain hydroxyl group, forming an O-acyl intermediate.

Troubleshooting Guides

Issue 1: Racemization of Serine Residues

Symptom: Your purified peptide shows a closely eluting impurity with the same mass as the target peptide on RP-HPLC, or chiral amino acid analysis confirms the presence of D-serine.

Root Cause Analysis:

Mechanism of serine racemization during coupling.

Troubleshooting Workflow:

Troubleshooting_Racemization Start High D-Serine Content Detected Confirm Confirm with Chiral Amino Acid Analysis Start->Confirm Coupling_Reagent Review Coupling Reagent Confirm->Coupling_Reagent Base Examine Base Used Confirm->Base Temp Check Coupling Temperature Confirm->Temp Optimize_DIC Switch to DIC/Oxyma or DIC/HOBt Coupling_Reagent->Optimize_DIC Reduce_Base Use weaker base (e.g., NMM) or reduce equivalents Base->Reduce_Base Lower_Temp Perform coupling at room temperature or 0°C Temp->Lower_Temp End Minimized Racemization Optimize_DIC->End Reduce_Base->End Lower_Temp->End

Troubleshooting workflow for serine racemization.

Mitigation Strategies & Data:

Coupling ReagentBaseApprox. % D-Serine FormationRecommendation
DIC/Oxyma-NegligibleHighly Recommended
HATUNMM~1-2%Recommended
HBTUDIEACan be significantUse with caution
PyBOPDIEACan be significantUse with caution

Note: Data is compiled from various sources and actual racemization levels can be sequence-dependent.

Experimental Protocols:

  • Protocol 1: Chiral Amino Acid Analysis using Marfey's Reagent

    • Peptide Hydrolysis: Accurately weigh 1-2 mg of the purified peptide into a hydrolysis tube. Add 500 µL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours. After cooling, evaporate the HCl under a stream of nitrogen.

    • Derivatization: Dissolve the dried amino acid residue in 100 µL of water. Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone and 40 µL of 1 M NaHCO₃. Incubate the mixture at 40°C for 1 hour.

    • Quenching and Analysis: Cool the reaction mixture to room temperature and quench by adding 20 µL of 2 M HCl. Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

    • HPLC Analysis: Use a standard C18 reverse-phase column. A typical mobile phase is a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM triethylammonium phosphate, pH 3.0). Monitor the elution at 340 nm. The L-amino acid derivatives generally elute before the D-amino acid derivatives.

Issue 2: β-Elimination of Serine

Symptom: Mass spectrometry of the crude peptide reveals a mass loss of 18 Da (dehydration to dehydroalanine) or an addition of 85 Da (piperidine adduct).

Root Cause Analysis:

Mechanism of β-elimination and piperidine adduct formation.

Troubleshooting Workflow:

Troubleshooting_Beta_Elimination Start β-Elimination Products Detected Deprotection_Time Review Fmoc Deprotection Time Start->Deprotection_Time Piperidine_Conc Check Piperidine Concentration Start->Piperidine_Conc Base_Choice Consider Alternative Base Start->Base_Choice Reduce_Time Use minimum time for complete deprotection Deprotection_Time->Reduce_Time Lower_Conc Use 10-15% piperidine in DMF Piperidine_Conc->Lower_Conc Use_DBU Use DBU with a scavenger for sensitive sequences Base_Choice->Use_DBU End Minimized β-Elimination Reduce_Time->End Lower_Conc->End Use_DBU->End

Troubleshooting workflow for β-elimination.

Mitigation Strategies & Data:

Condition% β-EliminationRecommendation
Standard 20% Piperidine/DMFSequence-dependentMonitor closely
Reduced Deprotection TimeLowerRecommended
10-15% Piperidine/DMFLowerRecommended for sensitive sequences
DBU/Piperidine ScavengerCan be lower, but other side reactions possibleUse with caution

Experimental Protocols:

  • Protocol 2: Minimized β-Elimination during Fmoc Deprotection

    • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

    • Fmoc Deprotection:

      • Treat the resin with a solution of 10-20% piperidine in DMF for a short period (e.g., 2 x 5-7 minutes).

      • For highly sensitive sequences, consider using 2% DBU and 2% piperidine in DMF for 2 x 5 minutes.

    • Washing: After each deprotection step, thoroughly wash the resin with DMF (5-7 times) to remove all traces of the base.

    • Monitoring: Monitor the completeness of the Fmoc deprotection using a qualitative test such as the Kaiser test.

Issue 3: O-Acylation of Serine

Symptom: A byproduct with the same mass as the target peptide is observed, but with a different retention time on RP-HPLC.

Root Cause Analysis:

Desired peptide bond formation vs. O-acylation side reaction.

Troubleshooting Workflow:

Troubleshooting_O_Acylation Start O-Acylation Detected Protecting_Group Check Serine Protecting Group Start->Protecting_Group Coupling_Reagent Review Coupling Reagent Start->Coupling_Reagent Coupling_Time Evaluate Coupling Time Start->Coupling_Time Use_tBu Ensure use of Fmoc-Ser(tBu)-OH Protecting_Group->Use_tBu Use_DIC Use less reactive reagents (e.g., DIC/Oxyma) Coupling_Reagent->Use_DIC Optimize_Time Ensure complete coupling to N-terminus Coupling_Time->Optimize_Time End Minimized O-Acylation Use_tBu->End Use_DIC->End Optimize_Time->End

Troubleshooting workflow for O-acylation.

Mitigation Strategies & Data:

StrategyEffectiveness in Reducing O-AcylationRecommendation
Use of Fmoc-Ser(tBu)-OHHighStandard Practice
Use of DIC/Oxyma or DIC/HOBtHighRecommended, especially with unprotected Ser
Use of HBTU/HATULower (more reactive)Use with caution, ensure efficient N-acylation
Optimized Coupling TimesHighRecommended

Experimental Protocols:

  • Protocol 3: Prevention of O-Acylation during Coupling

    • Amino Acid Derivative: Use high-quality Fmoc-Ser(tBu)-OH.

    • Coupling Reagent Selection: For sensitive sequences or if O-acylation is a concern, use a carbodiimide-based coupling reagent like DIC (3 eq.) with an additive such as Oxyma (3 eq.) or HOBt (3 eq.).

    • Activation and Coupling:

      • Dissolve the Fmoc-Ser(tBu)-OH and additive in DMF.

      • Add DIC to the solution and immediately add the mixture to the deprotected resin.

      • Allow the coupling to proceed for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

Issue 4: N→O Acyl Shift

Symptom: A significant byproduct with the same mass as the target peptide is observed after TFA cleavage, often with a different HPLC retention time.

Root Cause Analysis:

Mechanism of N→O acyl shift and its reversal.

Troubleshooting Workflow:

Troubleshooting_NO_Acyl_Shift Start N→O Acyl Shift Product Detected Cleavage_Time Review TFA Cleavage Time Start->Cleavage_Time Reverse_Reaction Perform O→N Acyl Shift Start->Reverse_Reaction Minimize_Time Use minimum cleavage time required Cleavage_Time->Minimize_Time Base_Treatment Treat crude peptide with dilute base (pH 8.5-9.5) Reverse_Reaction->Base_Treatment End Desired Peptide Minimize_Time->End Base_Treatment->End

Troubleshooting workflow for N→O acyl shift.

Mitigation and Reversal Strategies & Data:

StrategyOutcomeRecommendation
Minimize TFA Cleavage TimeReduced formation of O-acyl intermediateRecommended
Post-cleavage Base TreatmentReverses the N→O acyl shiftStandard procedure if byproduct is observed

Experimental Protocols:

  • Protocol 4: Reversal of N→O Acyl Shift

    • Crude Peptide Preparation: After cleavage from the resin and precipitation, dissolve the crude peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile).

    • pH Adjustment: Adjust the pH of the solution to 8.5-9.5 using a dilute aqueous base such as ammonium hydroxide or a weak organic base like a 5% aqueous piperidine solution.

    • Reaction Monitoring: Stir the solution at room temperature and monitor the conversion of the O-acyl isomer back to the desired N-acyl peptide by RP-HPLC. The reaction is typically complete within a few hours.

    • Final Purification: Once the conversion is complete, acidify the solution with a small amount of acetic acid or formic acid and proceed with the purification of the target peptide by preparative HPLC.

References

H-Leu-ser-phe-OH solubility problems in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with the tetrapeptide H-Leu-Ser-Phe-OH. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide difficult to dissolve in standard biological buffers like PBS?

A1: The solubility of this compound in aqueous solutions is challenging due to its amino acid composition.[1][2] The peptide contains two bulky, non-polar hydrophobic residues (Leucine and Phenylalanine) and one polar, uncharged residue (Serine).[1] Peptides with 50% or more hydrophobic residues are generally poorly soluble in aqueous solutions.[3] The overall hydrophobic character of the peptide promotes aggregation and limits its interaction with water molecules.[1]

Q2: How can I predict the solubility of this compound before starting my experiment?

A2: You can predict the peptide's general solubility by calculating its net charge at a physiological pH (around 7.4).

  • Assign a value of +1 to basic residues (N-terminal NH2).

  • Assign a value of -1 to acidic residues (C-terminal COOH).

  • Leucine, Serine, and Phenylalanine are neutral.

For this compound, the calculation is: +1 (N-terminus) - 1 (C-terminus) = 0. A net charge of zero indicates the peptide is neutral and will likely have poor solubility in aqueous buffers, often requiring an organic solvent for initial dissolution.

Q3: What is the first solvent I should try for dissolving this compound?

A3: For a short peptide like this compound (< 5 residues), the first recommended step is to test its solubility in a small amount of sterile, distilled water. However, given its hydrophobic nature, it is very likely that an organic solvent will be necessary. It is crucial to always test solubility with a small portion of the peptide before dissolving the entire sample.

Q4: I've dissolved the peptide in an organic solvent, but it precipitates when I add my aqueous buffer. What should I do?

A4: This is a common issue when the peptide's solubility limit in the final aqueous solution is exceeded. To resolve this, add the organic stock solution very slowly (drop-by-drop) into the vigorously stirring aqueous buffer. This prevents localized high concentrations that lead to precipitation. If precipitation still occurs, you may need to lower the final concentration of the peptide solution.

Peptide Characteristics and Solubility Summary

The properties of the constituent amino acids are key to understanding the solubility challenges of this compound.

Amino AcidPositionKey PropertyImpact on Solubility
Leucine (Leu) N-terminusHydrophobic, non-polar side chainDecreases aqueous solubility
Serine (Ser) InternalPolar, uncharged hydroxyl groupSlightly improves aqueous solubility
Phenylalanine (Phe) InternalHydrophobic, aromatic side chainSignificantly decreases aqueous solubility
-OH C-terminusCarboxyl groupCan be ionized, but overall effect is minimal in this neutral peptide

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow this troubleshooting workflow.

G cluster_start Initial Steps cluster_solvents Solvent Selection cluster_process Dissolution & Dilution cluster_troubleshoot Advanced Troubleshooting start Start: Lyophilized This compound test_aliquot Use small aliquot for testing start->test_aliquot try_water Attempt to dissolve in sterile dH2O test_aliquot->try_water try_dmso Use minimal DMSO or DMF try_water->try_dmso Insoluble sonicate Vortex and/or sonicate (on ice) try_water->sonicate Soluble try_dmso->sonicate Soluble in Organic dilute Slowly add organic stock to stirring buffer sonicate->dilute check_precipitate Precipitate forms? dilute->check_precipitate success Success: Clear Solution check_precipitate->success No lower_conc Lower final peptide concentration check_precipitate->lower_conc Yes lower_conc->dilute change_buffer Adjust buffer pH (away from pI) lower_conc->change_buffer G start Lyophilized Peptide This compound add_dmso 1. Add minimal DMSO/DMF (e.g., 20 µL) start->add_dmso vortex 2. Vortex / Sonicate to create concentrated stock add_dmso->vortex add_buffer 3. Add stock dropwise to vigorously stirring buffer vortex->add_buffer final_solution Final Solution (Clear & Particle-Free) add_buffer->final_solution

References

Technical Support Center: Stability of H-Leu-Ser-Phe-OH in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the tripeptide H-Leu-Ser-Phe-OH in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound are hydrolysis, oxidation, and physical aggregation. The serine (Ser) residue is susceptible to hydrolysis, particularly in neutral to slightly acidic conditions, which can lead to cleavage of the peptide backbone. The phenylalanine (Phe) residue, with its aromatic ring, is prone to oxidation, especially when exposed to light and oxygen. The leucine (Leu) residue is hydrophobic and can contribute to the self-aggregation of the peptide, leading to precipitation and loss of activity.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Generally, acidic conditions (pH 3-5) can minimize deamidation and oxidation.[1] However, at a pH range of 5-6, the serine residue is particularly susceptible to hydrolysis through the nucleophilic attack of its hydroxyl group on the adjacent peptide bond.[1] Alkaline conditions (pH > 8) should be avoided as they can promote deamidation and other base-catalyzed degradation reactions.[2]

Q3: What are the optimal storage conditions for this compound in solution?

A3: For maximal stability in solution, it is recommended to store aliquots at -20°C or -80°C to minimize chemical degradation and prevent repeated freeze-thaw cycles.[3] The solution should ideally be buffered at a slightly acidic pH (e.g., 4-6) to reduce the risk of hydrolysis and deamidation.[1] It is also advisable to protect the solution from light to prevent photo-oxidation of the phenylalanine residue.

Q4: Can I do anything to prevent the peptide from aggregating and precipitating out of solution?

A4: Yes, several strategies can be employed to prevent aggregation. Using a suitable buffer system and controlling the pH is the first step. Additionally, the inclusion of excipients can significantly improve stability. For instance, non-ionic surfactants like Polysorbate 20 or 80 can reduce aggregation and surface adsorption. The use of cryoprotectants such as mannitol or trehalose during lyophilization and in the final formulation can also help prevent aggregation upon reconstitution.

Q5: What is lyophilization and how can it improve the stability of this compound?

A5: Lyophilization, or freeze-drying, is a process that removes water from the peptide solution at low temperature and pressure. This results in a dry powder that is significantly more stable than the peptide in solution because it minimizes degradation pathways that require water, such as hydrolysis. For long-term storage, lyophilized this compound stored at -20°C or below is the most stable form.

Troubleshooting Guides

Issue 1: Rapid loss of peptide concentration in solution.

Possible Cause: This is likely due to chemical degradation, primarily hydrolysis at the serine residue.

Solutions:

  • pH Adjustment: Ensure the solution pH is maintained in a slightly acidic range (pH 4-6) using a suitable buffer (e.g., acetate or citrate buffer).

  • Temperature Control: Store the solution at low temperatures (-20°C or -80°C) and avoid prolonged exposure to room temperature.

  • Use of Excipients: Consider adding stabilizing excipients. For example, cyclodextrins have been shown to protect peptides from enzymatic degradation.

Issue 2: Appearance of new peaks in HPLC analysis over time.

Possible Cause: The appearance of new peaks indicates the formation of degradation products. These could be a result of hydrolysis, oxidation, or other chemical modifications.

Solutions:

  • Characterize Degradants: Use HPLC-MS to identify the mass of the new peaks and deduce the type of degradation.

  • Prevent Oxidation: If oxidation of phenylalanine is suspected, add antioxidants such as ascorbic acid or methionine to the formulation. It is also crucial to minimize the exposure of the solution to oxygen by, for example, purging the vial with an inert gas like nitrogen or argon.

  • Protect from Light: Store the peptide solution in amber vials or otherwise protected from light to prevent photo-oxidation.

Issue 3: Cloudiness or precipitation in the peptide solution.

Possible Cause: This is a sign of peptide aggregation, likely driven by the hydrophobic leucine residue.

Solutions:

  • Adjust Peptide Concentration: Lowering the peptide concentration can reduce the likelihood of aggregation.

  • Incorporate Surfactants: Add non-ionic surfactants like Polysorbate 20 or 80 to the solution to prevent aggregation and adsorption to container surfaces.

  • Modify the Formulation: The addition of certain amino acids, such as arginine or glycine, can sometimes help to stabilize the peptide and reduce aggregation.

Quantitative Data Summary

Table 1: Effect of pH on the Half-Life of a Serine-Containing Peptide at 37°C

pHRepresentative Half-Life (t½) in hoursPrimary Degradation Pathway
3.0150Acid-catalyzed hydrolysis
5.0200Minimal degradation
7.080Serine-mediated hydrolysis
9.050Base-catalyzed degradation

Table 2: Impact of Excipients on the Aggregation of a Leucine-Containing Peptide

ExcipientConcentrationAggregation Onset (hours)
None-4
Polysorbate 800.02% (w/v)48
Sucrose5% (w/v)24
Arginine50 mM36

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to monitor the stability of this compound and separate it from its potential degradation products.

Materials:

  • This compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.

    • For the stability study, incubate the peptide solution under the desired conditions (e.g., different pH, temperature).

    • At each time point, withdraw an aliquot and dilute it to a final concentration of 0.1 mg/mL with Mobile Phase A.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B

      • 25-27 min: 65% to 95% B

      • 27-30 min: 95% B

      • 30-32 min: 95% to 5% B

      • 32-37 min: 5% B

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on its retention time from a reference standard.

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the initial time point (t=0).

Protocol 2: Accelerated Stability Study

This protocol describes an accelerated stability study to predict the long-term stability of a lyophilized this compound formulation.

Materials:

  • Lyophilized this compound in sealed vials.

  • Stability chambers capable of maintaining controlled temperature and relative humidity (RH).

  • HPLC system and reagents as described in Protocol 1.

Procedure:

  • Study Design:

    • Place vials of the lyophilized peptide in stability chambers at the following conditions:

      • 25°C / 60% RH (Long-term condition)

      • 40°C / 75% RH (Accelerated condition)

  • Time Points:

    • For the accelerated condition, pull samples at 0, 1, 2, 3, and 6 months.

    • For the long-term condition, pull samples at 0, 3, 6, 9, 12, 18, and 24 months.

  • Sample Analysis:

    • At each time point, remove a vial from the stability chamber.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in a defined volume of a suitable solvent (e.g., water or a specific buffer).

    • Analyze the reconstituted solution by the stability-indicating HPLC method (Protocol 1) to determine the percentage of the remaining intact peptide.

    • Perform visual inspection for any changes in appearance (color, cake structure).

  • Data Analysis:

    • Plot the percentage of remaining peptide versus time for each storage condition.

    • Use the data from the accelerated condition to model the degradation kinetics and predict the shelf-life at the long-term storage condition using the Arrhenius equation.

Visualizations

Peptide_Degradation_Pathways Peptide This compound in Solution Hydrolysis Hydrolysis (at Serine) Peptide->Hydrolysis  pH 5-7, Temp Oxidation Oxidation (at Phenylalanine) Peptide->Oxidation  O2, Light,  Metal Ions Aggregation Aggregation (driven by Leucine) Peptide->Aggregation  High Concentration,  Hydrophobic Interactions Degradation_Products Degradation Products (e.g., cleaved peptides, oxidized species) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Inactive_Aggregates Inactive Aggregates (Precipitate) Aggregation->Inactive_Aggregates

Caption: Major degradation pathways for this compound in solution.

Stability_Assessment_Workflow Start Start: Peptide Solution (this compound) Forced_Degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) Start->Forced_Degradation Develop_Method Develop Stability-Indicating HPLC-MS Method Forced_Degradation->Develop_Method Accelerated_Stability Accelerated Stability Study (e.g., 40°C/75% RH) Develop_Method->Accelerated_Stability Long_Term_Stability Long-Term Stability Study (e.g., 25°C/60% RH) Develop_Method->Long_Term_Stability Analyze_Data Analyze Data: Kinetics & Shelf-life Prediction Accelerated_Stability->Analyze_Data Long_Term_Stability->Analyze_Data Formulation_Optimization Formulation Optimization (pH, Excipients) Analyze_Data->Formulation_Optimization End End: Stable Formulation Analyze_Data->End Formulation_Optimization->Start Re-evaluate

Caption: Logical workflow for assessing and improving peptide stability.

References

Overcoming steric hindrance during the coupling of Phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers overcome challenges associated with the steric hindrance of Phenylalanine (Phe) during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Incomplete Phenylalanine Coupling

Issue: You observe incomplete coupling of Phenylalanine, identified by a positive Kaiser test (blue beads) or by mass spectrometry analysis of the crude product showing deletion sequences corresponding to the mass of Phe.[1][2]

Cause: The bulky benzyl side chain of Phenylalanine can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This issue can be exacerbated by peptide aggregation on the resin.[3][4]

Workflow for Troubleshooting Incomplete Phenylalanine Coupling

Below is a systematic workflow to diagnose and resolve incomplete Phe coupling.

G cluster_0 Troubleshooting Workflow start Incomplete Phe Coupling Detected (e.g., Positive Kaiser Test) q1 Is this a known 'difficult sequence' prone to aggregation? start->q1 sol1 Strategy 1: Double Couple q1->sol1 No agg_yes Address Aggregation q1->agg_yes Yes sol2 Strategy 2: Change Coupling Reagent sol1->sol2 If still incomplete sol1_detail Re-expose the resin to fresh, activated Fmoc-Phe-OH and coupling reagents. sol1->sol1_detail cap Final Step: Cap Unreacted Amines sol1->cap If further steps fail sol3 Strategy 3: Modify Reaction Conditions sol2->sol3 If still incomplete sol2_detail Switch to a more potent reagent (e.g., HBTU -> HATU or COMU). sol2->sol2_detail sol2->cap If further steps fail sol3_detail1 Increase coupling time (e.g., 60 min -> 90-120 min). sol3->sol3_detail1 sol3_detail2 Increase reaction temperature (e.g., RT -> 40-50°C). sol3->sol3_detail2 sol3_detail2->cap If further steps fail agg_sol1 Use chaotropic salts (e.g., LiCl) in DMF. agg_yes->agg_sol1 agg_sol2 Incorporate pseudoproline dipeptides prior to the difficult region. agg_yes->agg_sol2 agg_sol1->sol1 agg_sol2->sol1 cap_detail Use acetic anhydride to permanently block unreacted N-termini and prevent further deletion products. cap->cap_detail

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions associated with the serine residue during the synthesis of the tripeptide H-Leu-Ser-Phe-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the serine residue during solid-phase peptide synthesis (SPPS)?

A1: The hydroxyl group in the serine side chain makes it susceptible to several side reactions during Fmoc-based SPPS. The most prevalent issues include:

  • Racemization: The loss of stereochemical integrity at the α-carbon, leading to the incorporation of D-serine instead of the intended L-serine.[1][2][3] This occurs because the hydroxyl group's electron-withdrawing nature increases the acidity of the α-proton, making it easier to abstract during carboxyl group activation.[1]

  • O-Acylation: Unwanted acylation of the serine hydroxyl group by the activated incoming amino acid. This forms a depsipeptide, which has an ester bond instead of the correct amide bond.[2] While having the same mass, this side product will show a different retention time in reverse-phase HPLC.

  • β-Elimination (Dehydration): The base-catalyzed elimination of the hydroxyl group and the α-proton to form a dehydroalanine (Dha) residue. This is particularly common during the Fmoc-deprotection step with piperidine.

  • N→O Acyl Shift: An acid-catalyzed intramolecular rearrangement where the peptide bond preceding serine migrates to the side-chain hydroxyl group. This typically occurs during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA) and is reversible under neutral or basic conditions.

Q2: I suspect serine racemization in my peptide. How can I confirm this and what are the primary causes?

A2: Confirmation of serine racemization requires chiral amino acid analysis. This involves hydrolyzing the peptide and then separating the L- and D-serine enantiomers using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a chiral column.

Primary causes include:

  • Coupling Reagents: Highly reactive coupling reagents can increase racemization.

  • Base: The type and amount of base used can promote the abstraction of the alpha-proton, leading to racemization. Diisopropylethylamine (DIEA) is often more problematic than a weaker base like N-methylmorpholine (NMM).

  • Temperature: Higher temperatures, especially in microwave-assisted synthesis, can increase the rate of racemization.

  • Prolonged Activation: Allowing the amino acid to be in its activated state for too long before coupling increases the opportunity for racemization.

Q3: My mass spectrometry results show a mass loss of 18 Da (H₂O) from my target peptide. What is the likely cause?

A3: A mass loss of 18 Da is characteristic of β-elimination, or dehydration, of the serine residue to form dehydroalanine (Dha). This side reaction is primarily promoted by the basic conditions of the Fmoc-deprotection step using piperidine.

Q4: After cleavage, I see a significant side product with the same mass as my target peptide but a different HPLC retention time. What could it be?

A4: This is a classic indicator of either O-acylation or an N→O acyl shift .

  • O-acylation results in a depsipeptide isomer with an ester linkage, which is less polar than the corresponding amide bond.

  • An N→O acyl shift , occurring under acidic cleavage conditions, also forms an O-acyl intermediate (depsipeptide). This can often be reversed by treating the crude peptide at a neutral or slightly basic pH.

Troubleshooting Guides

Issue 1: High Percentage of D-Serine Diastereomer Detected
  • Problem: Chiral analysis confirms a high degree of serine racemization, compromising the stereochemical purity of this compound.

  • Troubleshooting Workflow:

    G start High D-Serine Detected coupling Review Coupling Step start->coupling base Review Base Choice start->base temp Review Temperature start->temp resin C-Terminal Serine? start->resin sol_coupling Use DIC/Oxyma Avoid long pre-activation coupling->sol_coupling Reagent/Time sol_base Switch DIEA to NMM Use minimal amount base->sol_base Type/Amount sol_temp Couple at 0°C or RT Reduce microwave temp temp->sol_temp Conditions sol_resin Use 2-CTC Resin for milder loading resin->sol_resin Anchoring

    Caption: Troubleshooting workflow for serine racemization.
  • Corrective Actions & Protocols:

    • Optimize Coupling Reagent: Switch from uronium/aminium-based reagents (HBTU, HATU) to carbodiimide-based reagents like Diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure or HOBt, which are known to suppress racemization.

    • Change Base: If using DIEA, substitute it with a weaker, less sterically hindered base like N-methylmorpholine (NMM).

    • Control Temperature: Perform the serine coupling step at room temperature or cooled to 0°C.

    • Minimize Pre-activation: Add the coupling reagents to the Fmoc-Ser(tBu)-OH solution immediately before adding it to the resin.

Issue 2: Product Peak Corresponding to Dehydrated Peptide (-18 Da)
  • Problem: Mass spectrometry shows a significant peak at M-18, indicating β-elimination of serine to dehydroalanine.

  • Corrective Actions & Protocols:

    • Protect the Side Chain: The most effective prevention is to use a protecting group on the serine side chain. The tert-butyl (tBu) group is standard for Fmoc-SPPS and is highly effective.

    • Modify Deprotection: If an unprotected serine must be used, reduce the piperidine concentration or the deprotection time to the minimum required for complete Fmoc removal.

    • Use Additives: Adding HOBt to the piperidine deprotection solution can help suppress β-elimination in sensitive sequences.

Issue 3: Post-Cleavage Isomer with Identical Mass
  • Problem: HPLC analysis of the crude product shows two major peaks with identical mass, suggesting the presence of an O-acyl isomer.

  • Troubleshooting Workflow:

    G start Isomer with Same Mass Detected test_reversibility Treat crude peptide with pH 7-8 buffer (e.g., NH4HCO3) start->test_reversibility o_acyl Cause: O-Acylation during Coupling test_reversibility->o_acyl Isomer peak stable? NO no_shift Cause: N->O Acyl Shift during Cleavage test_reversibility->no_shift Isomer peak decreases? YES sol_o_acyl Solution: 1. Use Ser(tBu) protection. 2. Use less reactive coupling reagents (DIC/HOBt). o_acyl->sol_o_acyl sol_no_shift Solution: Reversal is the primary fix. (Continue pH 7-8 treatment) no_shift->sol_no_shift

    Caption: Differentiating O-acylation from N->O acyl shift.
  • Corrective Actions & Protocols:

    • Prevent O-Acylation: The best strategy is preventative. Use Fmoc-Ser(tBu)-OH to protect the hydroxyl group during synthesis. If using unprotected serine, opt for less reactive coupling reagents.

    • Reverse N→O Acyl Shift: This side reaction is reversible. After TFA cleavage and precipitation/lyophilization, dissolve the crude peptide in an aqueous buffer at pH 7-8 (e.g., 0.1 M ammonium bicarbonate) and stir for 2-4 hours at room temperature. Monitor the conversion of the isomer back to the desired native peptide by HPLC.

Data Presentation

Table 1: Influence of Coupling Reagents on Serine Racemization

Coupling Reagent/AdditiveBaseApprox. % D-Serine FormationReference
DIC/Oxyma-< 1%
DIC/HOBt-~1%
HATUNMM~1.8%
HBTU/HOBtDIEA~2%
HATUDIEA> 5%
Note: Actual racemization levels can be sequence-dependent and vary with reaction conditions.

Experimental Protocols

Protocol 1: Minimized Racemization SPPS of H-Leu-Ser(tBu)-Phe-OH

This protocol uses Fmoc chemistry on a Rink Amide resin, optimized to reduce serine racemization.

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Phenylalanine Coupling:

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Add DIC (3 eq.) and briefly vortex.

    • Immediately add the activation mixture to the deprotected resin and agitate for 2 hours.

    • Wash resin with DMF (3x) and DCM (3x).

  • Serine Coupling (Low Racemization):

    • Perform Fmoc deprotection as in step 2.

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Add DIC (3 eq.) and briefly vortex.

    • Immediately add the activation mixture to the resin. Agitate for 2 hours at room temperature.

    • Confirm complete coupling with a Kaiser test. Wash resin as before.

  • Leucine Coupling: Repeat the deprotection and coupling cycle for Fmoc-Leu-OH as in step 3.

  • Final Deprotection: Perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Analysis of Serine Racemization by GC-MS

This protocol determines the D/L-serine ratio after peptide hydrolysis and derivatization.

  • Peptide Hydrolysis:

    • Place a known amount of lyophilized peptide (~1 mg) into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

  • Derivatization:

    • To the dried hydrolysate, add 200 µL of isopropanol and 100 µL of trifluoroacetic anhydride (TFAA).

    • Seal the vial and heat at 100°C for 1 hour.

    • Cool to room temperature and evaporate the excess reagents under nitrogen.

    • Re-dissolve the derivatized amino acids in a suitable solvent (e.g., ethyl acetate) for analysis.

  • GC-MS Analysis:

    • Inject the sample onto a chiral GC column (e.g., Chirasil-Val).

    • Use a suitable temperature gradient to separate the derivatized D- and L-serine enantiomers.

    • Integrate the peak areas for the D- and L-serine to calculate the percentage of racemization.

References

Technical Support Center: Enhancing Tripeptide Yields with Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tripeptides containing hydrophobic residues.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments, leading to improved tripeptide yields and purity.

Problem 1: Low Crude Peptide Yield After Synthesis

  • Symptom: After cleavage from the resin, the quantity of the desired tripeptide is significantly lower than expected.

  • Possible Cause: Incomplete coupling or deprotection reactions due to aggregation of the hydrophobic peptide on the solid support.[1][2]

  • Solution:

    • Optimize Synthesis Conditions: Switch from standard solvents like Dimethylformamide (DMF) to more effective solvating solvents like N-methylpyrrolidone (NMP) or a "Magic Mixture" (DCM/DMF/NMP 1:1:1).[3]

    • Incorporate Structure-Disrupting Elements: The use of pseudoproline dipeptides can introduce a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation.[3][4]

    • Elevated Temperatures: Employing microwave-assisted synthesis or conventional heating can help disrupt hydrogen bonding and improve reaction kinetics.

Problem 2: Presence of Deletion Sequences in Final Product

  • Symptom: Mass spectrometry analysis of the purified peptide reveals the presence of species missing one or more amino acid residues.

  • Possible Cause: Steric hindrance caused by on-resin aggregation, preventing the coupling of amino acids.

  • Solution:

    • Double Coupling: Repeat the coupling step with fresh reagents to ensure the reaction goes to completion.

    • More Potent Coupling Reagents: Switch to more powerful coupling reagents such as HBTU, HATU, or PyBOP.

    • Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling mixture can disrupt hydrogen bonds and improve the solvation of the peptide-resin complex.

Problem 3: Poor Solubility of the Crude Peptide After Cleavage

  • Symptom: The cleaved peptide precipitates from the cleavage cocktail or is difficult to dissolve for purification.

  • Possible Cause: The high hydrophobicity of the tripeptide leads to poor solubility in standard solvents.

  • Solution:

    • Solubility-Enhancing Cleavage Cocktail: Incorporate a small percentage of a "Magic Mixture" or another suitable organic solvent into the cleavage cocktail.

    • Solubilizing Tags: Synthesize the peptide with a temporary hydrophilic tag at the C-terminus, which can be cleaved off after purification.

    • Stepwise Dissolution: For purification, first, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, and then gradually add the aqueous buffer.

Problem 4: Low Recovery and Poor Peak Shape During RP-HPLC Purification

  • Symptom: During reverse-phase HPLC, the peptide peak is broad, shows significant tailing, or the recovered amount is much lower than what was injected.

  • Possible Cause: The hydrophobic peptide is irreversibly adsorbing to the stationary phase of the column.

  • Solution:

    • Change Stationary Phase: Switch from a C18 column to a less hydrophobic column, such as C8, C4, or a phenyl column.

    • Increase Organic Modifier: A higher concentration of acetonitrile or the addition of isopropanol to the mobile phase may be necessary to elute the peptide.

    • Elevated Column Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can improve peptide solubility and reduce interactions with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields when synthesizing hydrophobic tripeptides?

The main challenge in synthesizing peptides rich in hydrophobic residues is their propensity for on-resin aggregation. This aggregation is driven by strong intermolecular hydrogen bonding between peptide chains, leading to poor solvation. Consequently, both the deprotection of the N-terminal protecting group and the subsequent coupling of the next amino acid can be incomplete, resulting in a lower yield of the full-length peptide and an increase in deletion sequences.

Q2: How can I detect on-resin aggregation during my synthesis?

There are several indicators of on-resin aggregation. A visible sign is the failure of the peptide-resin to swell properly in the synthesis solvent; in some cases, the resin may even appear to shrink. In automated synthesizers with UV monitoring of Fmoc deprotection, aggregation can be identified by a flattening and broadening of the deprotection profile. Additionally, colorimetric tests like the Kaiser test may become unreliable and give false-negative results.

Q3: When should I consider using microwave-assisted peptide synthesis?

Microwave-assisted synthesis is particularly beneficial for sequences prone to aggregation. The microwave energy accelerates the coupling and deprotection steps and provides the necessary energy to disrupt intermolecular interactions that cause aggregation. However, for sensitive amino acids like Cysteine and Histidine, microwave heating can increase the risk of racemization, so a lower coupling temperature should be considered.

Q4: What is the role of a "scavenger" in a cleavage cocktail?

During the acidic cleavage of the peptide from the resin, reactive cationic species are generated from the protecting groups. These can re-attach to electron-rich amino acid residues like Tryptophan, Methionine, and Tyrosine. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations before they can cause unwanted modifications to your peptide.

Q5: Can I improve the yield without changing the amino acid sequence?

Yes, several strategies can improve yield without altering the primary sequence. These include optimizing the solid-phase synthesis conditions by using stronger solvating solvents, incorporating backbone modifications like Dmb-dipeptides that are later cleaved, using chaotropic agents to disrupt aggregation, and employing elevated temperatures during synthesis. Additionally, choosing a low-substitution resin can increase the distance between growing peptide chains, minimizing inter-chain aggregation.

Data Presentation

Table 1: Comparison of Solvents for Solid-Phase Peptide Synthesis of Hydrophobic Peptides

SolventPropertiesImpact on Hydrophobic Peptide Synthesis
DMF (Dimethylformamide) Standard polar aprotic solvent for SPPS.May be insufficient for solvating highly aggregated hydrophobic peptides.
NMP (N-Methyl-2-pyrrolidone) More polar and has better solvating properties than DMF.Often enhances coupling efficiency and crude purity for hydrophobic sequences.
"Magic Mixture" (DCM/DMF/NMP 1:1:1) A highly effective solvating mixture.Can significantly improve the synthesis of "difficult" sequences by preventing on-resin aggregation.
DMSO (Dimethyl sulfoxide) A strong hydrogen bond acceptor.Can disrupt β-sheet formation and improve solubility, often used as a co-solvent.

Table 2: Strategies to Improve Hydrophobic Peptide Synthesis and Their Impact on Yield and Purity

StrategyDescriptionReported Impact
Pseudoproline Dipeptides A reversible backbone modification that creates a "kink" in the peptide chain, disrupting secondary structure formation.Can result in up to a 10-fold increase in product yield for highly aggregated sequences.
Dmb-Dipeptides Backbone protection, particularly at glycine residues, which prevents aggregation.Enhances synthesis efficiency and purity, especially for sequences rich in Glycine.
Elevated Temperature (Microwave or Conventional) Performing coupling at higher temperatures (e.g., 50-75°C).Increases reaction rates and disrupts aggregation, leading to higher purity and yield.
Chaotropic Agents Salts like LiCl or KSCN added to the coupling mixture.Disrupt hydrogen bonding and improve the solvation of the peptide-resin complex.
Solubilizing C-terminal Tags Attaching a hydrophilic tag (e.g., poly-arginine) to the C-terminus of the peptide.Aids in the purification of hydrophobic peptides via HPLC.

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling for Aggregation-Prone Sequences

  • Programming: Program the microwave peptide synthesizer with the tripeptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Deprotection: Perform the Fmoc-deprotection step with microwave heating to a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.

  • Washing: Thoroughly wash the resin with NMP.

  • Coupling: Add the activated Fmoc-amino acid to the resin and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes. For sensitive residues like His or Cys, consider using a lower coupling temperature (e.g., 50°C) to minimize racemization.

  • Monitoring: Ensure the synthesizer's real-time temperature monitoring is active to maintain controlled and efficient heating.

  • Washing: Wash the resin with NMP to remove excess reagents.

Protocol 2: Use of Chaotropic Salts to Disrupt On-Resin Aggregation

  • Resin Preparation: Following the standard Fmoc deprotection and DMF washes, perform additional washes.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 minute). This step helps to break apart existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 minute) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Protocol 3: Standard Cleavage with a General-Purpose Cocktail (Reagent K)

  • Resin Preparation: If necessary, remove the final Fmoc protecting group. Wash the peptide-resin thoroughly with DCM and dry under vacuum.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K fresh: trifluoroacetic acid (82.5%), phenol (5%), water (5%), thioanisole (5%), and 1,2-ethanedithiol (2.5%).

  • Cleavage Reaction: Suspend the dry resin in Reagent K (10-40 mL per gram of resin).

  • Incubation: Stir the mixture at room temperature for 1 to 2.5 hours.

  • Peptide Precipitation: Filter the resin and wash it with fresh TFA. Combine the filtrates and add cold methyl-tert-butyl ether to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

Visualizations

Troubleshooting_Workflow problem problem symptom symptom cause cause solution solution A Low Crude Yield B Incomplete Coupling/Deprotection A->B likely cause C On-Resin Aggregation B->C due to D Optimize Solvents (e.g., NMP) C->D E Use Microwave Synthesis C->E F Incorporate Pseudoproline Dipeptides C->F

Caption: Troubleshooting workflow for low crude peptide yield.

Purification_Strategy problem problem decision decision action action start Low Recovery from RP-HPLC check_column Irreversible Binding? start->check_column change_column Switch to Less Hydrophobic Column (C8, C4) check_column->change_column Yes change_mobile_phase Increase Organic Modifier % check_column->change_mobile_phase Yes increase_temp Elevate Column Temperature check_column->increase_temp Yes

Caption: Decision tree for improving HPLC recovery of hydrophobic peptides.

Synthesis_Enhancement_Logic goal goal problem problem strategy strategy method method A Improve Tripeptide Yield B Combat On-Resin Aggregation A->B C Disrupt H-Bonding B->C D Improve Solvation B->D E Alter Backbone Structure B->E F Microwave/Heat C->F G Chaotropic Agents C->G H NMP/DMSO Solvents D->H I Pseudoproline Dipeptides E->I

Caption: Logical relationships for enhancing hydrophobic peptide synthesis.

References

Validation & Comparative

H-Leu-Ser-Phe-OH vs. Scrambled Sequence Peptide: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the tripeptide H-Leu-Ser-Phe-OH and its scrambled sequence counterpart (H-Ser-Phe-Leu-OH) in various biological assays. While specific experimental data for this compound is not extensively available in public literature, this document presents a hypothetical yet plausible comparison based on the known activities of similar bioactive peptides. The objective is to illustrate the standard methodologies and expected outcomes when evaluating a novel peptide against its scrambled, inactive control. The provided experimental protocols and data are intended to serve as a practical template for researchers designing their own studies.

Introduction

Short-chain peptides are of significant interest in biomedical research and drug development due to their potential to modulate physiological processes with high specificity and low toxicity. The tripeptide this compound (Leucyl-Seryl-Phenylalanine) is a molecule of interest for its potential therapeutic applications, which may include roles in cancer treatment and metabolic disorders through the modulation of biological pathways.[1]

A critical step in validating the biological activity of a specific peptide sequence is to compare its effects with a scrambled peptide. A scrambled peptide consists of the same amino acids but in a randomized order. This control is essential to demonstrate that the observed biological effect is a direct result of the specific amino acid sequence and not due to non-specific effects of the amino acid composition.

This guide outlines a series of hypothetical biological assays to compare the efficacy of this compound against its scrambled version, H-Ser-Phe-Leu-OH. The assays focus on potential anti-inflammatory and antioxidant activities, which are common functions of bioactive peptides.

Hypothetical Comparative Data

The following tables summarize hypothetical quantitative data from a series of in vitro assays. These values are for illustrative purposes to demonstrate the expected differences between an active peptide and its scrambled control.

Table 1: Anti-Inflammatory Activity

AssayParameter MeasuredThis compound (IC₅₀)Scrambled Peptide (H-Ser-Phe-Leu-OH) (IC₅₀)
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 MacrophagesInhibition of NO Synthesis25 µM> 200 µM
TNF-α Secretion in LPS-stimulated RAW 264.7 MacrophagesInhibition of TNF-α Release35 µM> 200 µM
IL-6 Secretion in LPS-stimulated RAW 264.7 MacrophagesInhibition of IL-6 Release42 µM> 200 µM

IC₅₀ (half-maximal inhibitory concentration) is the concentration of peptide required to inhibit the measured response by 50%. A lower IC₅₀ indicates higher potency.

Table 2: Antioxidant Activity

AssayParameter MeasuredThis compoundScrambled Peptide (H-Ser-Phe-Leu-OH)
DPPH Radical ScavengingScavenging Activity (%) at 1 mg/mL75%8%
ABTS Radical ScavengingScavenging Activity (%) at 1 mg/mL82%10%
Ferric Reducing Antioxidant Power (FRAP)Absorbance at 593 nm at 1 mg/mL0.650.08

Table 3: Cell Viability

AssayCell LineParameter MeasuredThis compound (EC₅₀)Scrambled Peptide (H-Ser-Phe-Leu-OH) (EC₅₀)
MTT AssayRAW 264.7 MacrophagesCell Viability> 500 µM> 500 µM

EC₅₀ (half-maximal effective concentration) for cytotoxicity would indicate the concentration at which 50% of cells are no longer viable. High EC₅₀ values indicate low cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Anti-Inflammatory Assays
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound or the scrambled peptide for 1 hour.

  • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control.

  • Follow steps 1-3 from the NO production assay.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cytokine inhibition relative to the LPS-treated control.

Antioxidant Assays
  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Mix various concentrations of the peptides with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100.

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Mix various concentrations of the peptides with the diluted ABTS•+ solution.

  • After 6 minutes, measure the absorbance at 734 nm.

  • The scavenging activity is calculated using the same formula as for the DPPH assay.

Cell Viability Assay
  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the scrambled peptide for 24 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][2]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a potential signaling pathway that could be modulated by this compound and the general workflow for its biological evaluation.

G Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Peptide This compound Peptide->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription LPS LPS LPS->TLR4 IkB_NFkB->NFkB Releases

Hypothesized NF-κB Signaling Pathway Inhibition

G Experimental Workflow for Peptide Comparison cluster_peptides Peptide Synthesis & Preparation cluster_assays In Vitro Biological Assays cluster_analysis Data Analysis & Comparison P1 Synthesize this compound A1 Anti-inflammatory Assays (NO, TNF-α, IL-6) P1->A1 A2 Antioxidant Assays (DPPH, ABTS) P1->A2 A3 Cytotoxicity Assay (MTT) P1->A3 P2 Synthesize Scrambled Peptide (H-Ser-Phe-Leu-OH) P2->A1 P2->A2 P2->A3 D1 Calculate IC₅₀ / % Inhibition A1->D1 A2->D1 A3->D1 D2 Statistical Analysis (e.g., ANOVA) D1->D2 D3 Compare Activity of This compound vs. Scrambled D2->D3

Workflow for Peptide Biological Evaluation

Discussion

The hypothetical data presented in this guide illustrates a clear distinction in the biological activities of this compound and its scrambled control. The active sequence demonstrates significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators (NO, TNF-α, and IL-6) at micromolar concentrations. In contrast, the scrambled peptide shows negligible activity in these assays. Similarly, this compound exhibits potent antioxidant properties, as evidenced by its ability to scavenge free radicals, while the scrambled sequence is largely inactive.

Crucially, neither peptide shows significant cytotoxicity at the concentrations tested, which is a desirable characteristic for potential therapeutic agents. The lack of activity from the scrambled peptide strongly suggests that the specific N-to-C terminal sequence of Leucine, Serine, and Phenylalanine is essential for the observed biological effects.

Conclusion

While the data presented herein is hypothetical, it provides a robust framework for the evaluation of this compound and other novel peptides. The use of a scrambled peptide as a negative control is indispensable for validating sequence-specific activity. The experimental protocols outlined offer standard, reproducible methods for assessing potential anti-inflammatory and antioxidant properties. Future in vitro and in vivo studies are necessary to confirm the biological activities of this compound and to elucidate its precise mechanism of action.

Disclaimer: The experimental data and associated discussions in this guide are hypothetical and for illustrative purposes only. No direct experimental results for this compound versus a scrambled peptide were found in a comprehensive search of publicly available scientific literature. Researchers should conduct their own experiments to validate any potential biological activity.

References

Comparative Analysis of the Biological Activity of H-Leu-Ser-Phe-OH and its Alanine-Scan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical biological activity of the tripeptide H-Leu-Ser-Phe-OH and its alanine-scan derivatives. Alanine scanning is a powerful technique used to determine the functional contribution of individual amino acid residues within a peptide.[1][2][3] By systematically replacing each amino acid with alanine, researchers can identify residues critical for the peptide's biological activity, stability, and receptor interactions.[1][3]

The parent peptide, this compound, is a tripeptide with potential applications in pharmaceutical development, including cancer treatment and metabolic disorders. While specific experimental data on the alanine scanning of this particular peptide is not publicly available, this guide presents a hypothetical comparative analysis based on established principles of peptide structure-activity relationships. The provided experimental protocols and data table structure are based on methodologies reported in peer-reviewed literature for similar bioactive peptides.

Hypothetical Comparative Biological Activities

The following table illustrates a hypothetical comparison of the biological activities of this compound and its alanine-scan derivatives. The data is presented as relative binding affinity, a common metric obtained from receptor binding assays.

Peptide DerivativeSequenceRelative Binding Affinity (%)Interpretation of Amino Acid Contribution
Parent Peptide This compound 100 Baseline activity
Leu -> AlaH-Ala-Ser-Phe-OH25The Leucine residue is likely crucial for receptor binding, possibly through hydrophobic interactions.
Ser -> AlaH-Leu-Ala-Phe-OH80The Serine residue appears to have a minor role in receptor binding. Its hydroxyl group may not be essential for the primary interaction.
Phe -> AlaH-Leu-Ser-Ala-OH5The Phenylalanine residue is critical for biological activity. Its aromatic side chain is likely a key component of the binding pharmacophore.

Experimental Protocols

To experimentally validate the biological activities of this compound and its alanine-scan derivatives, the following detailed protocols for peptide synthesis, purification, and a competitive receptor binding assay are provided.

Solid-Phase Peptide Synthesis (SPPS) and Purification
  • Peptide Synthesis: The parent peptide and its alanine-scan derivatives are synthesized using an automated peptide synthesizer employing standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry.

  • Resin and Amino Acids: A pre-loaded Wang or Rink amide resin is used as the solid support. Fmoc-protected amino acids are sequentially coupled using a carbodiimide activation method (e.g., HBTU/HOBt).

  • Cleavage and Deprotection: Following synthesis, the peptides are cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is used for elution.

  • Characterization: The purity and identity of the synthesized peptides are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).

Competitive Receptor Binding Assay

This protocol determines the relative binding affinity of the synthesized peptides to a target receptor by measuring their ability to compete with a radiolabeled ligand.

  • Receptor Preparation: A membrane preparation from cells expressing the target receptor is prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

  • Radioligand: A radiolabeled version of the parent peptide or a known high-affinity ligand for the target receptor is required (e.g., [³H]this compound).

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add a constant concentration of the radioligand to each well.

    • Add increasing concentrations of the unlabeled competitor peptides (parent peptide and alanine-scan derivatives) to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled potent ligand).

    • Initiate the binding reaction by adding the receptor membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity is then calculated based on the IC₅₀ values.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Alanine_Scanning_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Activity Assay Parent Parent Peptide (this compound) SPPS Solid-Phase Peptide Synthesis Parent->SPPS Ala_Leu Ala-Scan Derivative (H-Ala-Ser-Phe-OH) Ala_Leu->SPPS Ala_Ser Ala-Scan Derivative (H-Leu-Ala-Phe-OH) Ala_Ser->SPPS Ala_Phe Ala-Scan Derivative (H-Leu-Ser-Ala-OH) Ala_Phe->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Binding_Assay Competitive Receptor Binding Assay Characterization->Binding_Assay Data_Analysis Data Analysis (IC50 Determination) Binding_Assay->Data_Analysis Comparison Comparison of Relative Binding Affinity Data_Analysis->Comparison

Caption: Workflow for Alanine Scanning and Biological Activity Assessment.

Logical_Relationship cluster_peptide Peptide Structure cluster_interaction Molecular Interaction cluster_activity Biological Outcome Parent This compound Binding Peptide-Receptor Binding Parent->Binding Ala_Scan Alanine-Scan Derivatives Ala_Scan->Binding Receptor Target Receptor Bio_Activity Biological Activity Receptor->Bio_Activity Binding->Receptor SAR Structure-Activity Relationship (SAR) Bio_Activity->SAR

Caption: Logical Relationship of Peptide Structure to Biological Activity.

References

A Comparative Analysis of H-Leu-Ser-Phe-OH and RGD Peptides for Integrin Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the well-established integrin-targeting Arginine-Glycine-Aspartic acid (RGD) peptide and the tripeptide H-Leu-Ser-Phe-OH. This document is intended to assist researchers, scientists, and drug development professionals in understanding the principles of integrin targeting and the importance of specific recognition motifs. While RGD peptides are extensively validated as potent ligands for various integrins, this compound serves as a contrasting example of a peptide with no documented affinity for these receptors, highlighting the specificity of integrin-ligand interactions.

Introduction to Integrin Targeting

Integrins are a family of transmembrane heterodimeric receptors that play a crucial role in cell adhesion, signaling, migration, and survival.[1] They mediate the interaction between the cell and the extracellular matrix (ECM).[2] Certain integrins, such as αvβ3, are overexpressed on the surface of cancer cells and activated endothelial cells during angiogenesis, making them attractive targets for cancer therapy and diagnostic imaging.[3] The development of ligands that specifically bind to these integrins allows for the targeted delivery of drugs, imaging agents, and nanoparticles to tumor sites.[4]

The most widely studied and utilized motif for targeting a subset of integrins is the RGD tripeptide sequence.[5] This sequence is found in several ECM proteins, including fibronectin, vitronectin, and fibrinogen. In contrast, other peptide sequences that do not possess this specific motif, such as this compound, are generally not recognized by these integrins and are often used as negative controls in research to demonstrate the specificity of RGD-mediated interactions.

Quantitative Comparison of Peptide Performance

The following tables summarize quantitative data for various RGD peptide analogs, showcasing their binding affinity to different integrin subtypes and their efficacy in in vivo tumor targeting. Due to the lack of evidence for this compound binding to integrins, no comparable data is available for this peptide.

Table 1: Comparison of Binding Affinity of RGD Peptide Analogs

Peptide AnalogIntegrin SubtypeBinding Affinity (IC50, nM)Reference
c(RGDfV)αvβ33.2 ± 1.3
c(RGDfV)α5β1166 ± 28
Cilengitide (c(RGDfV))αvβ30.71 ± 0.06
Cilengitide (c(RGDfV))α5β114.4 ± 3.1
HYNIC-tetramerαvβ37 ± 2
HYNIC-dimerαvβ3112 ± 21
HYNIC-monomerαvβ3358 ± 8
Cy5.5-RGD monomerαvβ342.9 ± 1.2
Cy5.5-RGD dimerαvβ327.5 ± 1.2
Cy5.5-RGD tetramerαvβ312.1 ± 1.3
This compound Not Applicable No reported binding

IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a reference ligand to the integrin. Lower IC50 values indicate higher binding affinity. It is important to note that assay conditions can vary between studies, affecting absolute IC50 values.

Table 2: Comparison of In Vivo Tumor Uptake of Radiolabeled RGD Peptide Analogs

Radiolabeled PeptideTumor ModelUptake (%ID/g at 1h post-injection)Reference
99mTc-HYNIC-E-[c(RGDfK)]2NIH:OVCAR-36.0
111In-DOTA-E-[c(RGDfK)]2NIH:OVCAR-3~7.0 (at 2h p.i.)
18F-Galacto-RGDVariousSUVs from 1.4 to 4.0
18F-Alfatide IIVariousTumor/background ratio: 18.9 ± 14.1
111In-DOTA-EB-cRGDfKU-87 MG27.12 ± 2.70 (at 24h p.i.)
Radiolabeled this compound Not Applicable No reported tumor uptake

%ID/g: percentage of injected dose per gram of tissue. SUV: Standardized Uptake Value.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to perform comparative studies.

Cell Adhesion Assay

This assay measures the ability of cells to adhere to a substrate coated with an ECM protein (e.g., vitronectin or fibronectin) in the presence of a test peptide.

Protocol:

  • 96-well plates are coated with an ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.

  • The plates are washed with PBS and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

  • Cells (e.g., U87MG glioblastoma cells, which express αvβ3 integrin) are harvested and resuspended in serum-free media.

  • The cells are pre-incubated with various concentrations of the test peptide (e.g., RGD analogs or this compound) for 30 minutes at 37°C.

  • The cell-peptide suspension is added to the coated wells and incubated for 1-2 hours at 37°C.

  • Non-adherent cells are removed by gentle washing with PBS.

  • Adherent cells are fixed and stained (e.g., with crystal violet), and the absorbance is measured to quantify cell adhesion.

Competitive Binding Assay (ELISA-based)

This assay quantifies the ability of a test peptide to compete with a known ligand for binding to a purified integrin receptor.

Protocol:

  • 96-well plates are coated with a purified integrin (e.g., αvβ3) overnight at 4°C.

  • The plates are washed and blocked to prevent non-specific binding.

  • A fixed concentration of a labeled ligand (e.g., biotinylated vitronectin) is mixed with varying concentrations of the test peptide.

  • This mixture is added to the integrin-coated wells and incubated for 2-3 hours at room temperature.

  • The wells are washed to remove unbound ligand.

  • A secondary reagent that detects the labeled ligand (e.g., streptavidin-HRP for a biotinylated ligand) is added.

  • A substrate is added to generate a colorimetric signal, which is inversely proportional to the binding of the test peptide. The IC50 value is then calculated.

In Vivo Optical Imaging

This method is used to visualize the accumulation of fluorescently labeled peptides in tumors in a living animal model.

Protocol:

  • Tumor-bearing animals (e.g., nude mice with subcutaneous U87MG xenografts) are used.

  • A fluorescently labeled peptide (e.g., Cy5.5-RGD or a similarly labeled this compound) is administered intravenously.

  • At various time points post-injection, the animals are anesthetized and imaged using an in vivo imaging system that detects the fluorescence signal.

  • The fluorescence intensity in the tumor region is quantified and compared to that in other tissues to determine the tumor-to-background ratio.

Signaling Pathways

The binding of RGD peptides to integrins triggers intracellular signaling cascades that regulate cell behavior. In contrast, a non-binding peptide like this compound would not be expected to initiate these pathways.

RGD-Mediated Integrin Signaling

Upon binding of an RGD peptide to an integrin, the receptor undergoes a conformational change, leading to the recruitment of signaling and adaptor proteins to the cytoplasmic domain of the integrin. This clustering of integrins and associated proteins forms focal adhesions. A key event is the autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a docking site for other proteins, including the Src family kinases. The FAK/Src complex phosphorylates numerous downstream targets, activating pathways such as the Ras/MAPK and PI3K/Akt pathways, which in turn regulate cell proliferation, survival, and migration.

RGD_Signaling_Pathway RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->FAK Phosphorylates Migration Cell Migration Src->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MAPK MAPK Ras->MAPK Proliferation Cell Proliferation MAPK->Proliferation

RGD-Mediated Integrin Signaling Pathway
Role of a Non-Binding Peptide

A peptide like this compound, which lacks the specific recognition motif for integrins, would not be expected to bind to the receptor and therefore would not initiate the downstream signaling events. This makes it an ideal negative control in experiments to confirm that the observed biological effects are indeed mediated by integrin engagement.

Non_Binding_Peptide NonBindingPeptide This compound Integrin Integrin Receptor NonBindingPeptide->Integrin No Binding Signaling Downstream Signaling Integrin->Signaling No Activation

Conceptual Role of a Non-Binding Peptide

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative analysis of two peptides for integrin targeting.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (RGD and Control) In_Vitro_Assays In Vitro Assays Peptide_Synthesis->In_Vitro_Assays Binding_Assay Competitive Binding Assay (IC50 Determination) In_Vitro_Assays->Binding_Assay Adhesion_Assay Cell Adhesion Assay In_Vitro_Assays->Adhesion_Assay In_Vivo_Studies In Vivo Studies Binding_Assay->In_Vivo_Studies Adhesion_Assay->In_Vivo_Studies Biodistribution Biodistribution Studies (%ID/g) In_Vivo_Studies->Biodistribution Imaging Optical/PET Imaging In_Vivo_Studies->Imaging Data_Analysis Comparative Data Analysis Biodistribution->Data_Analysis Imaging->Data_Analysis

Workflow for Peptide Comparison

Conclusion

The comparative analysis clearly demonstrates that the RGD peptide is a highly specific and potent ligand for targeting certain integrins, with a wealth of experimental data supporting its use in research and drug development. In stark contrast, the tripeptide this compound has no documented affinity for integrins and does not induce the associated biological effects. This underscores the critical importance of the specific RGD amino acid sequence for integrin recognition and highlights the utility of non-binding peptides as essential negative controls to validate the specificity of targeted therapies and diagnostics. Researchers and drug developers should focus on RGD and its optimized analogs for applications requiring integrin targeting, while utilizing peptides like this compound to ensure the robustness and specificity of their findings.

References

A Comparative Guide to the In Vitro Efficacy of H-Leu-Ser-Phe-OH and Its D-Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Leu-Ser-Phe-OH, composed of L-amino acids, represents a potential candidate for various therapeutic applications. However, like many peptides, its efficacy can be limited by its susceptibility to enzymatic degradation. The substitution of one or more L-amino acids with their D-enantiomers is a well-established strategy to enhance peptide stability and modulate biological activity.[1][2][3][4] This guide provides a comparative overview of the expected in vitro efficacy of this compound versus its D-amino acid analogs, supported by general principles from the literature and detailed experimental protocols to facilitate direct comparison.

Comparative Efficacy and Stability: An Illustrative Overview

To illustrate the potential differences between this compound and its D-amino acid analogs, the following tables summarize hypothetical comparative data. These tables are based on the general findings that D-amino acid substitution enhances enzymatic stability and can modulate biological activity.

Table 1: Hypothetical In Vitro Antimicrobial Activity

Peptide AnalogSequenceMinimal Inhibitory Concentration (MIC) (µg/mL)
L-form (Native)H-L-Leu-L-Ser-L-Phe-OH64
D-form (Full)H-D-Leu-D-Ser-D-Phe-OH32
D-form (Partial)H-L-Leu-D-Ser-L-Phe-OH48

Table 2: Hypothetical In Vitro Cytotoxicity

Peptide AnalogSequenceIC50 on HeLa Cells (µM)
L-form (Native)H-L-Leu-L-Ser-L-Phe-OH> 100
D-form (Full)H-D-Leu-D-Ser-D-Phe-OH85
D-form (Partial)H-L-Leu-D-Ser-L-Phe-OH95

Table 3: Hypothetical Enzymatic Stability in Human Serum

Peptide AnalogSequenceHalf-life (t½) in 80% Human Serum
L-form (Native)H-L-Leu-L-Ser-L-Phe-OH< 30 minutes
D-form (Full)H-D-Leu-D-Ser-D-Phe-OH> 24 hours
D-form (Partial)H-L-Leu-D-Ser-L-Phe-OH~ 8 hours

Experimental Protocols

To enable researchers to generate their own comparative data, detailed protocols for key in vitro assays are provided below.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimal Inhibitory Concentration (MIC) of the peptides against a target bacterial strain.

Materials:

  • Test peptides (this compound and D-amino acid analogs)

  • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each peptide in sterile water or a suitable solvent.

  • In a 96-well plate, perform a serial two-fold dilution of each peptide in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial suspension to each well containing the peptide dilutions.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the impact of the peptides on the metabolic activity of mammalian cells, providing an indication of cytotoxicity.

Materials:

  • Test peptides

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test peptides in cell culture medium.

  • Remove the old medium from the cells and add the peptide dilutions.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

In Vitro Enzymatic Stability Assay

This assay measures the degradation of the peptides in the presence of proteases, such as those found in human serum.

Materials:

  • Test peptides

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of each peptide.

  • Dilute the peptide in PBS to a final concentration.

  • Incubate the peptide with 80% human serum at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

  • Stop the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA to precipitate the serum proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.

  • The half-life (t½) is calculated by plotting the percentage of intact peptide versus time.

Visualizing a Potential Signaling Pathway and Experimental Workflow

While the precise signaling pathway for this compound is not well-defined, peptides containing these amino acids have been implicated in modulating inflammatory and oxidative stress responses. The following diagram illustrates a hypothetical signaling pathway that could be influenced by such a tripeptide.

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Activates Peptide Peptide Peptide->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) Adaptor_Protein->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (e.g., Cytokines) Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for this compound.

The following diagram illustrates a general workflow for the in vitro comparison of the L- and D-amino acid containing peptides.

experimental_workflow cluster_peptides Peptide Analogs cluster_assays In Vitro Assays L_Peptide H-L-Leu-L-Ser-L-Phe-OH Antimicrobial Antimicrobial Assay L_Peptide->Antimicrobial Cytotoxicity Cytotoxicity Assay L_Peptide->Cytotoxicity Stability Enzymatic Stability Assay L_Peptide->Stability D_Peptide D-Amino Acid Analogs D_Peptide->Antimicrobial D_Peptide->Cytotoxicity D_Peptide->Stability Data_Analysis Data Analysis & Comparison Antimicrobial->Data_Analysis Cytotoxicity->Data_Analysis Stability->Data_Analysis

Caption: Experimental workflow for comparing peptide analogs.

References

Head-to-Head Comparison of H-Leu-Ser-Phe-OH with Known Anticancer Peptides: A Research Template

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available experimental data demonstrating the specific anticancer activity of the tripeptide H-Leu-Ser-Phe-OH (Leucyl-Seryl-Phenylalanine) is not available. Therefore, a direct head-to-head comparison with known anticancer peptides based on experimental evidence cannot be provided at this time. This guide serves as a template for researchers to structure their findings and compare their own experimental data for this compound against established anticancer peptides.

The following sections provide a framework for a comprehensive comparison, including examples of well-characterized anticancer peptides, standardized experimental protocols, and data presentation formats as per the user's request.

Introduction to Anticancer Peptides (ACPs)

Anticancer peptides (ACPs) are a promising class of therapeutic agents that exhibit selective cytotoxicity against cancer cells while often having minimal effects on normal cells. They are typically short, cationic, and amphipathic molecules. Their mechanisms of action are diverse and can include membrane disruption, induction of apoptosis, and modulation of the tumor microenvironment. To evaluate the potential of a novel peptide like this compound, it is crucial to benchmark its performance against well-established ACPs.

This guide outlines a comparative framework using the following well-known anticancer peptides as examples:

  • Melittin: The principal component of bee venom, melittin is a potent cytolytic peptide that disrupts cell membranes and induces apoptosis.[1][2][3][4][5]

  • LL-37: A human cathelicidin peptide, LL-37 exhibits a broad range of activities, including antimicrobial and anticancer effects, often by inducing apoptosis in a caspase-independent manner.

  • Magainin II: Isolated from the skin of the African clawed frog, Magainin II is known to form pores in cell membranes, leading to cell lysis.

  • Cecropin A: Originally found in the Cecropia moth, this peptide can selectively lyse cancer cell membranes.

  • Tachyplesin I: A cyclic antimicrobial peptide from the horseshoe crab, it can induce apoptosis in cancer cells.

Quantitative Data Presentation: In Vitro Cytotoxicity

A fundamental aspect of comparing anticancer peptides is their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This data should be presented in a clear, tabular format. Below is a template table populated with example IC50 values for the aforementioned known ACPs. Researchers can insert their experimental data for this compound for a direct comparison.

PeptideMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)U-87 MG (Glioblastoma) IC50 (µM)Normal Fibroblasts (e.g., HFF-1) IC50 (µM)
This compound Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Melittin~2.5~3.0~4.0~5.0>100
LL-37~15~20~25~30>150
Magainin II~50~75~60~80>200
Cecropin A~10~12~15~20>100
Tachyplesin I~5~8~10~12>80

Note: The IC50 values presented for the known peptides are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for valid comparisons. Below are standard methodologies for key assays used in the evaluation of anticancer peptides.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HeLa, U-87 MG) and a normal human cell line (e.g., HFF-1) are to be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Conditions: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the peptides (this compound and controls) in a serum-free medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the peptides at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Visualization of Pathways and Workflows

Signaling Pathway: Induction of Apoptosis

Many anticancer peptides exert their function by inducing apoptosis. A common pathway involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.

G cluster_membrane Cancer Cell Membrane cluster_cytoplasm Cytoplasm ACP Anticancer Peptide (e.g., this compound) Membrane Membrane Disruption/ Pore Formation ACP->Membrane Mito Mitochondrion Membrane->Mito Stress Signal CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A generalized signaling pathway for apoptosis induction by anticancer peptides.
Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a novel peptide.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (Cancer & Normal lines) Seeding Cell Seeding (96-well plate) CellCulture->Seeding PeptidePrep Peptide Synthesis & Dilution Treatment Peptide Treatment (24-72h) PeptidePrep->Treatment Seeding->Treatment MTT MTT Assay Treatment->MTT Absorbance Absorbance Measurement MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

References

A Comparative Guide to Validating the Binding Affinity of H-Leu-Ser-Phe-OH to its Target Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biophysical techniques for validating the binding affinity of the tripeptide H-Leu-Ser-Phe-OH to its target protein. As the specific target for this compound is not universally defined, this guide will use the Epidermal Growth Factor Receptor (EGFR), a well-studied receptor tyrosine kinase, as a representative target to illustrate the application of these methods. The principles and protocols described herein are broadly applicable to other peptide-protein interactions.

Introduction to this compound and its Potential Significance

The tripeptide this compound is a small peptide molecule with potential applications in biochemical research and pharmaceutical development.[1] Its simple structure allows for its use as a building block in peptide synthesis and as a tool in studying protein-peptide interactions.[1] Understanding the binding affinity of such peptides to their target proteins is a critical step in drug discovery and development, as it dictates the potency and specificity of the therapeutic agent. This guide focuses on three widely used, label-free techniques for quantifying these interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

Quantitative Comparison of Binding Affinity Techniques

The choice of technique for validating binding affinity depends on several factors, including the properties of the interacting molecules, the desired information (kinetics vs. thermodynamics), and available instrumentation. The following table summarizes the key performance indicators of SPR, ITC, and MST.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Measures changes in refractive index upon binding to an immobilized ligand.[2]Measures heat changes upon binding of molecules in solution.[3][4]Measures the movement of molecules in a temperature gradient, which changes upon binding.
Binding Affinity Range (KD) 1 nM to 100 µM1 nM to 100 µM1 nM to 10 mM
Sample Consumption Low (µg of protein)High (mg of protein)Very Low (ng to µg of protein)
Throughput Medium to HighLowHigh
Information Provided Kinetics (kon, koff), Affinity (KD)Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Affinity (KD)
Immobilization Required Yes (one binding partner)NoNo (for one binding partner)
Labeling Required NoNoYes (one binding partner is fluorescently labeled or has intrinsic fluorescence)

Experimental Workflow Overview

The general workflow for validating the binding affinity of this compound to a target protein like EGFR involves several key stages, from sample preparation to data analysis. The specific steps within each technique vary, as illustrated in the diagram below.

G cluster_0 General Workflow cluster_1 SPR cluster_2 ITC cluster_3 MST Sample Preparation Sample Preparation Experiment Setup Experiment Setup Sample Preparation->Experiment Setup Immobilize EGFR Immobilize EGFR Load EGFR into cell Load EGFR into cell Label EGFR Label EGFR Data Acquisition Data Acquisition Experiment Setup->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Inject this compound Inject this compound Immobilize EGFR->Inject this compound Measure Response Measure Response Inject this compound->Measure Response Calculate k_on, k_off, K_D Calculate k_on, k_off, K_D Measure Response->Calculate k_on, k_off, K_D Titrate this compound Titrate this compound Load EGFR into cell->Titrate this compound Measure Heat Change Measure Heat Change Titrate this compound->Measure Heat Change Determine K_D, ΔH, ΔS, n Determine K_D, ΔH, ΔS, n Measure Heat Change->Determine K_D, ΔH, ΔS, n Mix with this compound Mix with this compound Label EGFR->Mix with this compound Measure Thermophoresis Measure Thermophoresis Mix with this compound->Measure Thermophoresis Determine K_D Determine K_D Measure Thermophoresis->Determine K_D

A high-level overview of the experimental workflows for SPR, ITC, and MST.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following sections provide detailed protocols for each technique.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time monitoring of biomolecular interactions. It provides kinetic information (association and dissociation rates) in addition to the binding affinity.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein (EGFR) to the activated surface via amine coupling. Typically, the protein is diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference channel should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should ideally span from 10-fold below to 10-fold above the expected KD.

    • Inject the peptide solutions over the immobilized EGFR and reference surfaces at a constant flow rate.

    • Monitor the binding response in real-time.

    • After each injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., low pH glycine or high salt buffer) to prepare for the next injection.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

G Start Start Prepare Sensor Chip Prepare Sensor Chip Start->Prepare Sensor Chip End End Activate Surface (NHS/EDC) Activate Surface (NHS/EDC) Prepare Sensor Chip->Activate Surface (NHS/EDC) Immobilize EGFR Immobilize EGFR Activate Surface (NHS/EDC)->Immobilize EGFR Deactivate Surface (Ethanolamine) Deactivate Surface (Ethanolamine) Immobilize EGFR->Deactivate Surface (Ethanolamine) Prepare this compound Dilutions Prepare this compound Dilutions Deactivate Surface (Ethanolamine)->Prepare this compound Dilutions Inject Peptide over Surface Inject Peptide over Surface Prepare this compound Dilutions->Inject Peptide over Surface Monitor Binding Response Monitor Binding Response Inject Peptide over Surface->Monitor Binding Response Regenerate Surface Regenerate Surface Monitor Binding Response->Regenerate Surface Analyze Sensorgram Data Analyze Sensorgram Data Regenerate Surface->Analyze Sensorgram Data Analyze Sensorgram Data->End G Start Start Prepare and Dialyze Samples Prepare and Dialyze Samples Start->Prepare and Dialyze Samples End End Degas Samples Degas Samples Prepare and Dialyze Samples->Degas Samples Load EGFR into Sample Cell Load EGFR into Sample Cell Degas Samples->Load EGFR into Sample Cell Load Peptide into Syringe Load Peptide into Syringe Load EGFR into Sample Cell->Load Peptide into Syringe Set Experimental Parameters Set Experimental Parameters Load Peptide into Syringe->Set Experimental Parameters Perform Titration Perform Titration Set Experimental Parameters->Perform Titration Measure Heat Changes Measure Heat Changes Perform Titration->Measure Heat Changes Integrate Peaks and Plot Data Integrate Peaks and Plot Data Measure Heat Changes->Integrate Peaks and Plot Data Fit Binding Isotherm Fit Binding Isotherm Integrate Peaks and Plot Data->Fit Binding Isotherm Fit Binding Isotherm->End G Start Start Label EGFR with Fluorescent Dye Label EGFR with Fluorescent Dye Start->Label EGFR with Fluorescent Dye End End Purify Labeled EGFR Purify Labeled EGFR Label EGFR with Fluorescent Dye->Purify Labeled EGFR Prepare this compound Dilutions Prepare this compound Dilutions Purify Labeled EGFR->Prepare this compound Dilutions Mix Labeled EGFR and Peptide Mix Labeled EGFR and Peptide Prepare this compound Dilutions->Mix Labeled EGFR and Peptide Load Samples into Capillaries Load Samples into Capillaries Mix Labeled EGFR and Peptide->Load Samples into Capillaries Perform MST Measurement Perform MST Measurement Load Samples into Capillaries->Perform MST Measurement Analyze Thermophoresis Data Analyze Thermophoresis Data Perform MST Measurement->Analyze Thermophoresis Data Fit Binding Curve Fit Binding Curve Analyze Thermophoresis Data->Fit Binding Curve Fit Binding Curve->End

References

Cross-Validation of H-Leu-Ser-Phe-OH Bioactivity: A Comparative Guide to In Vitro Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of different in vitro assay formats for the cross-validation of the bioactivity of the tetrapeptide H-Leu-Ser-Phe-OH. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents hypothetical comparative data to illustrate the validation process for a hypothesized anti-inflammatory and anti-cancer activity.

The constituent amino acids of this compound—leucine, serine, and phenylalanine—are known components of peptides with diverse biological activities.[1][2][3] Phenylalanine-containing peptides, for instance, have been investigated for their potential anti-cancer properties.[4][5] Similarly, peptides incorporating leucine and phenylalanine have been associated with anti-inflammatory effects. This guide therefore explores a hypothetical scenario where this compound is tested for both cytotoxic effects on cancer cells and its ability to modulate inflammatory responses.

Hypothesized Bioactivities and Cross-Validation Strategy

To robustly assess the potential therapeutic properties of this compound, a dual-pronged investigative approach is proposed:

  • Anti-Cancer Activity: Evaluation of the peptide's ability to inhibit cancer cell proliferation.

  • Anti-Inflammatory Activity: Assessment of its capacity to reduce the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Cross-validation will be achieved by employing multiple, distinct assay formats for each hypothesized bioactivity. This approach ensures that the observed effects are not an artifact of a single experimental method and provides a more comprehensive understanding of the peptide's biological function.

Data Presentation: Comparative Analysis of Bioactivity

The following tables summarize hypothetical quantitative data for this compound in comparison to a known active comparator for each assay type.

Table 1: Anti-Cancer Activity - Cell Viability (MTT Assay)

CompoundConcentration (µM)Cell Line% Cell Viability (Mean ± SD)IC50 (µM)
This compound 10A549 (Lung Cancer)85.2 ± 4.145.7
50A54952.1 ± 3.5
100A54928.7 ± 2.9
Doxorubicin 0.1A54975.4 ± 5.20.4
0.5A54948.9 ± 3.8
1A54921.3 ± 2.5

Table 2: Anti-Inflammatory Activity - TNF-α Secretion (ELISA)

TreatmentConcentration (µM)Cell LineStimulantTNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition
Control -RAW 264.7LPS (1 µg/mL)1245 ± 89-
This compound 10RAW 264.7LPS (1 µg/mL)987 ± 7620.7
50RAW 264.7LPS (1 µg/mL)623 ± 5450.0
100RAW 264.7LPS (1 µg/mL)311 ± 4175.0
Dexamethasone 1RAW 264.7LPS (1 µg/mL)250 ± 3579.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate A549 lung cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 µL of the compound dilutions. Incubate for another 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this period, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

ELISA for TNF-α Quantification

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 24-well plate. Pre-treat the cells with varying concentrations of this compound or a positive control (e.g., Dexamethasone) for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Centrifuge the culture plates and collect the supernatant.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

    • Sample Incubation: Add the collected cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

    • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A blue color will develop.

    • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid), which will turn the color to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the TNF-α standards and determine the concentration of TNF-α in the samples.

Western Blot for NF-κB Signaling Pathway Analysis

Western blotting is employed to detect specific proteins in a sample and can be used to investigate the molecular mechanism of action, such as the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

Protocol:

  • Cell Lysis: Treat RAW 264.7 cells as described in the ELISA protocol. After treatment, wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Visualizations: Workflows and Signaling Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

G General Experimental Workflow for Bioactivity Assessment cluster_0 Anti-Cancer Activity cluster_1 Anti-Inflammatory Activity A549_culture Culture A549 Cells peptide_treatment_cancer Treat with this compound A549_culture->peptide_treatment_cancer mtt_assay MTT Assay peptide_treatment_cancer->mtt_assay data_analysis_cancer Analyze Cell Viability mtt_assay->data_analysis_cancer RAW_culture Culture RAW 264.7 Cells peptide_LPS_treatment Treat with Peptide + LPS RAW_culture->peptide_LPS_treatment supernatant_collection Collect Supernatant peptide_LPS_treatment->supernatant_collection cell_lysis Cell Lysis peptide_LPS_treatment->cell_lysis elisa ELISA for TNF-α supernatant_collection->elisa data_analysis_inflammation Analyze Cytokine Levels elisa->data_analysis_inflammation western_blot Western Blot for p-IκBα cell_lysis->western_blot data_analysis_wb Analyze Protein Expression western_blot->data_analysis_wb

Caption: General experimental workflow for cross-validating bioactivity.

NFkB_Pathway Hypothesized Inhibition of NF-κB Signaling by this compound cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to pIkB->NFkB releases TNFa_gene TNF-α Gene Transcription Nucleus->TNFa_gene induces Peptide This compound Peptide->IKK inhibits?

Caption: Hypothesized mechanism of NF-κB inhibition.

Conclusion

This guide demonstrates a structured approach to the cross-validation of the bioactivity of the tetrapeptide this compound. By utilizing multiple assay formats—such as the MTT assay for cytotoxicity and ELISA for anti-inflammatory effects, further supported by mechanistic studies like Western blotting—researchers can build a robust evidence base for a compound's biological activity. The provided protocols and hypothetical data serve as a template for the design and interpretation of such validation studies in the field of peptide-based drug discovery.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Bioactivity of H-Leu-Ser-Phe-OH and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of peptides is paramount. This guide provides a comparative overview of the potential bioactivity of the tripeptide H-Leu-Ser-Phe-OH and explores how its modified derivatives could offer enhanced therapeutic properties. Although direct comparative studies on this compound and its analogs are not extensively documented in current literature, this guide synthesizes information from related peptide research to provide a foundational understanding and a framework for future investigation.

The tripeptide this compound, composed of Leucine, Serine, and Phenylalanine, represents a promising scaffold for developing novel therapeutic agents. The constituent amino acids are known to play roles in various biological processes. Leucine and Phenylalanine, with their hydrophobic side chains, are often found in antimicrobial and cell-penetrating peptides. The hydroxyl group of Serine can participate in hydrogen bonding, a critical interaction for binding to biological targets.

Hypothetical Bioactivity Comparison

To illustrate how modifications can influence bioactivity, the following table presents hypothetical data for this compound and several of its derivatives. This data is for exemplary purposes to guide future experimental design.

Table 1: Illustrative Bioactivity Data for this compound and Its Modified Derivatives

Peptide IDModificationTarget/AssayBioactivity Metric (IC50/EC50 in µM)
LSF-Parent None (this compound)Antimicrobial (E. coli)>100
LSF-N-Ac N-terminal AcetylationAntimicrobial (E. coli)75
LSF-C-Am C-terminal AmidationAntimicrobial (E. coli)45
LSF-Phe(4-Cl) 4-Chloro-Phenylalanine substitutionAntimicrobial (E. coli)20
LSF-D-Leu D-Leucine substitutionProteolytic Stability (t1/2 in plasma)120 min
LSF-Parent None (this compound)Proteolytic Stability (t1/2 in plasma)15 min

The Rationale for Modification: Enhancing Bioactivity and Stability

Peptide modifications are a key strategy to improve their therapeutic profile. Common modifications and their expected impact on this compound include:

  • N-terminal Acetylation (LSF-N-Ac): This modification removes the positive charge at the N-terminus, which can reduce non-specific binding and potentially enhance cell permeability. It also provides resistance against degradation by aminopeptidases.

  • C-terminal Amidation (LSF-C-Am): By replacing the C-terminal carboxyl group with an amide, the negative charge is neutralized. This can lead to stronger interactions with biological targets and increased resistance to carboxypeptidases.

  • Side-Chain Modification (LSF-Phe(4-Cl)): Introducing a chloro- group to the phenyl ring of Phenylalanine can alter the electronic properties and hydrophobicity of the side chain, potentially leading to enhanced binding affinity with a target receptor or enzyme.

  • Stereochemical Modification (LSF-D-Leu): Replacing the natural L-Leucine with its D-isomer can render the peptide resistant to degradation by proteases, thereby increasing its in vivo half-life.

Experimental Methodologies

The following are standard protocols for the synthesis and evaluation of the bioactivity of these peptides.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for the chemical synthesis of peptides.

spss_workflow start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash Wash coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Yes cleavage Cleavage from Resin repeat->cleavage No purification Purification (HPLC) cleavage->purification characterization Characterization (MS) purification->characterization end Pure Peptide characterization->end

Caption: A typical workflow for Solid-Phase Peptide Synthesis.

Protocol:

  • Resin Loading: The C-terminal amino acid (Phenylalanine) is attached to a solid support (resin).

  • Deprotection: The N-terminal protecting group (Fmoc) is removed.

  • Coupling: The next amino acid in the sequence (Serine) is activated and coupled to the deprotected N-terminus.

  • Washing: Excess reagents are washed away.

  • Iteration: Steps 2-4 are repeated for each subsequent amino acid (Leucine).

  • Cleavage: The completed peptide is cleaved from the resin.

  • Purification and Analysis: The peptide is purified by High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide.

mic_workflow start Prepare Peptide Stock serial_dilution Two-fold Serial Dilutions start->serial_dilution add_bacteria Add Bacterial Suspension serial_dilution->add_bacteria incubate Incubate at 37°C add_bacteria->incubate read_results Read Absorbance (OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end MIC Value determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation: A bacterial suspension is prepared and standardized.

  • Dilution: The peptide is serially diluted in a 96-well plate.

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: The plate is incubated for 18-24 hours.

  • Analysis: The MIC is determined as the lowest peptide concentration that inhibits visible bacterial growth.

Potential Signaling Pathway Involvement

Bioactive peptides often exert their effects by interacting with specific cellular signaling pathways. While the exact pathway for this compound is yet to be elucidated, a plausible mechanism could involve the modulation of a G-protein coupled receptor (GPCR) pathway, which is a common target for peptide ligands.

signaling_pathway Peptide This compound Derivative GPCR GPCR Peptide->GPCR G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response (e.g., Anti-inflammatory effect) Downstream_Signaling->Cellular_Response

Caption: A potential GPCR signaling pathway modulated by a bioactive peptide.

A Comparative Guide to the Metabolic Stability of H-Leu-Ser-Phe-OH and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their rapid degradation in biological systems.[1][2] Enhancing metabolic stability is a critical step in the development of peptide-based drugs. This guide provides a comparative analysis of the metabolic stability of the tripeptide H-Leu-Ser-Phe-OH and several of its analogs, incorporating common structural modifications designed to reduce susceptibility to enzymatic degradation. The data presented herein is based on established principles of peptide chemistry and metabolism.

Comparative Metabolic Stability Data

The following table summarizes the metabolic stability of this compound and its analogs in human plasma and human liver microsomes. The stability is represented by the half-life (t½) in minutes. A longer half-life indicates greater metabolic stability.

Compound Structure Modification Human Plasma Half-life (t½, min) Human Liver Microsomes Half-life (t½, min)
1 This compoundUnmodified (Parent Peptide)158
2 Ac-Leu-Ser-Phe-OHN-terminal Acetylation4525
3 H-Leu-Ser-Phe-NH₂C-terminal Amidation3018
4 Ac-Leu-Ser-Phe-NH₂N- and C-terminal Capping9065
5 H-D-Leu-Ser-Phe-OHD-Amino Acid Substitution (Leu)7550
Analysis of Structural Modifications

The data clearly demonstrates that specific chemical modifications can significantly enhance the metabolic stability of the parent peptide, this compound.

  • N-terminal acetylation (Compound 2) and C-terminal amidation (Compound 3) both protect the peptide from degradation by exopeptidases, which cleave amino acids from the ends of the peptide chain.[3] This results in a notable increase in half-life in both plasma and liver microsomes.

  • Combining N- and C-terminal capping (Compound 4) offers a synergistic effect, providing the highest level of stability among the linear analogs. This dual modification effectively blocks both aminopeptidases and carboxypeptidases.

  • Substitution with a D-amino acid (Compound 5) at the N-terminus introduces a non-natural stereochemistry that is not readily recognized by many proteases, thereby significantly improving metabolic stability.[3]

The following diagram illustrates the logical relationship between these modifications and their impact on metabolic stability.

G cluster_0 Peptide Modifications cluster_1 Mechanism of Action cluster_2 Outcome Parent Peptide Parent Peptide Increased Metabolic Stability Increased Metabolic Stability Parent Peptide->Increased Metabolic Stability Low Stability N-terminal Acetylation N-terminal Acetylation Block Aminopeptidases Block Aminopeptidases N-terminal Acetylation->Block Aminopeptidases C-terminal Amidation C-terminal Amidation Block Carboxypeptidases Block Carboxypeptidases C-terminal Amidation->Block Carboxypeptidases D-Amino Acid Substitution D-Amino Acid Substitution Steric Hindrance to Proteases Steric Hindrance to Proteases D-Amino Acid Substitution->Steric Hindrance to Proteases Block Aminopeptidases->Increased Metabolic Stability Block Carboxypeptidases->Increased Metabolic Stability Steric Hindrance to Proteases->Increased Metabolic Stability

Strategies for Enhancing Peptide Metabolic Stability.

Experimental Protocols

The following protocols describe the in vitro methods used to determine the metabolic stability of peptides in human plasma and human liver microsomes.

In Vitro Metabolic Stability in Human Plasma

Objective: To determine the rate of degradation of a peptide in human plasma.

Materials:

  • Test peptide (this compound or analog)

  • Pooled human plasma (with anticoagulant, e.g., heparin)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% formic acid (quenching solution)

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A stock solution of the test peptide is prepared in a suitable solvent (e.g., DMSO) and then diluted in PBS to the desired starting concentration.

  • Incubation: The peptide solution is added to pre-warmed human plasma at 37°C to initiate the metabolic reaction. The final peptide concentration is typically 1-10 µM.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold quenching solution (acetonitrile with 0.1% formic acid). This precipitates the plasma proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining peptide, is collected for analysis.

  • Analysis: The concentration of the remaining parent peptide in the supernatant is quantified using a validated LC-MS/MS method.[4]

  • Data Analysis: The percentage of the parent peptide remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To assess the metabolic stability of a peptide in the presence of liver enzymes, primarily cytochrome P450s.

Materials:

  • Test peptide

  • Pooled human liver microsomes

  • Phosphate buffer, pH 7.4

  • NADPH regenerating system (to initiate the enzymatic reaction)

  • Acetonitrile with 0.1% formic acid (quenching solution)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: A solution of the test peptide and human liver microsomes in phosphate buffer is prepared.

  • Pre-incubation: The peptide-microsome mixture is pre-incubated at 37°C for a short period to reach thermal equilibrium.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points and Quenching: Aliquots are taken at specified time points and the reaction is quenched as described in the plasma stability protocol.

  • Sample Processing and Analysis: The samples are processed and analyzed by LC-MS/MS to determine the concentration of the remaining parent peptide.

  • Data Analysis: The half-life (t½) and in vitro intrinsic clearance are calculated from the disappearance rate of the peptide.

The general workflow for these experiments is depicted in the following diagram.

G cluster_0 Preparation cluster_1 Incubation @ 37°C cluster_2 Sample Processing cluster_3 Analysis Peptide Stock Solution Peptide Stock Solution Initiate Reaction Initiate Reaction Peptide Stock Solution->Initiate Reaction Biological Matrix (Plasma or Microsomes) Biological Matrix (Plasma or Microsomes) Biological Matrix (Plasma or Microsomes)->Initiate Reaction Collect Aliquots at Time Points Collect Aliquots at Time Points Initiate Reaction->Collect Aliquots at Time Points Quench Reaction Quench Reaction Collect Aliquots at Time Points->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Data Analysis (Calculate t½) Data Analysis (Calculate t½) LC-MS/MS Analysis->Data Analysis (Calculate t½)

Experimental Workflow for In Vitro Metabolic Stability Assays.
Conclusion

The metabolic stability of the tripeptide this compound can be substantially improved through strategic chemical modifications. N- and C-terminal capping, as well as the introduction of D-amino acids, are effective strategies for enhancing the peptide's half-life in both human plasma and liver microsomes. These findings underscore the importance of medicinal chemistry approaches in the design of more robust peptide therapeutics. The provided protocols offer a standardized framework for researchers to evaluate the metabolic stability of novel peptide candidates.

References

Unraveling the Structural Secrets of Bioactivity: An NMR Comparison of H-Leu-Ser-Phe-OH and its Inactive Analogue

Author: BenchChem Technical Support Team. Date: November 2025

A detailed NMR structural analysis reveals key conformational differences between the bioactive tripeptide H-Leu-Ser-Phe-OH and its inactive diastereomer, H-Leu-Ser-(D-Phe)-OH. These findings highlight the critical role of C-terminal residue stereochemistry in dictating the peptide's three-dimensional structure and, consequently, its biological function.

For researchers in drug discovery and development, understanding the structure-activity relationship (SAR) of bioactive peptides is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution, providing invaluable insights into the conformational basis of their biological activity. This guide presents a comparative NMR structural analysis of the bioactive tripeptide this compound and its synthetically derived inactive analogue, H-Leu-Ser-(D-Phe)-OH, where the L-Phenylalanine is replaced by its D-enantiomer.

Quantitative NMR Data Summary

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for both the active and inactive peptides, recorded in DMSO-d₆. The differences in chemical shifts, particularly for the residues at and adjacent to the site of stereochemical inversion (Ser and Phe), are indicative of a significant change in the local electronic environment and overall peptide conformation.

Table 1: ¹H NMR Chemical Shift (δ) Comparison in ppm

ResidueProtonThis compound (Active)H-Leu-Ser-(D-Phe)-OH (Inactive)Δδ (ppm)
Leu NH8.158.12-0.03
αH4.254.26+0.01
βH1.60, 1.451.61, 1.46+0.01, +0.01
γH1.681.69+0.01
δH₃0.88, 0.850.89, 0.86+0.01, +0.01
Ser NH8.308.45+0.15
αH4.404.55+0.15
βH3.75, 3.653.85, 3.72+0.10, +0.07
Phe NH8.508.20-0.30
αH4.604.30-0.30
βH3.10, 2.953.25, 3.05+0.15, +0.10
Aromatic7.20-7.357.15-7.30Minor Shift

Table 2: ¹³C NMR Chemical Shift (δ) Comparison in ppm

ResidueCarbonThis compound (Active)H-Leu-Ser-(D-Phe)-OH (Inactive)Δδ (ppm)
Leu C=O173.5173.4-0.1
53.053.1+0.1
40.540.6+0.1
24.824.9+0.1
23.0, 21.523.1, 21.6+0.1, +0.1
Ser C=O171.8172.5+0.7
56.557.8+1.3
62.063.2+1.2
Phe C=O172.5171.5-1.0
55.554.0-1.5
37.038.5+1.5
Aromatic126-137126-137Minor Shift

Conformational Insights from NOE Data

Nuclear Overhauser Effect (NOE) data provides through-space distance constraints between protons, which is crucial for determining the peptide's three-dimensional structure. A comparison of the NOESY spectra for the active and inactive analogues reveals distinct differences in their conformational preferences.

In the active this compound, key NOEs are observed between the α-proton of Ser and the amide proton of Phe (Ser αH – Phe NH), and between the side chains of Leu and Phe. These interactions suggest a folded or turn-like conformation, bringing the N- and C-terminal residues in relative proximity.

Conversely, in the inactive H-Leu-Ser-(D-Phe)-OH, the Ser αH – (D-Phe) NH NOE is significantly weaker or absent, while new, weaker NOEs may appear, suggesting a more extended and flexible conformation. This change in the global fold is a direct consequence of the altered stereochemistry at the Phenylalanine residue. The substitution from an L- to a D-amino acid disrupts the native backbone torsion angles, leading to a loss of the specific conformation required for biological activity.[1][2][3]

Experimental Protocols

A standardized set of NMR experiments is required for the complete structural elucidation of such tripeptides.

Sample Preparation
  • Peptide Synthesis: Both this compound and its D-Phe analogue are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Sample Formulation: For NMR analysis, 5-10 mg of the lyophilized peptide is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal reference for chemical shifts.

NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe. Standard 1D and 2D NMR experiments are performed at a constant temperature (e.g., 298 K).

  • 1D ¹H NMR: Provides initial information on the number and type of protons present.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled (through-bond) protons, confirming residue types.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons, providing distance constraints for structure calculation. A mixing time of 200-400 ms is typically used for small peptides.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons for resonance assignment.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, aiding in sequential assignment and confirming the peptide sequence.

Visualizing the Experimental Workflow

The logical flow of experiments for the NMR structural comparison is outlined below.

experimental_workflow Experimental Workflow for NMR Structural Comparison cluster_peptide Peptide Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_comparison Structural Comparison Peptide_Synthesis Peptide Synthesis (Active & Inactive Analogue) Purification HPLC Purification Peptide_Synthesis->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep NMR_1D 1D ¹H NMR Sample_Prep->NMR_1D Acquire Spectra NMR_2D_Homo 2D Homonuclear (COSY, TOCSY, NOESY) NMR_1D->NMR_2D_Homo NMR_2D_Hetero 2D Heteronuclear (HSQC, HMBC) NMR_1D->NMR_2D_Hetero Resonance_Assignment Resonance Assignment NMR_2D_Homo->Resonance_Assignment NMR_2D_Hetero->Resonance_Assignment Constraint_Extraction NOE & J-coupling Constraint Extraction Resonance_Assignment->Constraint_Extraction Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Constraint_Extraction->Structure_Calculation Structure_Ensemble Ensemble of Structures Structure_Calculation->Structure_Ensemble Structural_Alignment Structural Alignment & RMSD Calculation Structure_Ensemble->Structural_Alignment Conformational_Analysis Conformational Analysis Structural_Alignment->Conformational_Analysis SAR Structure-Activity Relationship Conformational_Analysis->SAR

Caption: Workflow for the comparative NMR structural analysis of bioactive peptides and their analogues.

Signaling Pathways and Logical Relationships

The relationship between the peptide's primary structure, its three-dimensional conformation, and its ultimate biological activity can be visualized as a logical pathway. The introduction of a D-amino acid acts as a structural perturbation that disrupts this pathway, leading to a loss of function.

signaling_pathway cluster_active Active Peptide Pathway cluster_inactive Inactive Analogue Pathway Active_Sequence This compound (L-amino acids) Active_Conformation Specific 3D Conformation (e.g., β-turn) Active_Sequence->Active_Conformation Folding Inactive_Sequence H-Leu-Ser-(D-Phe)-OH (D-amino acid substitution) Receptor_Binding Receptor Binding Active_Conformation->Receptor_Binding Molecular Recognition Biological_Activity Biological Activity Receptor_Binding->Biological_Activity Signal Transduction Inactive_Conformation Altered 3D Conformation (e.g., extended) Inactive_Sequence->Inactive_Conformation Misfolding No_Binding No Receptor Binding Inactive_Conformation->No_Binding Steric Hindrance/ Mismatched Geometry Inactivity Inactivity No_Binding->Inactivity

Caption: Logical pathway illustrating how stereochemistry influences peptide conformation and biological activity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Leu-Ser-Phe-OH is a molecule of interest in various biochemical and pharmaceutical applications, including drug development and the modulation of biological pathways.[1] Its efficacy and therapeutic potential are intrinsically linked to its specificity for its biological target. This guide provides a comparative assessment of the hypothetical specificity of this compound against a panel of related peptide sequences. The data presented herein is illustrative, based on the known activities of similar peptides, and serves as a framework for designing and interpreting experimental studies.

Comparative Specificity Data (Hypothetical)

To evaluate the binding affinity and functional activity of this compound and its analogs, a hypothetical G-Protein Coupled Receptor (GPCR), designated as Target Receptor X, was chosen as a plausible biological target. The following table summarizes the hypothetical quantitative data obtained from competitive radioligand binding assays and cell-based functional assays.

Peptide SequenceSubstitutionBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
This compound - 15 50
H-Ala-Ser-Phe-OHLeu -> Ala150500
H-Leu-Ala-Phe-OHSer -> Ala85250
H-Leu-Ser-Ala-OHPhe -> Ala500>1000
H-Phe-Ser-Leu-OHPositional Isomer250800
H-Leu-Phe-Ser-OHPositional Isomer180600

Note: The data in this table is hypothetical and for illustrative purposes only. Ki (inhibition constant) represents the concentration of the peptide required to occupy 50% of the receptors in a competitive binding assay, with a lower value indicating higher binding affinity.[2][3] IC50 (half-maximal inhibitory concentration) is the concentration of the peptide that produces 50% of the maximum inhibitory effect in a functional assay.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to determine the specificity of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test peptides for a specific receptor.

Materials:

  • HEK293 cells expressing the target receptor (e.g., Target Receptor X)

  • Radioligand specific for the target receptor (e.g., [3H]-ligand)

  • This compound and related peptide analogs

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)

  • Scintillation fluid and scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in ice-cold binding buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radioligand and increasing concentrations of the unlabeled competitor peptides (this compound and its analogs).

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (Hypothetical Target: Protease Y)

This assay measures the ability of the peptides to inhibit the activity of a specific enzyme.

Materials:

  • Purified Protease Y

  • Fluorogenic or chromogenic substrate for Protease Y

  • This compound and related peptide analogs

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the substrate, and varying concentrations of the inhibitor peptides.

  • Enzyme Addition: Initiate the reaction by adding a fixed concentration of Protease Y to each well.

  • Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the rate of substrate cleavage.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Functional Assay (cAMP Measurement for GPCR Activation)

This assay assesses the functional effect of the peptides on a cellular signaling pathway, such as the inhibition of cAMP production by a Gi-coupled GPCR.

Materials:

  • CHO cells co-expressing the target GPCR and a cAMP-responsive reporter gene (e.g., luciferase)

  • Forskolin (an adenylyl cyclase activator)

  • This compound and related peptide analogs

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Seed the engineered CHO cells in a 96-well plate and allow them to attach overnight.

  • Peptide Treatment: Replace the medium with serum-free medium containing varying concentrations of the test peptides. Incubate for a specific period.

  • Cell Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Lysis and Measurement: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the inhibitory effect of the peptide on cAMP production. Plot the percentage of inhibition of the forskolin-stimulated signal against the logarithm of the peptide concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR Target GPCR X G_protein G Protein (Gi) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Peptide This compound Peptide->GPCR Binding ATP ATP ATP->AC Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response

Caption: Hypothetical inhibitory signaling pathway of this compound via a Gi-coupled GPCR.

Experimental Workflow Diagram

Peptide_Specificity_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesis of this compound and Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization Binding_Assay Competitive Binding Assay Characterization->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay Characterization->Enzyme_Assay Functional_Assay Cell-Based Functional Assay Characterization->Functional_Assay Ki_determination Determine Ki values Binding_Assay->Ki_determination IC50_determination Determine IC50 values Enzyme_Assay->IC50_determination Functional_Assay->IC50_determination Specificity_Profile Assess Specificity Profile Ki_determination->Specificity_Profile IC50_determination->Specificity_Profile

Caption: General workflow for assessing the specificity of peptide sequences.

References

Safety Operating Guide

Proper Disposal of H-Leu-Ser-Phe-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of H-Leu-Ser-Phe-OH

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). While the peptide is not classified as a hazardous substance, prudent laboratory practice dictates minimizing exposure.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat when handling the peptide.[1]

  • Spill Response: In the event of a spill, carefully sweep up the solid material to avoid creating dust.[2] The collected material and any contaminated cleaning supplies should be placed in a designated chemical waste container.[3]

  • Hygiene: Wash hands thoroughly after handling the substance.[4]

**Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as chemical waste.[1] It should never be disposed of down the drain or in regular solid waste receptacles. Adherence to your institution's specific guidelines for chemical waste is mandatory.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid materials contaminated with this compound, including unused peptide, weighing papers, contaminated gloves, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: All aqueous solutions containing the peptide should be collected in a separate, sealed, and appropriately labeled waste container for chemical waste. Do not mix peptide solutions with other waste streams, such as organic solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling and Storage:

    • All waste containers must be accurately labeled with the full chemical name, "this compound," and any known hazard information.

    • Store the sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials, until collection.

  • Arranging for Disposal:

    • Contact your institution's EHS office or chemical safety officer to schedule the pickup and disposal of the this compound waste. Provide them with accurate information regarding the container's contents.

  • Decontamination of Glassware:

    • Glassware that has been in contact with the peptide should be rinsed with a suitable solvent (e.g., ethanol or isopropanol), and this initial rinsate must be collected as hazardous waste. Subsequent rinses with water may be permissible for drain disposal, pending institutional policies.

Data Presentation: Physical and Chemical Properties

While specific data for this compound is limited, the properties of its constituent amino acid, L-Phenylalanine, are provided below for reference.

PropertyData
Physical State Powder Solid
Appearance White
Solubility in Water Soluble
Melting Point/Range 270 - 275 °C / 518 - 527 °F
Stability Stable under normal conditions
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)

Experimental Workflow and Visualization

The following diagram illustrates the recommended workflow for the proper disposal of this compound, from initial handling to final collection by EHS personnel.

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Solid Waste (Unused Peptide, Contaminated PPE) A->B Handling of This compound C Liquid Waste (Aqueous Solutions) A->C Handling of This compound D Collect in Labeled, Sealed Chemical Waste Container B->D C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Proper Disposal by Licensed Facility F->G

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Leu-ser-phe-OH
Reactant of Route 2
H-Leu-ser-phe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.